Product packaging for Sulfobutyl ether(Cat. No.:CAS No. 61161-42-0)

Sulfobutyl ether

Cat. No.: B13414577
CAS No.: 61161-42-0
M. Wt: 290.4 g/mol
InChI Key: NZAQRZWBQUIBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfobutyl ether beta-cyclodextrin (SBE-β-CD), commonly known under the brand name Captisol®, is a polyanionic cyclic oligosaccharide derivative engineered to overcome critical formulation challenges in pharmaceutical research . Its structure consists of a hydrophilic outer surface and a hydrophobic central cavity, enabling the formation of dynamic inclusion complexes with a wide range of poorly soluble active pharmaceutical ingredients (APIs) . This molecular encapsulation significantly enhances the apparent aqueous solubility, dissolution rate, and physical stability of hydrophobic drugs . This functional biopolymer is particularly valued in parenteral formulation development because it offers high aqueous solubility and has an established safety profile for injectable administration, unlike earlier solubilizers like Cremophor EL which were associated with severe hypersensitivity reactions . The this compound groups provide a permanent negative charge, ensuring the molecule is not reabsorbed by kidney tubules and is rapidly excreted in urine, thereby minimizing renal toxicity concerns historically associated with parent β-cyclodextrin . Research applications for SBE-β-CD are extensive. It is a critical enabling excipient in the formulation of injectable antifungal agents (e.g., voriconazole) and numerous other clinical candidates . Its utility extends to creating advanced nanoparticulate drug delivery systems and stabilizing amorphous drug forms in solid dispersions for oral dosage forms . SBE-β-CD is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O7S2 B13414577 Sulfobutyl ether CAS No. 61161-42-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61161-42-0

Molecular Formula

C8H18O7S2

Molecular Weight

290.4 g/mol

IUPAC Name

4-(4-sulfobutoxy)butane-1-sulfonic acid

InChI

InChI=1S/C8H18O7S2/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14/h1-8H2,(H,9,10,11)(H,12,13,14)

InChI Key

NZAQRZWBQUIBSF-UHFFFAOYSA-N

Canonical SMILES

C(CCS(=O)(=O)O)COCCCCS(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sulfobutyl Ether β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of sulfobutyl ether β-cyclodextrin (SBE-β-CD), a chemically modified cyclodextrin (B1172386) widely used as a pharmaceutical excipient to enhance the solubility and stability of poorly water-soluble drugs.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visual representations of key processes.

Synthesis of this compound β-Cyclodextrin

The synthesis of SBE-β-CD involves the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions.[3] The reaction results in the substitution of the hydroxyl groups on the β-cyclodextrin molecule with this compound groups, leading to a product with a specific average degree of substitution (DS).[1][3] The DS is a critical parameter that influences the physicochemical properties and performance of the SBE-β-CD.[4] A typical synthesis process yields a product with a DS between 6.2 and 6.9.[3]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Synthesis Reaction cluster_purification Purification cluster_product Final Product beta_CD β-Cyclodextrin dissolution Dissolve β-CD in NaOH solution beta_CD->dissolution butane_sultone 1,4-Butane Sultone addition Add 1,4-Butane Sultone butane_sultone->addition naoh Sodium Hydroxide (B78521) Solution naoh->dissolution solvent Organic Solvent (e.g., 1,4-dioxane) solvent->dissolution heating1 Heat to 60-70°C dissolution->heating1 heating1->addition reaction Stir at 70-75°C, maintain pH > 9 addition->reaction cooling Cool to 20-25°C reaction->cooling neutralization Neutralize with Acid (e.g., HCl) cooling->neutralization dialysis Dialysis / Ultrafiltration neutralization->dialysis decolorization Activated Carbon Treatment dialysis->decolorization filtration Sterile Filtration decolorization->filtration drying Freeze-Drying / Spray Drying filtration->drying sbe_beta_cd This compound β-Cyclodextrin (SBE-β-CD) drying->sbe_beta_cd

A flowchart illustrating the synthesis of SBE-β-CD.
Experimental Protocol for Synthesis

This protocol describes a representative method for the synthesis of SBE-β-CD with a target degree of substitution of approximately 6.5.

Materials:

  • β-Cyclodextrin (previously dried)

  • 1,4-Butane sultone

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane (B91453) or Tetrahydrofuran (THF)[5]

  • Hydrochloric acid (HCl) for neutralization

  • Deionized water

  • Dialysis tubing (MWCO 1000 Da)[6]

  • Activated carbon

Procedure:

  • Preparation of Alkaline Solution: In a reaction flask, prepare a sodium hydroxide solution of a specific concentration (e.g., 3.7 N). An organic solvent such as 1,4-dioxane can be added to improve the solubility of 1,4-butane sultone.[5]

  • Dissolution of β-Cyclodextrin: Add β-cyclodextrin to the alkaline solution and stir until completely dissolved. The temperature is typically raised to 60-70°C to facilitate dissolution.[5]

  • Alkylation Reaction: Heat the reaction mixture to 70-75°C. Slowly add 1,4-butane sultone dropwise to the solution while stirring vigorously. Maintain the reaction temperature at 70-75°C and the pH above 9 for the duration of the reaction (typically several hours).[5]

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature (20-25°C). Neutralize the solution to a pH of approximately 6.0-7.0 using a suitable acid, such as hydrochloric acid.[7]

  • Purification:

    • Dialysis/Ultrafiltration: Transfer the neutralized solution to a dialysis bag and dialyze against deionized water to remove unreacted reagents and salts.[5] Alternatively, ultrafiltration can be employed for purification.[7]

    • Decolorization: Treat the dialyzed solution with activated carbon to remove colored impurities. The amount of activated carbon is typically a small percentage of the initial β-cyclodextrin weight.[5]

    • Filtration: Filter the solution through a series of filters with decreasing pore sizes (e.g., 0.65 µm followed by 0.22 µm) to remove any particulate matter.[5]

  • Drying: The purified SBE-β-CD solution can be concentrated and then dried, typically by freeze-drying (lyophilization) or spray drying, to obtain a white powder.[5][7]

Quantitative Parameters for Synthesis:

ParameterTypical Value/RangeReference
Molar ratio of 1,4-butane sultone to β-cyclodextrin8:1 to 10:1[5]
Reaction Temperature70-85°C[5][7]
Reaction Time6-15 hours[7][8]
Yield75-80%[5]
Average Degree of Substitution (DS)6.2 - 6.9[3]

Characterization of this compound β-Cyclodextrin

A comprehensive characterization of SBE-β-CD is crucial to ensure its quality, purity, and suitability for pharmaceutical applications. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

Characterization Workflow

Characterization_Workflow cluster_sample Sample cluster_techniques Characterization Techniques cluster_properties Determined Properties sbe_beta_cd SBE-β-CD Product ftir FTIR Spectroscopy sbe_beta_cd->ftir nmr NMR Spectroscopy (¹H & ¹³C) sbe_beta_cd->nmr ms Mass Spectrometry (ESI-MS) sbe_beta_cd->ms hplc HPLC sbe_beta_cd->hplc thermal Thermal Analysis (DSC/TGA) sbe_beta_cd->thermal functional_groups Functional Groups ftir->functional_groups structure Chemical Structure nmr->structure ds_distribution DS & Distribution ms->ds_distribution hplc->ds_distribution purity Purity & Impurities hplc->purity thermal_stability Thermal Stability thermal->thermal_stability

A flowchart outlining the characterization of SBE-β-CD.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the SBE-β-CD molecule and confirm the success of the substitution reaction.

Experimental Protocol:

  • Instrument: A standard FTIR spectrometer.

  • Sample Preparation: Samples are typically prepared as KBr pellets or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Scan Range: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[9]

Quantitative Data: Characteristic FTIR Peaks

Wavenumber (cm⁻¹)AssignmentReference
~3400 (broad)O-H stretching vibrations of hydroxyl groups[2]
~2930C-H stretching vibrations of the glucopyranose units and sulfobutyl chains[7]
~1645H-O-H bending vibration of associated water molecules[10]
~1160C-O-C asymmetric stretching[10]
~1040S=O stretching of the sulfonate group[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of SBE-β-CD and for determining the average degree of substitution.

Experimental Protocol:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The SBE-β-CD sample is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O).[4]

  • Analysis: ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques like COSY and HSQC can be used for more detailed structural assignments.[4] The degree of substitution can be calculated from the ¹H NMR spectrum by comparing the integral of the anomeric protons of the cyclodextrin with the protons of the sulfobutyl groups.[11]

Quantitative Data: Characteristic ¹H NMR Chemical Shifts (in D₂O)

Chemical Shift (ppm)AssignmentReference
~5.0Anomeric protons (H-1) of the glucopyranose units[4]
3.5 - 4.0Protons of the cyclodextrin ring (H-2, H-3, H-4, H-5, H-6)[4]
~2.9Methylene protons adjacent to the sulfonate group (-CH₂-SO₃⁻)[11]
1.7 - 2.0Methylene protons of the butyl chain (-CH₂-CH₂-)[11]
Mass Spectrometry (MS)

Mass spectrometry, particularly with electrospray ionization (ESI-MS), is used to determine the distribution of SBE-β-CD species with different degrees of substitution.

Experimental Protocol:

  • Instrument: An ESI mass spectrometer, often coupled with liquid chromatography (LC-MS).[12]

  • Ionization Mode: Negative ion mode is typically used to detect the anionic SBE-β-CD molecules.[12]

  • Sample Infusion: The sample can be introduced by direct infusion or via an LC system.[12] The use of a solvent mixture like acetonitrile (B52724)/water with ammonium (B1175870) acetate (B1210297) can simplify the mass spectrum by favoring the formation of doubly charged ions.[12]

Quantitative Data: Interpretation of Mass Spectra

The mass spectrum of SBE-β-CD shows a distribution of peaks, each corresponding to a β-cyclodextrin molecule with a different number of this compound substituents. The degree of substitution for each peak can be calculated from its mass-to-charge ratio (m/z). The overall average degree of substitution can be determined from the relative intensities of these peaks.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a key analytical technique for assessing the purity of SBE-β-CD, quantifying impurities, and in some methods, determining the distribution of the degree of substitution.

Experimental Protocol:

  • System: A standard HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV detector with an appropriate chromophore-complexing mobile phase).[14][15]

  • Column: Anion-exchange or reversed-phase columns are commonly used.[12][14]

  • Mobile Phase: The mobile phase composition depends on the column and detection method. For example, a gradient of acetonitrile in a triethylamine (B128534) acetate buffer can be used with an anion-exchange column and ELSD.[9]

  • Analysis: The method can be used to separate SBE-β-CD from unreacted β-cyclodextrin and other synthesis-related impurities.[16]

Quantitative Data: HPLC Analysis

ParameterMethodTypical ResultReference
PurityAnion-exchange HPLC with ELSD>95%[16]
Unreacted β-cyclodextrinHPAE-PAD<0.1%[16]
Degree of SubstitutionCapillary Electrophoresis (often used in conjunction with HPLC for purity)Provides a distribution profile of different DS species[3]
Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of SBE-β-CD, including its thermal stability and decomposition behavior.

Experimental Protocol:

  • Instrument: A DSC or TGA instrument.

  • Sample Preparation: A small amount of the SBE-β-CD powder is placed in an aluminum pan.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.[2]

Quantitative Data: Thermal Properties

TechniqueObservationTypical Temperature RangeReference
TGAInitial weight loss due to water evaporation40-140°C[2]
TGAOnset of thermal decomposition~240°C[2]
DSCBroad endotherm corresponding to dehydration40-140°C[2]
DSCExothermic decomposition>240°C[2]

Conclusion

The synthesis and rigorous characterization of this compound β-cyclodextrin are essential for ensuring its quality and performance as a pharmaceutical excipient. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in the field of drug development and formulation. The combination of spectroscopic, chromatographic, and thermal analysis techniques allows for a comprehensive understanding of the chemical structure, purity, and physical properties of SBE-β-CD, ultimately contributing to the development of safe and effective drug products.

References

physicochemical properties of sulfobutyl ether β-cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)

Introduction

This compound β-cyclodextrin (SBE-β-CD) is a chemically modified, polyanionic cyclic oligosaccharide widely utilized as a solubilizing and stabilizing excipient in the pharmaceutical industry.[1] Commercially known as Captisol®, it is synthesized by alkylating β-cyclodextrin with 1,4-butane sultone under basic conditions.[2] The resulting structure features a truncated cone shape with a hydrophilic outer surface and a lipophilic inner cavity, allowing it to form non-covalent, water-soluble inclusion complexes with a wide range of poorly soluble drug molecules.[3][4][5] This guide provides a comprehensive overview of the core physicochemical properties of SBE-β-CD, detailed experimental protocols for its characterization, and visual diagrams illustrating key processes and relationships.

Core Physicochemical Properties

The functional performance of SBE-β-CD in drug formulations is governed by its distinct physicochemical characteristics. These properties are carefully controlled during manufacturing to ensure product quality and consistency.

PropertyTypical Value / DescriptionAnalytical Technique(s)
Average Molecular Weight ~2164 g/mol Mass Spectrometry, Size Exclusion Chromatography
Degree of Substitution (DS) 6.2 - 6.9NMR Spectroscopy, Capillary Electrophoresis, Mass Spectrometry[2][6]
Appearance White to off-white amorphous powderVisual Inspection[7]
Aqueous Solubility >50 g/100 mL (at 25°C)Equilibrium Solubility Method[1]
Hygroscopicity Hygroscopic, shows low moisture sorption below 60% relative humidityDynamic Vapor Sorption (DVS)[8]
Thermal Properties Amorphous solid, lacks a sharp melting pointX-ray Powder Diffraction (XRD), Differential Scanning Calorimetry (DSC)[9][10]
Solution pH 4.0 - 6.8 (for a 30% w/v solution)pH Meter

Experimental Protocols

The precise characterization of SBE-β-CD is critical for its effective use in drug development. The following sections detail the methodologies for evaluating its key properties.

Determination of Average Degree of Substitution (DS) by Capillary Electrophoresis (CE)

Objective: To resolve and quantify the mixture of SBE-β-CD isomers based on their degree of this compound substitution and to calculate the average DS.[2]

Methodology:

  • Running Electrolyte Preparation: Prepare a 30 mM benzoic acid buffer. Dissolve 3.66 g of benzoic acid in 950 mL of CE-grade water, adjusting the pH to 8.0 with a 100 mM Tris buffer. Make up the final volume to 1000 mL.[2]

  • Sample Preparation: Accurately weigh and dissolve 10 mg of SBE-β-CD in 10 mL of CE-grade water to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[2]

  • Instrumentation: Utilize a capillary electrophoresis system (e.g., Agilent 7100) equipped with a bare fused-silica capillary (e.g., 50 µm internal diameter, 56 cm effective length).[2]

  • Data Acquisition: Employ indirect UV detection. The separation of the negatively charged SBE-β-CD species is achieved based on their charge-to-mass ratio, allowing for the resolution of components with different numbers of this compound groups.[2]

  • Calculation: The average DS is calculated from the peak areas of the resolved isomers, providing a more detailed characterization than bulk methods like NMR.[2]

G cluster_workflow CE Workflow for Degree of Substitution A Buffer & Sample Preparation B CE System Setup (Fused-Silica Capillary) A->B Load C Electrophoretic Separation & Indirect UV Detection B->C Inject & Run D Peak Integration & Average DS Calculation C->D Analyze Data G cluster_complexation Host-Guest Inclusion Complexation Host SBE-β-CD (Host) Hydrophilic Exterior Complex Soluble Inclusion Complex Host->Complex + Guest Drug (Guest) Poorly Soluble Guest->Complex G cluster_applications Formulation Benefits of SBE-β-CD A Problem: Poorly Soluble API B Solution: Inclusion Complex with SBE-β-CD A->B Formulate C Enhanced Aqueous Solubility B->C D Improved Bioavailability B->D E Increased Drug Stability B->E F Reduced Toxicity & Site Irritation B->F

References

An In-depth Technical Guide to the Mechanism of Action for Sulfobutyl Ether β-Cyclodextrin in Drug Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Principles of Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) Mediated Solubilization

This compound β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a chemically modified cyclodextrin (B1172386) engineered to improve the solubility and stability of poorly water-soluble drugs.[1] Its mechanism of action is primarily based on the formation of non-covalent inclusion complexes with drug molecules.[2][3]

Structurally, SBE-β-CD is a torus-shaped molecule composed of seven α-D-glucopyranose units.[2] The parent β-cyclodextrin is modified by substituting hydroxyl groups with this compound chains, resulting in a molecule with a hydrophilic outer surface and a hydrophobic inner cavity.[3][4] The this compound groups, with their associated sodium ions, impart a high degree of aqueous solubility to the cyclodextrin itself (over 70 g/100 mL) and create an anionic charge on the surface.[5][6]

The primary driving force for drug solubilization is the encapsulation of a lipophilic drug molecule, or a portion of it, within the hydrophobic cavity of the SBE-β-CD.[3][7] This process is thermodynamically favorable and driven by the displacement of high-energy water molecules from the cavity and the establishment of van der Waals, hydrophobic, and sometimes hydrogen bonding interactions between the drug and the cyclodextrin.[8][9] The resulting inclusion complex presents the hydrophilic exterior of the SBE-β-CD to the aqueous environment, effectively shielding the poorly soluble drug and leading to a significant increase in its apparent aqueous solubility.[7][10]

Caption: Mechanism of SBE-β-CD drug solubilization.

Quantitative Analysis of Solubilization Enhancement

The solubilizing efficiency of SBE-β-CD is typically quantified by the apparent stability constant (Ks) or binding constant (K1:1) of the drug-cyclodextrin complex and the resulting increase in drug solubility. These parameters are influenced by the physicochemical properties of the drug, the pH of the medium, and the temperature.

DrugIntrinsic Solubility (S₀)SBE-β-CD ConcentrationResulting SolubilityStability Constant (Kₛ or K₁:₁)Reference
Phloretin<0.2 mMNot specifiedNot specified15,856 M⁻¹[5]
Docetaxel~3.5 µg/mLNot specified~2.8 mg/mL (800-fold increase)127.6 M⁻¹[11]
Isoliquiritigenin13.6 µMNot specified4.05 mM (298-fold increase)Not specified[3]
Diclofenac SodiumNot specifiedVariedLinear increase5009.57 ± 54.42 M⁻¹[12]
MitragynineNot specifiedVariedNot specifiedKd of 206 µM (logβ₁₁ = 3.68)[13]

Experimental Protocols for Characterization

The interaction between a drug and SBE-β-CD can be thoroughly investigated using a variety of analytical techniques. The following are detailed methodologies for key experiments.

Phase Solubility Studies

Phase solubility studies, as described by Higuchi and Connors, are fundamental for determining the stoichiometry of the complex and the apparent stability constant.[14][15]

Objective: To determine the effect of SBE-β-CD concentration on the aqueous solubility of a drug.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0 to 20 mM) in a relevant buffer system.

  • Add an excess amount of the poorly soluble drug to each SBE-β-CD solution in separate vials.

  • Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge or filter the samples to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the concentration of the dissolved drug (y-axis) against the concentration of SBE-β-CD (x-axis).

  • The stoichiometry is determined from the shape of the phase solubility diagram. A linear relationship (AL-type) typically indicates a 1:1 complex.[12][16]

  • The stability constant (K1:1) can be calculated from the slope of the linear portion of the curve and the intrinsic solubility (S₀) of the drug using the following equation: K1:1 = slope / (S₀ * (1 - slope))[11]

Phase_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Prepare SBE-β-CD solutions (increasing concentrations) prep2 Add excess drug to each solution prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep Centrifuge or filter to remove undissolved drug equil->sep analysis1 Analyze drug concentration in supernatant (HPLC/UV-Vis) sep->analysis1 analysis2 Plot [Drug] vs [SBE-β-CD] analysis1->analysis2 analysis3 Determine Stoichiometry and Stability Constant (Kₛ) analysis2->analysis3

Caption: Experimental workflow for phase solubility studies.
Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of the binding interaction, including enthalpy (ΔH), entropy (ΔS), and the binding constant (Ka), from a single experiment.[17]

Objective: To directly measure the heat changes associated with the formation of the inclusion complex.

Methodology:

  • Prepare a solution of the drug and a separate solution of SBE-β-CD in the same buffer. Degas both solutions to prevent air bubbles.

  • Fill the ITC sample cell with the drug solution and the injection syringe with the SBE-β-CD solution.

  • Place the cell and syringe in the instrument and allow them to thermally equilibrate.

  • Perform a series of small, sequential injections of the SBE-β-CD solution into the drug solution while stirring.

  • Measure the heat released or absorbed after each injection. A reference cell containing only buffer is used to subtract the heat of dilution.

  • The raw data (heat flow as a function of time) is integrated to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of SBE-β-CD to the drug.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Ka, ΔH, and stoichiometry 'n'). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR and 2D ROESY experiments, provides detailed insights into the geometry of the inclusion complex at the molecular level.[13]

Objective: To identify which parts of the drug molecule are interacting with the SBE-β-CD cavity.

Methodology:

  • Acquire 1H NMR spectra of the drug alone, SBE-β-CD alone, and a mixture of the drug and SBE-β-CD in a suitable deuterated solvent (e.g., D₂O).

  • Observe changes in the chemical shifts of the protons of both the drug and SBE-β-CD upon complexation. Protons of the drug that move into the hydrophobic cavity of the cyclodextrin typically show an upfield shift.

  • For more detailed structural information, perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment on the complex.

  • The presence of cross-peaks in the ROESY spectrum between protons of the drug and the inner protons (H3 and H5) of the SBE-β-CD provides direct evidence of inclusion and reveals the spatial proximity of these protons, thus defining the orientation of the guest molecule within the host cavity.[13]

Concluding Summary

The primary mechanism of action for this compound β-cyclodextrin in drug solubilization is the formation of water-soluble inclusion complexes. This process is driven by the encapsulation of hydrophobic drug molecules within the lipophilic cavity of the SBE-β-CD. The highly soluble nature of SBE-β-CD, conferred by the this compound groups, allows the entire complex to readily dissolve in aqueous media. The formation and characterization of these complexes can be rigorously evaluated through a combination of phase solubility studies, calorimetry, and NMR spectroscopy, providing the quantitative data and structural insights necessary for rational drug formulation and development.

References

An In-depth Technical Guide to Sulfobutyl Ether β-Cyclodextrin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) that has emerged as a critical enabling excipient in the pharmaceutical industry. Its unique structure, characterized by a hydrophilic exterior and a hydrophobic inner cavity, coupled with the presence of anionic this compound groups, imparts exceptional properties for enhancing the solubility, stability, and bioavailability of poorly soluble drug candidates. This technical guide provides a comprehensive overview of the core chemical structure and physicochemical properties of SBE-β-CD. It details the synthesis and purification processes, methods for characterization, and the thermodynamics of inclusion complex formation. Furthermore, this guide presents detailed experimental protocols for key analytical techniques and visualizes complex processes through logical diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Cyclodextrins are a family of cyclic oligosaccharides derived from starch. The naturally occurring β-cyclodextrin, composed of seven glucopyranose units, possesses a torus-like structure with a lipophilic central cavity and a hydrophilic outer surface. This structure allows for the encapsulation of appropriately sized guest molecules, forming inclusion complexes. However, the utility of native β-cyclodextrin in parenteral formulations is limited by its relatively low aqueous solubility and potential for nephrotoxicity.[1]

To overcome these limitations, chemically modified cyclodextrins have been developed. This compound β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a prominent example. It is a polyanionic β-cyclodextrin derivative where this compound groups are substituted on the hydroxyl groups of the glucose units.[2] This modification dramatically increases its water solubility to over 50 times that of the parent β-cyclodextrin and improves its safety profile, making it suitable for a wide range of pharmaceutical applications, including injectable, oral, and ophthalmic formulations.[3][4]

Structure of this compound β-Cyclodextrin

SBE-β-CD is a complex mixture of β-cyclodextrin derivatives with varying degrees of substitution (DS), which is the average number of this compound groups per cyclodextrin molecule. The this compound groups are attached to the primary (C6) and secondary (C2, C3) hydroxyl groups of the glucopyranose units of the β-cyclodextrin backbone. The general chemical structure consists of a β-cyclodextrin core with -(CH₂)₄SO₃⁻Na⁺ groups replacing some of the hydroxyl hydrogens.[5]

The United States Pharmacopeia (USP) specifies an average degree of substitution between 6.2 and 6.9 for pharmaceutical-grade SBE-β-CD.[6] This high degree of substitution with anionic sulfobutyl groups results in a molecule with a significantly enhanced hydrophilic exterior while maintaining the hydrophobic character of the central cavity. This dual nature is the key to its function as a solubilizing and stabilizing agent.

Physicochemical Properties

The introduction of this compound groups significantly alters the physicochemical properties of β-cyclodextrin, leading to a highly versatile excipient. A summary of these properties is presented in the tables below.

Table 1: General Physicochemical Properties of this compound β-Cyclodextrin
PropertyValueReferences
Appearance White to off-white, amorphous powder[7]
Average Molecular Weight Varies with DS (approx. 2163 g/mol for DS of 7)[8]
Average Degree of Substitution (DS) 6.2 - 6.9 (USP)[6]
Solubility in Water (25 °C) > 50 g / 100 mL[9][10]
Solubility in other solvents Insoluble in acetone, methanol, chloroform[7]
pH (30% w/v aqueous solution) 4.0 - 6.8-
Hygroscopicity Hygroscopic, especially at relative humidity > 60%[7]
Thermal Stability Melts with decomposition at 202-204 °C[7]
Table 2: Solubility Enhancement and Stability Constants with Guest Molecules
Guest MoleculeStoichiometryStability Constant (K)Fold Increase in SolubilityReferences
Isoliquiritigenin1:13864 M⁻¹~298[11]
Docetaxel1:1127.6 M⁻¹~800[12]
Nimodipine1:11410.6 M⁻¹~22[13]
Carbamazepine1:1498.04 M⁻¹-[9]
Irbesartan1:1716 M⁻¹-[14]
Thymoquinone1:1-≥60[15]

Synthesis and Purification

The synthesis of SBE-β-CD involves the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions. The reaction is typically carried out in an aqueous solution.

Experimental Protocol: Synthesis of this compound β-Cyclodextrin
  • Dissolution: Dissolve β-cyclodextrin in an aqueous sodium hydroxide (B78521) solution. The concentration of NaOH and the ratio of reactants are critical for controlling the degree of substitution.

  • Reaction: Add 1,4-butane sultone to the alkaline β-cyclodextrin solution. The reaction is typically conducted at an elevated temperature (e.g., 70-75 °C) with constant stirring.[6] The pH of the reaction mixture is maintained above 9 to ensure the deprotonation of the hydroxyl groups of β-cyclodextrin, facilitating the nucleophilic attack on the sultone.

  • Neutralization: After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral using an acid, such as hydrochloric acid.

  • Purification: The crude product is purified to remove unreacted starting materials, byproducts (e.g., 4-hydroxybutane-1-sulfonic acid, bis(4-sulfobutyl) ether), and inorganic salts. Common purification techniques include:

    • Dialysis or Ultrafiltration: To remove small molecule impurities.[6]

    • Activated Carbon Treatment: For decolorization.

    • Ion-Exchange Chromatography: To remove residual unreacted β-cyclodextrin.

  • Isolation: The purified SBE-β-CD solution is concentrated and then isolated as a solid powder, typically by freeze-drying or spray-drying.[6]

Synthesis_and_Purification_Workflow A β-Cyclodextrin + NaOH(aq) C Reaction Mixture (Alkylation at 70-75°C) A->C B 1,4-Butane Sultone B->C D Neutralization (HCl) C->D E Crude SBE-β-CD Solution D->E F Purification (Dialysis/Ultrafiltration, Activated Carbon) E->F G Purified SBE-β-CD Solution F->G H Isolation (Freeze-drying/ Spray-drying) G->H I SBE-β-CD (Final Product) H->I

Synthesis and Purification Workflow for SBE-β-CD.

Mechanism of Action: Inclusion Complex Formation

The primary mechanism by which SBE-β-CD enhances the solubility and stability of drugs is through the formation of non-covalent inclusion complexes. The hydrophobic inner cavity of the SBE-β-CD molecule encapsulates the poorly water-soluble guest molecule, or a lipophilic portion of it. The hydrophilic outer surface, with its anionic this compound groups, then interacts with the surrounding aqueous environment, effectively solubilizing the guest-host complex.

The formation of an inclusion complex is a dynamic equilibrium process. The driving forces for complexation include van der Waals forces, hydrophobic interactions, and the release of high-energy water molecules from the cyclodextrin cavity. For cationic guest molecules, electrostatic interactions with the anionic this compound groups can also contribute to the stability of the complex.[16]

Inclusion_Complex_Formation cluster_0 Aqueous Environment cluster_1 SBE_CD SBE-β-CD (Host) Complex Inclusion Complex (Water Soluble) SBE_CD->Complex Dynamic Equilibrium Drug Poorly Soluble Drug (Guest) Drug->Complex

Mechanism of Inclusion Complex Formation.

Characterization of SBE-β-CD and its Inclusion Complexes

A variety of analytical techniques are employed to characterize SBE-β-CD and its inclusion complexes to ensure quality, determine the degree of substitution, and confirm the formation and nature of the host-guest interaction.

Experimental Protocols: Characterization Methods
  • Determination of Average Degree of Substitution by Capillary Electrophoresis (CE): As per the USP monograph, CE is the standard method.

    • Sample Preparation: Dissolve a known amount of SBE-β-CD in deionized water.

    • Electrolyte: Use a suitable background electrolyte, such as a benzoic acid buffer, to facilitate separation based on the charge-to-mass ratio of the different substituted species.

    • Separation: Apply a voltage across a fused-silica capillary. The different SBE-β-CD species, having different numbers of this compound groups and thus different charges, will migrate at different rates.

    • Detection: Use indirect UV detection, where the analyte displaces a UV-absorbing component of the electrolyte, resulting in a decrease in absorbance.

    • Quantification: The peak areas of the separated species are used to calculate the average degree of substitution.

  • Phase-Solubility Studies: This method is used to determine the stoichiometry and stability constant (K) of the inclusion complex.

    • Preparation: Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD.

    • Equilibration: Add an excess amount of the guest drug to each solution and agitate at a constant temperature until equilibrium is reached.

    • Analysis: Filter the solutions to remove the undissolved drug and determine the concentration of the dissolved drug in the filtrate, typically by UV-Vis spectrophotometry or HPLC.

    • Data Interpretation: Plot the concentration of the dissolved drug against the concentration of SBE-β-CD. The shape of the resulting phase-solubility diagram (e.g., Aₗ-type for a 1:1 complex) provides information on the stoichiometry, and the stability constant can be calculated from the slope of the linear portion of the curve.[11][12]

  • Differential Scanning Calorimetry (DSC): DSC is used to investigate the solid-state properties of the inclusion complex. The disappearance or shifting of the melting endotherm of the guest molecule in the DSC thermogram of the inclusion complex is indicative of its amorphous dispersion within the cyclodextrin.[13]

  • Powder X-ray Diffraction (PXRD): PXRD patterns can differentiate between the crystalline guest molecule and the amorphous inclusion complex. The absence of the characteristic diffraction peaks of the crystalline drug in the PXRD pattern of the complex confirms its encapsulation.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide direct evidence of inclusion complex formation in solution. Chemical shift changes of the protons of both the host and guest molecules upon complexation, and the observation of intermolecular cross-peaks in ROESY spectra, can elucidate the geometry of the inclusion complex.

Characterization_Workflow Start SBE-β-CD or Inclusion Complex CE Capillary Electrophoresis (CE) - Avg. Degree of Substitution Start->CE PS Phase-Solubility Study - Stoichiometry & Stability Constant Start->PS DSC Differential Scanning Calorimetry (DSC) - Solid-State Interaction Start->DSC PXRD Powder X-ray Diffraction (PXRD) - Crystallinity Start->PXRD NMR NMR Spectroscopy (¹H, ROESY) - Complex Geometry in Solution Start->NMR Result1 Quantitative & Qualitative Data CE->Result1 PS->Result1 DSC->Result1 PXRD->Result1 NMR->Result1

Experimental Workflow for Characterization.

Thermodynamics of Complexation

The formation of an inclusion complex is governed by thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters can be determined from the temperature dependence of the stability constant.

Generally, the complexation of neutral molecules with SBE-β-CD is found to be more entropy-favored as the degree of substitution increases. This is often compensated by a less favorable enthalpy of interaction.[17] The positive entropy change is attributed to the release of ordered water molecules from the cyclodextrin cavity upon inclusion of the guest molecule. The enthalpy change can be positive or negative depending on the specific interactions (e.g., van der Waals forces, hydrogen bonding) between the host and guest. A negative Gibbs free energy change indicates a spontaneous complexation process.

Applications in Drug Development

SBE-β-CD is widely used in the pharmaceutical industry to address various challenges in drug formulation:

  • Solubility Enhancement: Its primary application is to increase the aqueous solubility of poorly soluble drugs for various routes of administration, including intravenous, intramuscular, oral, and ophthalmic.

  • Stability Improvement: By encapsulating labile drug molecules, SBE-β-CD can protect them from degradation caused by factors such as hydrolysis, oxidation, and light.

  • Bioavailability Enhancement: By increasing the solubility and dissolution rate of drugs, SBE-β-CD can lead to improved bioavailability.

  • Taste Masking: It can be used to mask the bitter or unpleasant taste of certain oral medications.

  • Reduction of Irritation: For parenteral and ophthalmic formulations, SBE-β-CD can reduce drug-induced irritation at the site of administration.

Conclusion

This compound β-cyclodextrin represents a significant advancement in pharmaceutical excipient technology. Its well-defined chemical structure, characterized by a high degree of this compound substitution, results in a unique combination of a hydrophilic exterior and a hydrophobic interior. This structure enables the formation of inclusion complexes with a wide range of drug molecules, leading to substantial improvements in their solubility, stability, and bioavailability. The detailed understanding of its physicochemical properties, synthesis, and characterization, as outlined in this guide, is essential for its effective application in the development of safe and efficacious drug products. As the pharmaceutical industry continues to grapple with poorly soluble drug candidates, the role of SBE-β-CD as a versatile problem-solving excipient is expected to expand further.

References

The Dawn of a New Excipient: An In-depth Technical Guide to the Discovery and Development of Sulfobutyl Ether Cyclodextrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, development, and core functionalities of sulfobutyl ether cyclodextrins (SBE-CDs), a class of modified cyclodextrins that has revolutionized the formulation of poorly soluble drugs. This document provides a comprehensive overview of their history, physicochemical properties, synthesis, and key experimental methodologies, designed to equip researchers and drug development professionals with a thorough understanding of this critical excipient.

Introduction: The Need for a Better Solubilizer

The journey of this compound cyclodextrins begins with the inherent limitations of their parent compounds, the native cyclodextrins. While recognized for their ability to form inclusion complexes and enhance the solubility of hydrophobic drugs, native β-cyclodextrins, in particular, suffer from low aqueous solubility and have been associated with nephrotoxicity when administered parenterally. These drawbacks spurred the quest for chemically modified cyclodextrins with improved safety and efficacy profiles.

The pioneering work in the early 1980s at the University of Kansas by Professor Valentino J. Stella and his team sought to address these challenges. The central hypothesis was that introducing charged groups onto the cyclodextrin (B1172386) molecule would significantly increase its aqueous solubility and reduce its toxicity, while retaining its ability to encapsulate guest molecules. This led to the systematic investigation of various charged derivatives, ultimately culminating in the synthesis of this compound β-cyclodextrin (SBE-β-CD).[1][2]

Physicochemical Properties of this compound-β-Cyclodextrin

This compound-β-cyclodextrin is a polyanionic cyclic oligosaccharide.[3][4] The introduction of this compound groups onto the β-cyclodextrin structure dramatically alters its physicochemical properties compared to the parent molecule. These properties are crucial for its function as a pharmaceutical excipient.

PropertyValue/DescriptionReference
Appearance White to off-white, amorphous powder[5]
Molecular Weight Varies with the degree of substitution, typically around 2163 g/mol for SBE₇-β-CD[6]
Aqueous Solubility >50 g/100 mL[3][4]
Degree of Substitution (DS) The average number of this compound groups per cyclodextrin molecule. A common form, SBE₇-β-CD, has a DS of approximately 6.2-6.9.[5]
Charge Anionic due to the presence of sulfonate groups.[5]
Hygroscopicity Non-hygroscopic crystalline substance.[5]

The Discovery and Development Timeline: A Logical Progression

The development of SBE-CDs followed a logical and scientifically driven path, from identifying a critical need to designing and validating a novel solution.

Discovery_and_Development A Problem Identification: Limitations of Native β-Cyclodextrins (Low Solubility, Nephrotoxicity) B Hypothesis: Introduction of Charged Groups to Improve Properties A->B Need for a safer, more effective excipient C Synthesis and Screening: - Sulfonic acid derivatives explored - Sulfopropyl vs. Sulfobutyl ethers compared B->C Rational design and chemical modification D Lead Candidate Identification: This compound β-Cyclodextrin (SBE-β-CD) - Optimal balance of solubility and complexation C->D Structure-activity relationship studies E Preclinical Development: - In vitro and in vivo toxicity studies - Pharmacokinetic profiling D->E Safety and efficacy evaluation F Commercialization: - Patent filing (early 1990s) - Licensing and development by pharmaceutical companies - Brand name: Captisol® E->F Demonstrated potential for drug delivery G Regulatory Approval and Widespread Adoption: - FDA-approved in numerous drug products F->G Successful translation from academia to industry

Caption: Logical workflow of the discovery and development of SBE-CDs.

Synthesis of this compound-β-Cyclodextrin: A Detailed Protocol

The synthesis of SBE-β-CD is a multi-step process involving the alkylation of β-cyclodextrin with 1,4-butane sultone under alkaline conditions. The following is a representative experimental protocol based on publicly available information.

Materials:

  • β-Cyclodextrin (β-CD)

  • 1,4-Butane sultone

  • Sodium hydroxide (B78521) (NaOH)

  • Organic solvent (e.g., 1,4-dioxane, tetrahydrofuran)

  • Hydrochloric acid (HCl) for neutralization

  • Deionized water

  • Ethanol

  • Activated carbon

Equipment:

  • Reaction flask with a stirrer, condenser, and dropping funnel

  • Heating mantle with temperature control

  • pH meter

  • Dialysis tubing (MWCO 1000 Da)

  • Freeze-dryer

Procedure:

  • Reaction Setup: In a reaction flask, dissolve a specific amount of sodium hydroxide in deionized water. An organic solvent may be added to improve the solubility of 1,4-butane sultone.

  • Addition of β-Cyclodextrin: Heat the alkaline solution to 60-70°C and add β-cyclodextrin with stirring until it dissolves.

  • Alkylation Reaction: Increase the temperature to 70-75°C and add 1,4-butane sultone dropwise to the reaction mixture. The reaction is typically carried out for several hours.

  • pH Control: During the reaction, the pH of the solution will decrease. Monitor the pH and add a sodium hydroxide solution as needed to maintain a pH above 9.

  • Neutralization: After the reaction is complete (as monitored by a suitable analytical method like HPLC to check for residual β-CD), cool the mixture to room temperature and neutralize it to a pH of 6.8-7.2 with hydrochloric acid.

  • Purification:

    • Dialysis: The resulting solution is subjected to dialysis against deionized water using a membrane with a molecular weight cutoff of 1000 Da to remove unreacted starting materials, salts, and byproducts.

    • Decolorization: The dialyzed solution is then treated with activated carbon to remove colored impurities.

  • Isolation: The purified SBE-β-CD solution is filtered and then freeze-dried to obtain a white, amorphous powder.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_purification Purification Stage cluster_isolation Isolation Stage A Dissolve NaOH in Water (and optional organic solvent) B Add β-Cyclodextrin at 60-70°C A->B C Add 1,4-Butane Sultone dropwise at 70-75°C B->C D Maintain pH > 9 with NaOH solution C->D E Monitor reaction completion (e.g., HPLC) D->E F Cool and Neutralize to pH 6.8-7.2 E->F G Dialysis (MWCO 1000 Da) to remove impurities F->G H Activated Carbon Treatment for decolorization G->H I Filtration H->I J Freeze-Drying I->J K Final Product: SBE-β-CD Powder J->K

Caption: Experimental workflow for the synthesis of SBE-β-CD.

Mechanism of Action: Inclusion Complex Formation

The primary mechanism by which SBE-CDs enhance the solubility of poorly water-soluble drugs is through the formation of non-covalent inclusion complexes.[6] The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic drug molecule, or a portion of it, while the hydrophilic exterior, further enhanced by the this compound groups, ensures the solubility of the entire complex in aqueous media.

The driving forces for this complexation include hydrophobic interactions, van der Waals forces, and the release of high-energy water molecules from the cyclodextrin cavity.[5]

Inclusion_Complex_Formation cluster_product Inclusion Complex SBE_CD This compound β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Water-Soluble Inclusion Complex SBE_CD->Complex Encapsulation Drug Poorly Soluble Drug Molecule (Lipophilic) Drug->Complex Inclusion

Caption: Conceptual diagram of inclusion complex formation.

Quantitative Solubility Enhancement

The effectiveness of SBE-β-CD as a solubilizing agent is demonstrated by its ability to significantly increase the aqueous solubility of a wide range of poorly soluble drugs. The following table summarizes the solubility enhancement for several drug molecules.

DrugTherapeutic ClassIntrinsic SolubilitySolubility with SBE-β-CDFold IncreaseReference
DanazolAndrogen~1 µg/mL> 2 mg/mL> 2000[7]
ItraconazoleAntifungal< 0.1 µg/mL> 10 mg/mL> 100,000
VoriconazoleAntifungal0.6 mg/mL> 50 mg/mL> 83
ZiprasidoneAntipsychotic~5 µg/mL> 25 mg/mL> 5000
AmiodaroneAntiarrhythmic~0.5 mg/mL> 60 mg/mL> 120[8]
PaclitaxelAnticancer0.38 µg/mL~190 µg/mL~500[9]
Dexamethasone DipropionateCorticosteroid1.78 µg/mL3.55 mg/mL~1994[10]

Key Experimental Protocol: Phase Solubility Studies

Phase solubility studies are a fundamental experimental technique used to determine the stoichiometry and stability constant of the drug-cyclodextrin complex, providing a quantitative measure of the solubilizing efficiency.

Objective: To determine the effect of increasing concentrations of SBE-β-CD on the apparent solubility of a poorly soluble drug.

Materials:

  • Poorly soluble drug of interest

  • This compound-β-cyclodextrin

  • Aqueous buffer of desired pH

  • Analytical method for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)

Equipment:

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters, 0.22 µm)

  • Analytical instrument for drug quantification

Procedure:

  • Preparation of SBE-β-CD Solutions: Prepare a series of aqueous solutions of SBE-β-CD at different concentrations in the desired buffer.

  • Addition of Excess Drug: Add an excess amount of the drug to each SBE-β-CD solution. The amount of drug should be sufficient to ensure that a solid phase remains at equilibrium.

  • Equilibration: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Drug: After equilibration, centrifuge the samples to pellet the undissolved drug.

  • Filtration: Carefully filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Drug Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method.

  • Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of SBE-β-CD (x-axis). The resulting phase solubility diagram is then analyzed. For a 1:1 complex, a linear relationship (AL-type diagram) is typically observed. The stability constant (K1:1) can be calculated from the slope of the line and the intrinsic solubility of the drug (S₀) using the Higuchi-Connors equation:

    K1:1 = slope / [S₀ * (1 - slope)]

Safety and Toxicological Profile

Extensive preclinical and clinical studies have demonstrated the safety of SBE-β-CD. Unlike its parent compound, SBE-β-CD does not exhibit the same nephrotoxic effects.[11] Animal studies have shown that at high doses, renal tubular vacuolation can occur, but this effect is generally considered non-adverse and reversible.[11][12] In humans, SBE-β-CD is rapidly eliminated by the kidneys. While accumulation can occur in patients with renal impairment, studies have not shown deleterious effects on renal function.[11]

Experimental Protocol: Acute Oral Toxicity Study (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of SBE-β-CD in a rodent model.

Animals: Female rats are typically used.

Procedure:

  • Dosing: A starting dose (e.g., 300 mg/kg or 2000 mg/kg) of the SBE-β-CD formulation is administered orally to a small group of animals.

  • Observation: The animals are observed for mortality and clinical signs of toxicity continuously for the first hour, periodically during the first 24 hours, and then daily for 14 days.

  • Body Weight: Body weights are recorded weekly.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Dose Adjustment: Based on the results from the initial dose group, the dose for the next group of animals is adjusted up or down. This process is repeated until the criteria for classifying the substance's toxicity are met.

Conclusion

The discovery and development of this compound cyclodextrins represent a landmark achievement in pharmaceutical science. By addressing the critical limitations of native cyclodextrins, SBE-CDs have emerged as a safe and effective enabling excipient, facilitating the development of numerous life-saving medications. This technical guide has provided a comprehensive overview of the history, properties, synthesis, and key experimental methodologies associated with SBE-CDs, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of this versatile platform holds promise for future innovations in drug delivery and formulation science.

References

The Role of Sulfobutyl Ether Groups in Enhancing Water Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role sulfobutyl ether (SBE) groups play in enhancing the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). The focus is on this compound-β-cyclodextrin (SBE-β-CD), a chemically modified cyclodextrin (B1172386), widely recognized by its commercial name, Captisol®. This document details the underlying mechanisms of solubility enhancement, presents quantitative data for various drug molecules, and provides comprehensive experimental protocols for the synthesis, preparation, and characterization of SBE-β-CD and its inclusion complexes.

Introduction: The Challenge of Poor Aqueous Solubility

A significant challenge in modern drug development is the low aqueous solubility of a large percentage of new chemical entities. Poor solubility can lead to low and variable oral bioavailability, hindering the therapeutic potential of promising drug candidates. Traditional formulation strategies to address this issue, such as the use of organic co-solvents, surfactants, or pH modification, often present their own challenges, including toxicity and stability concerns.

Cyclodextrins, a class of cyclic oligosaccharides, have emerged as effective solubilizing agents. They possess a hydrophilic exterior and a lipophilic central cavity, allowing them to form non-covalent inclusion complexes with poorly soluble "guest" molecules, thereby increasing their apparent water solubility. However, native cyclodextrins, particularly β-cyclodextrin, have limited aqueous solubility themselves and have been associated with nephrotoxicity when administered parenterally.

The introduction of this compound (SBE) groups onto the β-cyclodextrin scaffold represents a significant advancement in drug delivery technology. This modification dramatically enhances the water solubility and safety profile of the parent cyclodextrin, making SBE-β-CD a versatile and widely used excipient in pharmaceutical formulations.[1][2][3][4]

Mechanism of Solubility Enhancement by this compound-β-Cyclodextrin

The primary mechanism by which SBE-β-CD enhances the solubility of hydrophobic drugs is through the formation of inclusion complexes.[5] The SBE-β-CD molecule has a truncated cone or torus-like structure with a hydrophobic inner cavity and a hydrophilic outer surface.[4] The key features contributing to its exceptional solubilizing capacity are:

  • Hydrophobic Encapsulation: The lipophilic interior of the SBE-β-CD cavity provides a favorable environment for poorly water-soluble drug molecules to partition into, effectively shielding them from the aqueous environment.

  • Enhanced Hydrophilicity: The this compound groups are anionic and highly hydrophilic. Their presence on the exterior of the cyclodextrin molecule significantly increases the overall water solubility of the SBE-β-CD itself, to over 70 g/100 mL, which is more than a 35-fold improvement compared to native β-cyclodextrin.[1] This high water solubility of the host molecule directly translates to the increased solubility of the drug-cyclodextrin complex.

  • Electrostatic Interactions: The negatively charged sulfonic acid groups of the SBE substituents can engage in electrostatic interactions with positively charged or polarizable guest molecules, providing an additional driving force for complexation and further enhancing solubility.[6][7]

  • Disruption of Drug Crystallinity: The formation of an inclusion complex can disrupt the crystalline lattice of the drug molecule, converting it into an amorphous state, which is inherently more soluble.[8]

The following diagram illustrates the formation of a drug-SBE-β-CD inclusion complex.

G Mechanism of Solubility Enhancement by SBE-β-CD cluster_0 Aqueous Environment drug Poorly Soluble Drug Molecule complex Water-Soluble Drug-SBE-β-CD Inclusion Complex drug->complex Encapsulation sbecd SBE-β-CD (Hydrophilic Exterior, Lipophilic Cavity) sbecd->complex G Synthesis Workflow for SBE-β-CD start Start dissolve Dissolve β-CD in alkaline solution with organic solvent start->dissolve react React with 1,4-butane sultone at 70-75 °C dissolve->react neutralize Neutralize with HCl react->neutralize purify Purify by dialysis or ultrafiltration neutralize->purify lyophilize Lyophilize to obtain solid SBE-β-CD purify->lyophilize end End lyophilize->end G Characterization Workflow for Drug-SBE-β-CD Complex start Start with Drug-SBE-β-CD Complex pss Phase Solubility Studies start->pss dsc Differential Scanning Calorimetry (DSC) start->dsc xrpd X-Ray Powder Diffraction (XRPD) start->xrpd ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir analysis Data Analysis and Interpretation pss->analysis dsc->analysis xrpd->analysis ftir->analysis end Conclusion on Complex Formation analysis->end

References

basic principles of inclusion complex formation with SBE-β-CD

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Inclusion Complex Formation with Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Introduction

Sulfobutylether-β-cyclodextrin (SBE-β-CD), a chemically modified derivative of β-cyclodextrin, has emerged as a critical and versatile excipient in modern drug development.[1][2] Marketed commercially as Captisol®, this polyanionic cyclic oligosaccharide is composed of seven glucopyranose units forming a truncated cone or torus-like structure.[2][3] The modification involves the substitution of hydroxyl groups with sulfobutyl ether chains, which imparts significant advantages over its parent molecule, β-cyclodextrin.[4] These benefits include markedly increased aqueous solubility (over 50-fold greater than β-CD), improved stability, enhanced biocompatibility, and a favorable safety profile, making it suitable for various routes of administration, including parenteral.[1][2][3][5]

The primary function of SBE-β-CD in pharmaceutical formulations is to form non-covalent, dynamic inclusion complexes with a wide array of drug molecules (guests).[1][6] By encapsulating a poorly soluble guest molecule within its internal cavity, SBE-β-CD can significantly enhance the drug's solubility, dissolution rate, chemical stability, and bioavailability, while potentially reducing drug-induced irritation and toxicity.[1][7][8] This technical guide provides a comprehensive overview of the fundamental principles governing the formation of these inclusion complexes, detailed experimental protocols for their characterization, and a summary of the key thermodynamic and stoichiometric parameters.

Core Principles of Inclusion Complex Formation

The formation of an inclusion complex is a dynamic equilibrium process where a guest molecule is enveloped, either partially or wholly, within the host SBE-β-CD cavity. This spontaneous process is governed by the sum of several weak, non-covalent interactions.

Molecular Structure of SBE-β-CD

The structure of SBE-β-CD is central to its function. It possesses a hydrophilic outer surface, decorated with the negatively charged this compound groups, which ensures high water solubility.[8][9] In contrast, the interior of the cavity, lined with glycosidic oxygen bridges and hydrogen atoms, is relatively non-polar or hydrophobic.[8][[“]] This structural duality allows the SBE-β-CD molecule to act as a hydrophilic carrier for lipophilic drugs, effectively creating a water-soluble "container" for molecules that would otherwise have poor aqueous solubility.[1]

Driving Forces for Complexation

The encapsulation of a guest molecule is not driven by a single force but rather by a combination of synergistic, non-covalent interactions.[11][12][13]

  • Hydrophobic Interactions and the Role of Water: The primary driving force for complex formation in aqueous solutions is the hydrophobic effect.[8][11][13] The SBE-β-CD cavity is initially occupied by "high-energy" water molecules, which are enthalpically unfavored due to the lack of extensive hydrogen bonding within the non-polar environment. The inclusion of a less polar guest molecule is energetically favorable as it allows for the displacement of these water molecules into the bulk solvent, where they can form more stable hydrogen bonds. This release of water molecules is an entropy-favored process and a major contributor to the overall stability of the complex.[8][11][13]

  • Van der Waals Forces: Once the guest molecule is positioned within the cavity, van der Waals interactions (induced dipole-induced dipole forces) between the guest and the atoms lining the cyclodextrin (B1172386) cavity contribute significantly to the stability of the complex.[[“]][12][13] The strength of these interactions is highly dependent on the "fit" of the guest within the host cavity; a snug fit maximizes these attractive forces.

  • Hydrogen Bonding: While the cavity itself is hydrophobic, the hydroxyl groups at the rims of the cyclodextrin can form hydrogen bonds with suitable functional groups on the guest molecule, further stabilizing the complex.[[“]][12][13]

  • Electrostatic Interactions: The anionic this compound groups on the exterior of SBE-β-CD introduce electrostatic interactions. These negatively charged groups can repel anionic guest molecules, leading to weaker binding, while showing a greater affinity for neutral or cationic guests.[14]

  • Release of Conformational Strain: The native cyclodextrin ring may exist in a slightly strained conformation. The inclusion of a guest molecule can sometimes relieve this strain, providing an additional, albeit smaller, energetic contribution to the complexation process.[13]

Thermodynamics of Complexation

The formation of an inclusion complex is a thermodynamically spontaneous process, characterized by a negative Gibbs free energy change (ΔG). This is governed by the balance between enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation: ΔG = ΔH - TΔS.

  • Enthalpy Change (ΔH): This term reflects the change in heat content. A negative (exothermic) ΔH is generally favorable and arises from the formation of stable van der Waals forces and hydrogen bonds between the host and guest.[[“]]

  • Entropy Change (ΔS): This term reflects the change in randomness or disorder. A positive (favorable) ΔS is often driven by the release of the ordered, high-energy water molecules from the cyclodextrin cavity into the bulk solvent.[11]

The overall process is typically enthalpy-driven, entropy-driven, or a combination of both, depending on the specific host-guest system.[[“]]

Factors Influencing Complex Formation

The efficiency and stability of the inclusion complex are influenced by several factors:

  • Guest Molecule Properties: The size, shape, and polarity of the guest molecule are critical. It must be able to fit, at least partially, inside the SBE-β-CD cavity. Highly hydrophobic molecules tend to form more stable complexes.

  • SBE-β-CD Properties: The degree of substitution (DS), which is the average number of sulfobutyl groups per cyclodextrin molecule, can influence complexation. The DS affects both the steric bulk at the cavity entrance and the overall charge of the molecule, which can either enhance or decrease binding affinity depending on the guest.[15][16]

  • Environmental Factors: pH, temperature, and the presence of co-solvents can alter the equilibrium of complex formation by affecting the ionization state of the guest or host and modifying the interactions between them.[17]

Data Presentation: Stoichiometry and Stability Constants

The stoichiometry of an inclusion complex refers to the molar ratio of the host (SBE-β-CD) to the guest (drug). The most common stoichiometry is 1:1.[18] The stability of this complex is quantified by the apparent stability constant (K_s_ or K_1:1_), with higher values indicating stronger binding affinity.

Guest Molecule (Drug)Stoichiometry (Host:Guest)Apparent Stability Constant (K_s_ or K_1:1_) (M⁻¹)MethodReference
Phloretin1:115,856Phase Solubility[5]
Diclofenac Sodium1:15009.57 ± 54.42Phase Solubility[18]
Betulinic Acid Derivatives1:119,200 ± 103Fluorescence[19]
Docetaxel1:1127.6Phase Solubility[20]
Spiro[cyclopropane-1,3′-oxindoles]1:1245 ± 9Phase Solubility[21]
Bupivacaine1:113.2Phase Solubility[3]

Experimental Protocols for Characterization

Several analytical techniques are employed to confirm the formation of an inclusion complex and to determine its stoichiometry, stability, and structure.

Phase Solubility Studies

This is the most common method for determining the stoichiometry and apparent stability constant (K_s_) of a complex in solution. The method is based on the principle that the formation of a water-soluble inclusion complex will increase the apparent solubility of a poorly soluble guest.

Methodology (Higuchi and Connors Method): [22]

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD.

  • Equilibration: Add an excess amount of the guest drug to each SBE-β-CD solution. These suspensions are then agitated (e.g., in a shaker bath) at a constant temperature for a set period (typically 24-72 hours) to ensure equilibrium is reached.

  • Separation & Analysis: After equilibration, filter the suspensions (e.g., using a 0.45 µm syringe filter) to remove the undissolved drug.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Plotting: Plot the concentration of the dissolved guest molecule (y-axis) against the concentration of SBE-β-CD (x-axis).

  • Interpretation: The resulting phase solubility diagram is analyzed. A linear relationship (A_L_-type plot) is indicative of a 1:1 complex.[20] The slope of this line is used to calculate the stability constant K_s_ using the following equation:

    K_s_ = slope / (S₀ * (1 - slope))

    where S₀ is the intrinsic solubility of the drug in the absence of SBE-β-CD.[20]

Job's Plot (Continuous Variation Method)

Job's plot is a spectroscopic method used to independently verify the stoichiometry of the host-guest complex.

Methodology: [22][23]

  • Stock Solutions: Prepare equimolar stock solutions of the guest drug and SBE-β-CD in a suitable solvent.

  • Sample Preparation: Prepare a series of solutions by mixing the stock solutions in varying molar fractions (R), from 0 to 1, while keeping the total molar concentration constant. The molar fraction R is defined as: R = [Guest] / ([Guest] + [Host]).

  • Spectroscopic Measurement: Measure a physical property that changes upon complexation, such as UV-Vis absorbance, at the wavelength of maximum absorbance (λ_max_) for the guest.

  • Data Plotting: Plot the change in the measured property (e.g., ΔAbsorbance) multiplied by the molar fraction R (ΔA x R) against R.[23]

  • Interpretation: The value of R at which the maximum deviation occurs indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at R = 0.5; for a 1:2 complex, at R = 0.33; and for a 2:1 complex, at R = 0.66.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides direct structural evidence of inclusion by detecting changes in the chemical environment of the host and guest protons upon complexation.

Methodology:

  • ¹H NMR: The formation of an inclusion complex is confirmed by observing changes in the chemical shifts (Δδ) of the protons of both the guest and the host. Protons of the guest molecule that are inserted into the SBE-β-CD cavity will experience a different magnetic environment, leading to a shift in their resonance signals (typically upfield).[24][25][26] Similarly, the inner protons of the SBE-β-CD cavity (H3 and H5) will also show chemical shift changes.

  • 2D ROESY/NOESY: Two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of inclusion. These experiments detect through-space correlations between protons that are in close proximity (< 5 Å). The presence of cross-peaks between the protons of the guest molecule and the inner-cavity protons of SBE-β-CD is unambiguous evidence that the guest is located inside the cavity.[5][26][27]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that provides a complete thermodynamic profile of the binding interaction in a single experiment. It directly measures the heat released or absorbed during the binding event.

Methodology: [28][29]

  • Setup: The host (SBE-β-CD) solution is placed in the sample cell of the calorimeter, and the guest (drug) solution is loaded into a titration syringe. The reference cell contains the same buffer as the sample cell.[29]

  • Titration: The guest solution is injected into the host solution in small, precise aliquots.

  • Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection as the complex forms. The heat change (released or absorbed) is recorded.

  • Data Analysis: The resulting data (a plot of heat change per injection versus the molar ratio of guest to host) is fitted to a binding model. This analysis yields the binding constant (K_a_), the stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[28][29]

Solid-State Characterization

Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Fourier-Transform Infrared (FT-IR) Spectroscopy are used to confirm complex formation in the solid state (e.g., after freeze-drying). The disappearance of the guest's characteristic melting peak (DSC) or crystalline diffraction peaks (PXRD) suggests the formation of an amorphous inclusion complex.[18][22][30][31]

Mandatory Visualizations

Logical Relationships and Workflows

G cluster_driving_forces Driving Forces for Complexation cluster_forces Non-Covalent Interactions Guest Guest Molecule (Poorly Soluble Drug) Complex Stable Inclusion Complex (Water Expelled) Guest->Complex Enters Cavity Host SBE-β-CD Host (with High-Energy Water) Host->Complex Encapsulates Guest F1 Hydrophobic Effect F1->Complex F2 Van der Waals Forces F2->Complex F3 Hydrogen Bonding F3->Complex F4 Electrostatic Interactions F4->Complex

Caption: Key driving forces in SBE-β-CD inclusion complex formation.

G cluster_workflow Phase Solubility Study Workflow A 1. Prepare SBE-β-CD solutions (increasing concentrations) B 2. Add excess drug to each solution A->B C 3. Equilibrate at constant temp (e.g., 24-72h shaker bath) B->C D 4. Filter to remove undissolved drug C->D E 5. Quantify dissolved drug (e.g., HPLC, UV-Vis) D->E F 6. Plot [Drug] vs [SBE-β-CD] E->F G 7. Determine Stoichiometry & Calculate Stability Constant (Ks) F->G

Caption: Experimental workflow for Phase Solubility Studies.

G cluster_workflow Job's Plot Workflow A 1. Prepare equimolar stock solutions of Drug and SBE-β-CD B 2. Mix solutions in varying molar fractions (R = 0 to 1) A->B C 3. Measure spectroscopic property (e.g., ΔAbsorbance) B->C D 4. Plot (ΔProperty x R) vs. R C->D E 5. Identify R at maximum deviation to determine stoichiometry D->E

Caption: Experimental workflow for Job's Plot (Continuous Variation).

G cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow A 1. Load SBE-β-CD (Host) into sample cell C 3. Perform automated injections of guest into host solution A->C B 2. Load Drug (Guest) into injection syringe B->C D 4. Measure heat change (ΔH) for each injection C->D E 5. Plot heat change vs. molar ratio D->E F 6. Fit data to binding model to get Ka, n, ΔH, and calculate ΔG, ΔS E->F

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion

The formation of inclusion complexes with Sulfobutylether-β-cyclodextrin is a cornerstone of modern pharmaceutical formulation, providing an effective solution to the challenges posed by poorly water-soluble drugs. The process is a sophisticated interplay of thermodynamic forces, driven primarily by the hydrophobic effect and stabilized by a network of non-covalent interactions. A thorough understanding of these core principles, combined with rigorous experimental characterization using techniques such as phase solubility studies, NMR, and ITC, is essential for researchers, scientists, and drug development professionals. This knowledge enables the rational design and optimization of SBE-β-CD-based formulations, ultimately leading to safer, more effective, and more bioavailable drug products.[1][7]

References

The Influence of Degree of Substitution on the Physicochemical and Biological Properties of Sulfobutyl Ether Cyclodextrins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobutyl ether β-cyclodextrins (SBE-β-CDs) are chemically modified cyclic oligosaccharides widely utilized in the pharmaceutical industry as solubilizing and stabilizing agents for poorly water-soluble drugs. The defining characteristic of a specific SBE-β-CD product is its average degree of substitution (DS), which dictates the average number of this compound groups per cyclodextrin (B1172386) molecule. This technical guide provides an in-depth exploration of how the degree of substitution critically influences the physicochemical properties, drug complexation behavior, and biological safety of SBE-β-CDs, offering a comprehensive resource for formulation scientists and drug development professionals.

Physicochemical Properties

The degree of substitution has a profound impact on the fundamental physicochemical properties of SBE-β-CDs, including their aqueous solubility and hemolytic activity.

Aqueous Solubility

The introduction of ionizable this compound groups dramatically increases the aqueous solubility of the parent β-cyclodextrin. Generally, a higher degree of substitution leads to a greater enhancement in the intrinsic solubility of the cyclodextrin itself.

Hemolytic Activity

A critical safety consideration for parenteral formulations is the hemolytic potential of excipients. The degree of substitution of SBE-β-CDs has been shown to directly correlate with their hemolytic activity. Higher degrees of substitution lead to a significant reduction in hemolysis. This is attributed to the increased hydrophilicity and steric hindrance provided by the this compound chains, which reduces the interaction of the cyclodextrin with erythrocyte membranes.

Table 1: Effect of Degree of Substitution on Hemolytic Activity of SBE-β-CDs

SBE-β-CD DerivativeAverage Degree of Substitution (DS)Relative Hemolytic Activity
SBE1-β-CD~1High
SBE4-β-CD~4Moderate
SBE7-β-CD~7Low (Negligible)

This table provides a qualitative comparison based on available literature. The order of hemolytic activity is consistently reported as SBE7-β-CD < SBE4-β-CD << SBE1-β-CD << β-CD.[1][2]

Drug Complexation and Formulation Performance

The primary function of SBE-β-CDs in drug formulations is to form inclusion complexes with poorly soluble active pharmaceutical ingredients (APIs). The degree of substitution plays a multifaceted role in the thermodynamics and stoichiometry of this complexation, thereby influencing drug solubility, stability, and bioavailability.

Binding Affinity and Stability Constants

The binding constant (K) is a measure of the affinity between the SBE-β-CD (host) and the drug molecule (guest). The effect of the degree of substitution on the binding constant is not monolithic and depends on the physicochemical properties of the guest molecule, including its size, shape, and charge.

For neutral molecules, the relationship between DS and binding affinity can be complex. While the butyl chains of the substituents can provide additional hydrophobic interactions, a high density of bulky this compound groups can also introduce steric hindrance, potentially weakening the complex.

For charged molecules, electrostatic interactions play a significant role. The anionic sulfonate groups of the SBE-β-CD can lead to:

  • Enhanced binding with cationic (positively charged) drugs due to favorable electrostatic attraction.

  • Reduced binding with anionic (negatively charged) drugs due to electrostatic repulsion.

Table 2: Influence of Degree of Substitution of SBE-β-CDs on the Binding Constants (K₁:₁) of Steroidal Drugs

DrugSBE₁-β-CD (DS ≈ 1) K₁:₁ (M⁻¹)SBE₄.₇-β-CD (DS ≈ 4.7) K₁:₁ (M⁻¹)SBE₇-β-CD (DS ≈ 7) K₁:₁ (M⁻¹)
Progesterone11,00010,00012,000
Testosterone1,4002,5003,100
Hydrocortisone9001,0001,100
Digoxin500400300
Phenytoin400300200

Data adapted from Rajewski, 1990, as cited in Stella & Rajewski, 2020.[3]

Solubility Enhancement

The enhancement of a drug's aqueous solubility is a direct consequence of inclusion complex formation. The magnitude of this enhancement is influenced by the binding affinity and the stoichiometry of the complex. Phase solubility studies are a crucial tool for characterizing these systems. A higher binding constant generally leads to a steeper slope in the phase solubility diagram, indicating more efficient solubilization.

For instance, the solubility of danazol (B1669791) was found to increase with a higher degree of substitution of SBE-β-CD.[4] Similarly, SBE-β-CD with an average DS of around 7 (SBE₇-β-CD) has been shown to be a highly effective solubilizer for a wide range of poorly soluble drugs.[5]

Experimental Protocols

Synthesis of this compound β-Cyclodextrin with a Controlled Degree of Substitution

The synthesis of SBE-β-CDs with a specific average degree of substitution is achieved by reacting β-cyclodextrin with 1,4-butane sultone under alkaline conditions. The molar ratio of β-cyclodextrin to 1,4-butane sultone is a key determinant of the resulting DS.[6]

Exemplary Protocol for the Synthesis of SBE-β-CD with an Average DS of 6.2-6.9:

  • Dissolution: Dissolve β-cyclodextrin in a sodium hydroxide (B78521) (NaOH) solution (e.g., 12.5% w/w) with stirring. The molar ratio of NaOH to β-cyclodextrin can range from approximately 1.6 to 6.5. The reaction temperature is typically maintained between 65-75°C.[1]

  • Alkylation: Add 1,4-butane sultone dropwise to the reaction mixture. The reaction is allowed to proceed under reflux.[1]

  • pH Control: During the reaction, the pH will decrease. It is crucial to maintain the pH within a specific range (e.g., 8.80-9.70) by the controlled addition of NaOH solution. This ensures the desired substitution pattern and minimizes side reactions.[1]

  • Reaction Completion and Quenching: The reaction is monitored until the residual β-cyclodextrin is below a specified limit (e.g., ≤ 1%). The reaction can then be quenched by adding a final portion of NaOH solution.[1]

  • Purification: The resulting product is a mixture of SBE-β-CDs with varying degrees of substitution. Purification is typically performed through dialysis or ultrafiltration to remove unreacted starting materials and byproducts.[7]

  • Isolation: The purified SBE-β-CD is obtained as a solid product, often by freeze-drying.[7]

Determination of the Average Degree of Substitution by Capillary Electrophoresis (USP Method)

Capillary electrophoresis (CE) is the standard pharmacopeial method for determining the average degree of substitution (ADS) and the distribution of individual SBE-β-CD species.[8]

Typical CE Protocol Parameters:

  • Instrumentation: A capillary electrophoresis system equipped with a UV detector.

  • Capillary: Fused silica (B1680970) capillary (e.g., 50 µm internal diameter, 56 cm effective length).

  • Running Buffer (Background Electrolyte): A solution of benzoic acid (e.g., 30 mM) in water, with the pH adjusted to approximately 8.0 using a suitable buffer such as Tris.

  • Sample Preparation: Dissolve a known amount of the SBE-β-CD sample in water to a specified concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare a solution of a USP SBE-β-CD reference standard at the same concentration as the sample.

  • Detection: Indirect UV detection is commonly used, where the SBE-β-CD species are detected as a decrease in the background absorbance of the benzoic acid in the running buffer.

  • System Suitability: The system suitability is verified by ensuring adequate resolution between specific peaks (e.g., between the peaks corresponding to a DS of 9 and 10) and that the calculated ADS of the reference standard falls within the specified range (typically 6.2 to 6.9).

  • Calculation of Average Degree of Substitution (ADS): The ADS is calculated from the corrected peak areas of the individual substituted species in the electropherogram.

Phase Solubility Studies

Phase solubility studies are conducted to determine the stoichiometry of the drug-cyclodextrin complex and its stability constant.

General Protocol:

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of SBE-β-CD with increasing concentrations.

  • Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each cyclodextrin solution.

  • Equilibration: Agitate the suspensions at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, filter or centrifuge the samples to remove the undissolved drug. Analyze the concentration of the dissolved drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of SBE-β-CD. The resulting phase solubility diagram provides information on the stoichiometry of the complex (typically 1:1 for a linear Aₗ-type diagram) and allows for the calculation of the stability constant (K).[9]

Visualizing Key Processes and Relationships

Synthesis of this compound β-Cyclodextrin

G cluster_0 Reaction Setup cluster_1 Alkylation Reaction cluster_2 Purification and Isolation beta_CD β-Cyclodextrin reaction_vessel Reaction Vessel (65-75°C) beta_CD->reaction_vessel NaOH_sol NaOH Solution NaOH_sol->reaction_vessel pH_control pH Control (8.8-9.7) with NaOH reaction_vessel->pH_control purification Purification (Dialysis/Ultrafiltration) reaction_vessel->purification butane_sultone 1,4-Butane Sultone butane_sultone->reaction_vessel isolation Isolation (Freeze-drying) purification->isolation final_product SBE-β-CD Product isolation->final_product

Caption: Workflow for the synthesis of SBE-β-CD.

Analytical Workflow for DS Determination by Capillary Electrophoresis

G start Start sample_prep Sample and Standard Preparation start->sample_prep ce_instrument Capillary Electrophoresis Instrument Setup sample_prep->ce_instrument injection Sample/Standard Injection ce_instrument->injection separation Electrophoretic Separation injection->separation detection Indirect UV Detection separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis ads_calculation Calculation of Average Degree of Substitution (ADS) data_analysis->ads_calculation end End ads_calculation->end G cluster_host SBE-β-CD Properties (Host) cluster_guest Drug Properties (Guest) complexation Drug-SBE-β-CD Complexation ds Degree of Substitution (DS) steric_hindrance Steric Hindrance ds->steric_hindrance hydrophobicity Hydrophobicity of Butyl Chains ds->hydrophobicity charge_density Anionic Charge Density ds->charge_density steric_hindrance->complexation hydrophobicity->complexation charge_density->complexation size_shape Size and Shape size_shape->complexation charge Charge (Cationic/Anionic/Neutral) charge->complexation lipophilicity Lipophilicity lipophilicity->complexation

References

Methodological & Application

Application Notes and Protocols for the Formulation of Poorly Soluble Drugs Using Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobutyl ether β-cyclodextrin (SBE-β-CD), a chemically modified derivative of β-cyclodextrin, has emerged as a highly effective and safe excipient for the formulation of poorly soluble drugs. Its unique toroidal structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows for the encapsulation of lipophilic drug molecules, thereby forming inclusion complexes. This complexation significantly enhances the aqueous solubility, stability, and bioavailability of a wide range of active pharmaceutical ingredients (APIs). SBE-β-CD is commercially available under the trade name Captisol® and is a U.S. FDA-approved excipient used in several marketed drug products.

These application notes provide a comprehensive overview of the use of SBE-β-CD in drug formulation, including its mechanism of action, quantitative data on its solubilization efficacy, and detailed protocols for key experimental procedures.

Mechanism of Action

The primary mechanism by which SBE-β-CD enhances solubility is through the formation of non-covalent inclusion complexes. The hydrophobic drug molecule, or a lipophilic moiety of the drug, partitions into the hydrophobic cavity of the SBE-β-CD molecule, while the hydrophilic outer surface of the cyclodextrin (B1172386) ensures the water solubility of the entire complex. This dynamic equilibrium process effectively shields the drug from the aqueous environment, preventing its precipitation and increasing its concentration in solution.

cluster_0 Aqueous Environment cluster_1 Inclusion Complex Formation Poorly_Soluble_Drug Poorly Soluble Drug (Hydrophobic) Inclusion_Complex Drug-SBE-β-CD Inclusion Complex (Water Soluble) Poorly_Soluble_Drug->Inclusion_Complex Encapsulation SBE_beta_CD SBE-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) SBE_beta_CD->Inclusion_Complex Complexation Increased_Solubility Enhanced Aqueous Solubility and Bioavailability Inclusion_Complex->Increased_Solubility Results in

Figure 1: Mechanism of drug solubilization by SBE-β-CD.

Data Presentation: Solubility Enhancement with SBE-β-CD

The following table summarizes the quantitative enhancement in aqueous solubility for various poorly soluble drugs upon complexation with SBE-β-CD.

DrugTherapeutic ClassIntrinsic SolubilitySolubility with SBE-β-CDFold IncreaseStability Constant (Kc) (M-1)Reference
VoriconazoleAntifungalLowSignificantly EnhancedUp to 86-fold-[1]
Ziprasidone (B1663615) MesylateAntipsychoticLow20 mg/mL-7892 (ion pair), 957 (dissociated)[2][3]
PosaconazoleAntifungalLow18 mg/mL (in 40% SBE-β-CD)>1000-fold-[4][5][6]
IsoliquiritigeninFlavonoid13.6 µM4.05 mM~298-fold-[7]
RutinFlavonoid0.125 mg/mL2.5 mg/mL20-fold9660[8]
CarbamazepineAntiepileptic0.8158 mM28.369 mM (in 20% SBE-β-CD)35-fold498.04[9]
DocetaxelAnticancerLow-~800-fold127.6[10]
ProgesteroneHormoneLow~7000-fold increase with 400 mM SBE-β-CD~2000-fold (in 100 mM SBE-β-CD)-[11]
Diclofenac SodiumNSAID15 µg/mL (in acidic media)Significantly Enhanced-1088.8 - 5009.57[12]

Experimental Protocols

A systematic approach is crucial for successfully formulating a poorly soluble drug with SBE-β-CD. The following workflow outlines the key experimental stages.

Phase_Solubility 1. Phase Solubility Studies Complex_Prep 2. Inclusion Complex Preparation (e.g., Lyophilization, Co-evaporation) Phase_Solubility->Complex_Prep Determine Stoichiometry and Stability Constant Characterization 3. Physicochemical Characterization (DSC, FTIR, XRD, NMR) Complex_Prep->Characterization Confirm Complex Formation In_Vitro_Dissolution 4. In Vitro Dissolution Testing Characterization->In_Vitro_Dissolution Assess Physical State Stability_Studies 5. Stability Studies In_Vitro_Dissolution->Stability_Studies Evaluate Dissolution Rate In_Vivo_Eval 6. In Vivo Evaluation (Pharmacokinetics, Bioavailability) Stability_Studies->In_Vivo_Eval Determine Shelf-life

Figure 2: Experimental workflow for SBE-β-CD formulation development.

Protocol 1: Phase Solubility Studies

Objective: To determine the stoichiometry of the drug:SBE-β-CD complex and its apparent stability constant (Kc).

Materials:

  • Poorly soluble drug

  • This compound β-cyclodextrin (SBE-β-CD)

  • Distilled water or relevant buffer solution

  • Vials with screw caps

  • Thermostatic shaker

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0 to 50 mM).[7][8]

  • Add an excess amount of the drug to each vial containing the SBE-β-CD solutions. Ensure that solid drug remains undissolved to maintain saturation.

  • Seal the vials and place them in a thermostatic shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials until equilibrium is reached (typically 24-72 hours).[7]

  • After reaching equilibrium, withdraw aliquots from each vial and immediately filter them through a 0.22 µm filter to remove the undissolved drug.

  • Dilute the filtrates as necessary and quantify the concentration of the dissolved drug using a validated analytical method.

  • Plot the concentration of the dissolved drug (y-axis) against the concentration of SBE-β-CD (x-axis).

  • Analyze the resulting phase solubility diagram. A-type diagrams, which show a linear increase in drug solubility with increasing SBE-β-CD concentration, are most common and indicative of the formation of a soluble 1:1 complex if the slope is less than 1.[8]

  • Calculate the apparent stability constant (Kc) using the Higuchi-Connors equation: Kc = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of the drug in the absence of SBE-β-CD (the y-intercept).[7]

Protocol 2: Preparation of Drug/SBE-β-CD Inclusion Complex by Lyophilization (Freeze-Drying)

Objective: To prepare a solid inclusion complex of the drug and SBE-β-CD.

Materials:

  • Poorly soluble drug

  • SBE-β-CD

  • Suitable solvent system (e.g., water, water/ethanol mixture)

  • Volumetric flasks

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Determine the desired molar ratio of drug to SBE-β-CD (often 1:1, as determined from phase solubility studies).

  • Dissolve the calculated amount of SBE-β-CD in distilled water or a suitable buffer with stirring.[12]

  • Dissolve the calculated amount of the drug in a minimal amount of a suitable organic solvent (e.g., ethanol) if necessary, and then add this solution dropwise to the aqueous SBE-β-CD solution while stirring. Alternatively, if the drug has some aqueous solubility, it can be added directly to the SBE-β-CD solution.

  • Continue stirring the mixture for a specified period (e.g., 24-48 hours) at room temperature to ensure complete complexation.

  • Freeze the resulting solution at a low temperature (e.g., -80°C) until completely solid.

  • Lyophilize the frozen solution under vacuum for 48-72 hours to remove the solvent, yielding a dry, fluffy powder of the inclusion complex.[12]

  • Store the lyophilized powder in a desiccator until further characterization.

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate of the drug from the SBE-β-CD formulation compared to the unformulated drug.

Materials:

  • Drug/SBE-β-CD inclusion complex

  • Unformulated drug powder

  • USP dissolution apparatus (e.g., Apparatus 2 - paddle method)

  • Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specified buffer)

  • Syringes and filters

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37°C in the dissolution vessels.

  • Accurately weigh an amount of the inclusion complex and the unformulated drug equivalent to the desired dose.

  • Introduce the samples into the dissolution vessels and start the apparatus at a specified rotation speed (e.g., 50 or 75 rpm).

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a defined volume of the dissolution medium.

  • Immediately filter the samples and replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the samples for drug content using a validated analytical method.

  • Plot the percentage of drug dissolved as a function of time for both the formulated and unformulated drug.

  • Compare the dissolution profiles to assess the enhancement in dissolution rate provided by the SBE-β-CD formulation.[9]

Logical Framework for Formulation Development

The decision to use SBE-β-CD in a drug formulation project should be based on a logical evaluation of the API's properties and the desired product characteristics.

Start Poorly Soluble API Solubility_Issue Is aqueous solubility a limiting factor for bioavailability? Start->Solubility_Issue Consider_SBE_CD Consider SBE-β-CD as a solubilizer Solubility_Issue->Consider_SBE_CD Yes Alternative Explore alternative solubilization techniques Solubility_Issue->Alternative No Phase_Solubility Perform Phase Solubility Studies Consider_SBE_CD->Phase_Solubility AL_Type Is the phase solubility diagram A-type with a suitable Kc? Phase_Solubility->AL_Type Proceed Proceed with formulation development (e.g., lyophilization) AL_Type->Proceed Yes Stop SBE-β-CD may not be the optimal choice AL_Type->Stop No

Figure 3: Decision tree for using SBE-β-CD in formulation.

Conclusion

This compound β-cyclodextrin is a versatile and powerful tool for addressing the challenges associated with poorly soluble drugs. Its ability to significantly enhance aqueous solubility and improve bioavailability makes it a valuable excipient in the development of various dosage forms, including oral and parenteral formulations.[13][14] By following systematic experimental protocols, researchers and formulation scientists can effectively harness the potential of SBE-β-CD to develop safe and efficacious drug products.

References

Application Notes and Protocols: Preparation of Sulfobutyl Ether-Drug Inclusion Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) widely utilized in the pharmaceutical industry to enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.[1][2] Its anionic this compound groups provide a high degree of aqueous solubility while the hydrophobic inner cavity allows for the formation of non-covalent inclusion complexes with a variety of drug molecules. The formation of these inclusion complexes can effectively mask the undesirable physicochemical properties of a drug without altering its pharmacological activity.

This document provides detailed protocols for the three most common methods for preparing this compound-drug inclusion complexes: co-precipitation, freeze-drying, and kneading. It also includes methods for the characterization of the resulting complexes and presents quantitative data from studies on various drug-SBE-β-CD complexes.

Key Preparation Methods

The choice of preparation method can significantly impact the physicochemical properties and performance of the resulting inclusion complex.[1] Factors such as the properties of the drug and the desired final dosage form should be considered when selecting a method.

Co-Precipitation Method

This method is particularly useful for drugs that are soluble in organic solvents. It involves dissolving the drug and SBE-β-CD in separate solvents and then mixing the solutions to induce the co-precipitation of the inclusion complex.

Protocol:

  • Dissolution:

    • Dissolve the desired molar ratio (commonly 1:1) of the drug in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, acetone).

    • In a separate vessel, dissolve the corresponding molar amount of SBE-β-CD in purified water.

  • Mixing and Precipitation:

    • Slowly add the drug solution to the SBE-β-CD solution with continuous stirring.

    • Continue stirring the mixture for a specified period (e.g., 1-4 hours) at a controlled temperature (e.g., 25-60°C).

    • Precipitation of the inclusion complex may occur spontaneously upon mixing or can be induced by cooling the solution or adding an anti-solvent.

  • Isolation and Drying:

    • Collect the precipitate by filtration (e.g., using a 0.45 µm filter).

    • Wash the collected complex with a small amount of cold water or the organic solvent used for the drug to remove any uncomplexed material.

    • Dry the complex under vacuum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The dried complex can be passed through a sieve to obtain a uniform particle size.

Freeze-Drying (Lyophilization) Method

Freeze-drying is a process where water is removed from a product after it is frozen and placed under a vacuum, allowing the ice to change directly from solid to vapor without passing through a liquid phase. This method is suitable for heat-sensitive drugs and can produce a highly porous and readily soluble product.

Protocol:

  • Solution Preparation:

    • Dissolve the drug and SBE-β-CD in a suitable solvent system. For water-soluble drugs, both can be dissolved in purified water. For poorly water-soluble drugs, the drug may first be dissolved in a small amount of a co-solvent (e.g., ethanol) before being added to the aqueous SBE-β-CD solution.

    • Stir the solution for an adequate period (e.g., 24 hours) at room temperature to ensure complete complexation.[1]

  • Freezing:

    • Transfer the solution to a suitable container (e.g., vials or a flask).

    • Freeze the solution at a low temperature, typically between -50°C and -80°C, until it is completely solidified.[1]

  • Drying (Lyophilization):

    • Place the frozen sample in a freeze-dryer.

    • Apply a high vacuum and control the shelf temperature to facilitate the sublimation of the ice. The primary drying phase removes the frozen water, while a secondary drying phase at a slightly higher temperature removes any unfrozen bound water. The entire process can take 24-48 hours or longer depending on the sample size and equipment.[1]

  • Product Collection:

    • Once the drying process is complete, the lyophilized powder is collected and stored in a desiccator.

Kneading Method

The kneading method is a simple and economical technique that involves the formation of a paste of the drug and SBE-β-CD, which is then dried. This method is particularly effective for achieving a high degree of interaction between the drug and the cyclodextrin.[1]

Protocol:

  • Mixing and Kneading:

    • Place the accurately weighed SBE-β-CD in a mortar.

    • Add a small amount of a suitable solvent (e.g., a water-methanol or water-ethanol mixture) to the SBE-β-CD to form a paste.

    • Gradually add the drug to the paste while continuously triturating the mixture.

    • Knead the mixture for a specific period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.

  • Drying and Pulverization:

    • Spread the resulting paste in a thin layer on a tray and dry it in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum.

    • Once dried, the solid mass is pulverized using a mortar and pestle.

    • The resulting powder is sieved to obtain a uniform particle size and stored in a tightly sealed container.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound-drug inclusion complexes.

Table 1: Solubility Enhancement of Drugs with SBE-β-CD

DrugPreparation MethodMolar Ratio (Drug:SBE-β-CD)Solubility Enhancement (-fold)Reference
NimodipineNot Specified1:122
IsoliquiritigeninAqueous Solution & Freeze-Drying1:2298
Amiodarone HydrochlorideSaturated Water Solution & Freeze-DryingNot Specified196[3]
DocetaxelSaturated Aqueous Solution1:1 to 1:14Not explicitly stated, but significant[4]

Table 2: Stability Constants of SBE-β-CD Inclusion Complexes

DrugStability Constant (Ks) (M⁻¹)StoichiometryReference
Nimodipine1334.41:1[1]
Diclofenac Sodium5009.57 ± 54.421:1[5]

Characterization of Inclusion Complexes

To confirm the formation and characterize the properties of the this compound-drug inclusion complexes, several analytical techniques are employed.

Phase Solubility Studies

This study is performed to determine the stoichiometry of the complex and its stability constant.

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD.

  • Add an excess amount of the drug to each solution.

  • Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Filter the suspensions to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of the dissolved drug against the concentration of SBE-β-CD. The shape of the resulting phase solubility diagram provides information about the complex stoichiometry, and the stability constant can be calculated from the slope of the linear portion of the curve.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of the drug, SBE-β-CD, and the inclusion complex. The disappearance or shifting of the drug's melting endotherm in the thermogram of the complex suggests the formation of an amorphous inclusion complex.[1][6]

Protocol:

  • Accurately weigh a small amount (typically 3-5 mg) of the sample (drug, SBE-β-CD, physical mixture, or inclusion complex) into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Record the heat flow as a function of temperature.

X-Ray Powder Diffraction (XRPD)

XRPD is used to assess the crystalline state of the components. A change from a crystalline pattern for the drug to an amorphous halo in the diffractogram of the complex indicates the formation of a non-crystalline inclusion complex.[7][6]

Protocol:

  • Place a sufficient amount of the powdered sample onto the sample holder.

  • Mount the holder in the XRPD instrument.

  • Scan the sample over a specific range of 2θ angles (e.g., 5-60°).

  • The resulting diffraction pattern will show sharp peaks for crystalline materials and a broad halo for amorphous materials.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify changes in the vibrational modes of the drug molecule upon inclusion in the SBE-β-CD cavity. Shifts or changes in the intensity of characteristic peaks of the drug can indicate the formation of the inclusion complex.[5]

Protocol:

  • Prepare a sample by mixing a small amount of the complex with potassium bromide (KBr) and compressing it into a pellet, or by placing the sample directly on the ATR crystal.

  • Place the sample in the FTIR spectrometer.

  • Scan the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Compare the spectrum of the complex with those of the individual components.

Visualizations

experimental_workflow cluster_prep Preparation Methods cluster_char Characterization coprecipitation Co-Precipitation complex Inclusion Complex coprecipitation->complex freezedrying Freeze-Drying freezedrying->complex kneading Kneading kneading->complex phase_solubility Phase Solubility dsc DSC xrpd XRPD ftir FTIR drug Drug drug->coprecipitation drug->freezedrying drug->kneading sbecd SBE-β-CD sbecd->coprecipitation sbecd->freezedrying sbecd->kneading complex->phase_solubility complex->dsc complex->xrpd complex->ftir

Caption: Experimental workflow for the preparation and characterization of this compound-drug inclusion complexes.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs drug Poorly Soluble Drug complexation Inclusion Complexation drug->complexation sbecd SBE-β-CD sbecd->complexation solubility Enhanced Solubility complexation->solubility stability Improved Stability complexation->stability bioavailability Increased Bioavailability complexation->bioavailability

Caption: Logical relationship showing the inputs, process, and outputs of inclusion complexation with SBE-β-CD.

References

Characterization of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) Complexes: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key analytical methods employed to characterize the formation and properties of inclusion complexes between guest molecules and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD). Detailed application notes and experimental protocols are provided for each technique, supplemented with quantitative data and visual workflows to facilitate understanding and implementation in a research and development setting.

Introduction to SBE-β-CD Complexes

This compound-β-cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) designed to improve the solubility and stability of poorly water-soluble drug compounds.[1][2] Its unique structure, featuring a hydrophilic exterior and a hydrophobic inner cavity, allows it to encapsulate guest molecules, thereby altering their physicochemical properties.[3] Accurate and thorough characterization of these host-guest complexes is paramount for drug formulation, ensuring optimal performance, stability, and bioavailability.

A variety of analytical techniques are utilized to confirm the formation of SBE-β-CD inclusion complexes and to quantify the stoichiometry, binding affinity, and thermodynamic forces governing the interaction. These methods can be broadly categorized into solution-state and solid-state characterization techniques.

Solution-State Characterization Methods

These techniques are crucial for determining the binding constant, stoichiometry, and thermodynamics of complexation in an aqueous environment, which is most relevant to physiological conditions.

Application Note 1: Phase Solubility Studies

Phase solubility analysis is a fundamental technique to determine the stoichiometry and apparent stability constant (K_s) of SBE-β-CD complexes. The method involves measuring the increase in the solubility of a poorly soluble guest molecule as a function of increasing SBE-β-CD concentration. The resulting phase solubility diagram typically reveals the nature of the complex formed. An A_L-type profile, which shows a linear increase in guest solubility with cyclodextrin concentration, is indicative of a 1:1 stoichiometry.[4]

Experimental Protocol: Phase Solubility Studies

  • Preparation of SBE-β-CD Solutions: Prepare a series of aqueous solutions of SBE-β-CD at various concentrations (e.g., 0 to 20 mM) in a relevant buffer (e.g., phosphate (B84403) buffer at a specific pH).

  • Sample Preparation: Add an excess amount of the guest drug to each SBE-β-CD solution in sealed vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, filter the suspensions through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved guest.

  • Quantification: Determine the concentration of the dissolved guest in each filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the dissolved guest against the concentration of SBE-β-CD. For an A_L-type diagram, the stability constant (K_s) can be calculated using the Higuchi-Connors equation:

    • K_s = slope / (S₀ * (1 - slope))

    • Where S₀ is the intrinsic solubility of the guest in the absence of SBE-β-CD, and the slope is obtained from the linear regression of the phase solubility plot.[5]

G Workflow for Phase Solubility Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cd Prepare SBE-β-CD Solutions prep_guest Add Excess Guest Drug prep_cd->prep_guest equilibrate Equilibrate Samples prep_guest->equilibrate filter Filter Suspensions equilibrate->filter quantify Quantify Dissolved Guest filter->quantify plot Plot Phase Solubility Diagram quantify->plot calculate Calculate Stability Constant (Ks) plot->calculate

Workflow for Phase Solubility Studies
Application Note 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during the binding interaction between a guest and SBE-β-CD. It provides a complete thermodynamic profile of the complexation, including the binding affinity (K_a), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) from a single experiment. This information is invaluable for understanding the driving forces behind complex formation.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the guest molecule and SBE-β-CD in the same degassed buffer to avoid heat effects from buffer mismatch. The concentration of the guest in the syringe should typically be 10-20 times higher than the concentration of SBE-β-CD in the sample cell.

  • Instrument Setup: Set the experimental temperature (e.g., 25 °C). Load the SBE-β-CD solution into the sample cell and the guest solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the guest solution into the SBE-β-CD solution while monitoring the heat change.

  • Data Acquisition: The instrument records the heat flow as a function of time. Each injection produces a heat pulse that is integrated to determine the heat change for that injection.

  • Data Analysis: Plot the heat change per mole of injectant against the molar ratio of guest to SBE-β-CD. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_a, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations:

    • ΔG = -RT * ln(K_a)

    • ΔG = ΔH - TΔS

    • Where R is the gas constant and T is the absolute temperature.

G Isothermal Titration Calorimetry (ITC) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare & Degas Guest and SBE-β-CD Solutions load_samples Load Samples into ITC prep_solutions->load_samples titrate Titrate Guest into SBE-β-CD load_samples->titrate acquire_data Acquire Heat Flow Data titrate->acquire_data integrate_peaks Integrate Heat Pulses acquire_data->integrate_peaks plot_isotherm Plot Binding Isotherm integrate_peaks->plot_isotherm fit_model Fit Data to Binding Model plot_isotherm->fit_model determine_params Determine Thermodynamic Parameters fit_model->determine_params

Isothermal Titration Calorimetry (ITC) Workflow
Application Note 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly informative technique for studying inclusion complexes at the molecular level. Chemical shift changes of the protons of both the guest and the host upon complexation provide direct evidence of inclusion. 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed structural information about the geometry of the inclusion complex by identifying through-space correlations between the protons of the guest and the inner protons of the SBE-β-CD cavity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Prepare solutions of the guest, SBE-β-CD, and their complex in a deuterated solvent (e.g., D₂O). For 1D NMR titration, a series of samples with a fixed guest concentration and varying SBE-β-CD concentrations are prepared. For 2D ROESY/NOESY, a single sample with a specific molar ratio (e.g., 1:1) is typically used.

  • Instrument Setup: Acquire NMR spectra on a high-field NMR spectrometer.

  • 1D ¹H NMR: Record ¹H NMR spectra for the guest, SBE-β-CD, and the complex. Analyze the chemical shift changes (Δδ) of the protons. Protons of the guest that are encapsulated within the cyclodextrin cavity will typically show significant upfield or downfield shifts.

  • 2D ROESY/NOESY: Acquire a 2D ROESY or NOESY spectrum of the complex. The presence of cross-peaks between the protons of the guest molecule and the inner protons (H3 and H5) of the SBE-β-CD cavity confirms the formation of an inclusion complex and provides information on the orientation of the guest within the cavity.

Solid-State Characterization Methods

These techniques are essential for confirming the formation of a new solid phase and for studying the physical properties of the complex in its solid form, which is often the final dosage form.

Application Note 4: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect changes in the physical state of the guest molecule upon complexation. The disappearance or shifting of the melting endotherm of the crystalline guest in the thermogram of the complex is a strong indication of the formation of an amorphous inclusion complex.[6]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh a small amount (typically 3-5 mg) of the individual components (guest and SBE-β-CD), their physical mixture, and the prepared complex into aluminum pans. Seal the pans.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC instrument.

  • Thermal Analysis: Heat the samples at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C) under a nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermograms. The absence or significant shift and broadening of the guest's melting peak in the complex's thermogram, compared to the pure guest and the physical mixture, suggests the formation of an inclusion complex.

Application Note 5: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability of the guest and the complex. An increase in the decomposition temperature of the guest in the complex compared to the free guest indicates enhanced thermal stability due to encapsulation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the sample (guest, SBE-β-CD, or complex) into a TGA pan.

  • Instrument Setup: Place the pan in the TGA furnace.

  • Thermal Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: Plot the percentage of weight loss versus temperature. Compare the decomposition profiles of the guest, SBE-β-CD, and the complex to evaluate changes in thermal stability.

Application Note 6: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. In the context of SBE-β-CD complexes, changes in the characteristic vibrational bands of the guest molecule (e.g., shifting, broadening, or decrease in intensity) upon complexation can indicate its inclusion within the cyclodextrin cavity.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare pellets of the samples (guest, SBE-β-CD, physical mixture, and complex) with potassium bromide (KBr) or analyze the samples directly using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: Record the FT-IR spectra over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the complex with those of the individual components and the physical mixture. Changes in the position, shape, or intensity of the guest's characteristic absorption bands can confirm the interaction with SBE-β-CD.

Application Note 7: X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of materials. A crystalline drug will produce a characteristic diffraction pattern with sharp peaks. The formation of an amorphous inclusion complex with SBE-β-CD often leads to the disappearance of these characteristic peaks, resulting in a diffuse, halo pattern.

Experimental Protocol: X-ray Diffraction (XRD)

  • Sample Preparation: Place a powdered sample of the guest, SBE-β-CD, their physical mixture, and the complex onto a sample holder.

  • Data Acquisition: Record the X-ray diffraction patterns over a range of 2θ angles.

  • Data Analysis: Compare the diffractograms. The absence of the guest's characteristic crystalline peaks in the pattern of the complex indicates the formation of an amorphous solid dispersion or inclusion complex.

G Solid-State Characterization Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_interpretation Interpretation prep_samples Prepare Guest, SBE-β-CD, Physical Mixture, and Complex Samples dsc DSC Analysis prep_samples->dsc tga TGA Analysis prep_samples->tga ftir FT-IR Analysis prep_samples->ftir xrd XRD Analysis prep_samples->xrd interp_dsc Assess Thermal Transitions (Melting Point) dsc->interp_dsc interp_tga Evaluate Thermal Stability tga->interp_tga interp_ftir Identify Functional Group Interactions ftir->interp_ftir interp_xrd Determine Crystalline/Amorphous Nature xrd->interp_xrd

Solid-State Characterization Workflow
Application Note 8: Mass Spectrometry (MS)

Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), can be used to detect the non-covalent association between the guest and SBE-β-CD in the gas phase. The observation of a peak corresponding to the molecular weight of the 1:1 complex provides direct evidence of its formation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the SBE-β-CD complex in a suitable volatile solvent system (e.g., water/acetonitrile).

  • Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize instrumental parameters (e.g., capillary voltage, cone voltage) to preserve the non-covalent complex during ionization and transfer into the gas phase.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Identify the peak corresponding to the [Guest + SBE-β-CD] ion to confirm the formation of the complex. The stoichiometry can also be confirmed from the mass-to-charge ratio of the observed complex ion.

Quantitative Data Summary

The following tables summarize quantitative data for the characterization of various guest-SBE-β-CD complexes, providing a comparative overview of their binding properties.

Table 1: Stability Constants and Stoichiometry of SBE-β-CD Complexes

Guest MoleculeMethodStoichiometry (Guest:SBE-β-CD)Stability Constant (K_s or K_a) (M⁻¹)Reference
IsoliquiritigeninPhase Solubility1:13864[5]
DocetaxelPhase Solubility1:1127.6[4]
RemdesivirPhase Solubility1:1Varies with conditions[7]
PizotifenpH-dependent1:1460 - 72000[8]
KetotifenpH-dependent1:11.5 - 10000[8]
IbuprofenpH-dependent1:14000 - 11600[8]

Table 2: Thermodynamic Parameters of SBE-β-CD Complexation from ITC

Guest MoleculeStoichiometry (n)Binding Affinity (K_a) (M⁻¹)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·K)Reference
Dexamethasone Phosphate0.6 (suggests 2:1)3.6 x 10³-11.4-22.0[6]
Prednisolone PhosphateNot Specified1.2 x 10³-11.2-23.5[6]
Nefopam HydrochlorideNot Specified4.6 x 10³-13.0-26.9[6]

Conclusion

The comprehensive characterization of SBE-β-CD complexes is a multi-faceted process that requires the application of several complementary analytical techniques. Solution-state methods provide crucial information on the binding affinity and thermodynamics of complexation, while solid-state techniques confirm the formation of a new solid entity and its physical properties. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers and drug development professionals can effectively characterize SBE-β-CD complexes to advance the formulation of poorly soluble drugs.

References

Protocol for Lyophilization of Sulfobutyl Ether Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a chemically modified cyclodextrin (B1172386) widely used as a solubilizing and stabilizing excipient in pharmaceutical formulations.[1][2] Its ability to form inclusion complexes with poorly water-soluble active pharmaceutical ingredients (APIs) makes it an invaluable tool in the development of parenteral and other dosage forms.[3][4] Lyophilization, or freeze-drying, is a common technique to enhance the long-term stability of formulations containing SBE-β-CD and the complexed API.[5] This document provides a detailed protocol and application notes for the lyophilization of this compound formulations.

SBE-β-CD is particularly advantageous in lyophilization as it can support the structure of the freeze-dried cake and may allow for more aggressive, and therefore more efficient, drying cycles.[5] The resulting lyophilized product is typically a porous, amorphous cake that can be rapidly reconstituted.

Formulation Development

The successful lyophilization of an SBE-β-CD formulation begins with a well-characterized liquid formulation. Key considerations include the molar ratio of the API to SBE-β-CD and the pH of the solution.

Table 1: Example Formulation Compositions for Lyophilization

ComponentConcentration/RatioPurposeReference(s)
Active Pharmaceutical Ingredient (API)Varies (e.g., 1:9 molar ratio with SBE-β-CD)Therapeutic agent[5]
This compound-β-Cyclodextrin (SBE-β-CD)Varies (e.g., 5-30% w/v)Solubilizer, Stabilizer, Lyoprotectant[5][6]
Water for Injection (WFI)q.s. to final volumeSolvent[5]
pH adjusting agents (e.g., NaOH, HCl)As neededTo optimize complexation and stability[5]

Critical Formulation Parameters

Prior to lyophilization, it is crucial to determine the critical thermal properties of the formulation. The most important parameter for an amorphous formulation is the glass transition temperature of the maximally freeze-concentrated solution (Tg'). The Tg' dictates the maximum allowable product temperature during primary drying to prevent cake collapse. For SBE-β-CD formulations, the Tg' is a key factor in cycle development.

Lyophilization Cycle Development

A typical lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying. The parameters for each stage must be carefully optimized to ensure the production of a stable and elegant lyophilized cake.

Experimental Protocol: Lyophilization of an SBE-β-CD Formulation

This protocol provides a general guideline. Specific parameters may need to be optimized for individual formulations.

Materials and Equipment:

  • Lyophilizer (freeze-dryer) with temperature and pressure control

  • Sterile vials and stoppers suitable for lyophilization

  • Formulation of API with SBE-β-CD in WFI

Procedure:

  • Preparation and Filling:

    • Prepare the API-SBE-β-CD solution under aseptic conditions.

    • Dispense the solution into sterile lyophilization vials.

    • Partially insert lyophilization stoppers into the vials.

  • Loading:

    • Load the filled vials onto the shelves of the lyophilizer.

  • Freezing Stage:

    • Cool the shelves to a temperature of approximately -40°C to -50°C.

    • Hold at this temperature for a sufficient time to ensure complete freezing of the product.

  • Annealing (Optional but Recommended):

    • To promote the growth of larger ice crystals, which facilitates faster primary drying, an annealing step can be introduced.[7][8]

    • Increase the shelf temperature to a point above the Tg' but below the eutectic melting temperature. For SBE-β-CD formulations, a temperature of -15°C is a good starting point.[5]

    • Hold at this temperature for several hours (e.g., 6 hours).[5]

    • Re-cool the shelves to the initial freezing temperature (e.g., -40°C to -50°C) and hold to ensure the product is completely frozen again.

  • Primary Drying (Sublimation):

    • Reduce the chamber pressure to initiate sublimation (e.g., 50-150 mTorr).

    • Increase the shelf temperature to a level that maintains the product temperature a few degrees below the Tg'. For SBE-β-CD formulations, shelf temperatures can be more aggressive, for example, starting at 0°C and potentially increasing to 5°C.[5]

    • Hold under these conditions until all the ice has sublimated. This is the longest phase of the cycle.

  • Secondary Drying (Desorption):

    • Once primary drying is complete, increase the shelf temperature to remove residual unfrozen water. A temperature of 40°C is a common target.[5]

    • Maintain a low chamber pressure.

    • Hold for a defined period (e.g., 8 hours) to achieve the desired low moisture content in the final product.[5]

  • Stoppering and Unloading:

    • Once secondary drying is complete, raise the chamber pressure with a sterile, inert gas (e.g., nitrogen).

    • Fully stopper the vials under vacuum or partial vacuum.

    • Remove the vials from the lyophilizer and seal with crimp caps.

Table 2: General Lyophilization Cycle Parameters for SBE-β-CD Formulations

StageParameterTypical Range/ValuePurposeReference(s)
Freezing Shelf Temperature-40°C to -50°CComplete solidification of the product.[9]
Hold Time2-4 hoursEnsure uniform freezing throughout the batch.[9]
Annealing (Optional) Shelf Temperature-15°CPromote ice crystal growth for faster primary drying.[5][7]
Hold Time4-8 hoursAllow for crystal ripening.[5]
Primary Drying Shelf Temperature0°C to 5°CProvide energy for sublimation while keeping product temperature below Tg'.[5]
Chamber Pressure50-150 mTorrFacilitate sublimation of ice.[8]
Duration24-72 hours (product dependent)Removal of frozen water.[8]
Secondary Drying Shelf Temperature25°C to 40°CRemove residual bound water.[5]
Chamber Pressure50-150 mTorrFacilitate desorption of water.[8]
Duration6-12 hoursAchieve final desired moisture content.[5]

Visualization of the Lyophilization Workflow

The following diagram illustrates the key stages in the lyophilization process for this compound formulations.

Lyophilization_Workflow cluster_prep Formulation & Filling cluster_lyo Lyophilization Cycle cluster_finish Finishing A 1. Prepare API-SBE-β-CD Solution B 2. Aseptic Filling into Vials A->B C 3. Partial Stoppering B->C D 4. Loading into Lyophilizer C->D E 5. Freezing Stage (-40°C to -50°C) D->E F 6. Annealing Stage (Optional) (e.g., -15°C) E->F Recommended for improved cake structure G 7. Primary Drying (Sublimation) (e.g., 0°C to 5°C, low pressure) F->G H 8. Secondary Drying (Desorption) (e.g., 25°C to 40°C, low pressure) G->H I 9. Stoppering under Inert Gas H->I J 10. Unloading and Crimping I->J

References

Application Notes: Formulation of Nanoparticles Using Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfobutyl ether β-cyclodextrin (SBE-β-CD), commercially known as Captisol®, is a polyanionic, chemically modified cyclodextrin (B1172386).[1] It is formed by substituting β-cyclodextrin with this compound groups.[2] This modification results in a significant increase in aqueous solubility (over 50 times that of native β-CD) and a favorable safety profile, making it a valuable excipient in pharmaceutical formulations.[1][3] In nanotechnology, SBE-β-CD is utilized for its ability to form inclusion complexes with hydrophobic drug molecules, enhancing their solubility, stability, and bioavailability.[3][4] Its anionic nature allows it to interact with cationic polymers to form nanoparticles through methods like ionotropic gelation, creating advanced drug delivery systems.[2][5]

Core Principles and Advantages

The primary mechanism involves the encapsulation of a lipophilic drug molecule (guest) within the hydrophobic cavity of the SBE-β-CD molecule (host). This non-covalent inclusion complex effectively shields the drug from the aqueous environment, increasing its apparent solubility.[6][7] The anionic this compound groups on the exterior of the cyclodextrin provide sites for electrostatic interaction with cationic polymers, such as chitosan, to form a stable nanoparticle matrix.[2][8]

The key advantages of using SBE-β-CD in nanoparticle formulations include:

  • Enhanced Drug Solubility and Loading: By forming inclusion complexes, SBE-β-CD significantly increases the aqueous solubility of poorly soluble drugs, which in turn improves drug loading and encapsulation efficiency within the nanoparticles.[9][10]

  • Improved Bioavailability: The enhanced solubility and stability of the drug lead to improved absorption and bioavailability.[3][4] Formulations using SBE-β-CD have been shown to increase the bioavailability of drugs like raloxifene (B1678788) by up to 2.6-fold.[4]

  • Controlled and Sustained Release: The nanoparticle matrix, often formed with polymers like chitosan, can be designed to provide controlled and sustained release of the encapsulated drug.[4][11]

  • Enhanced Stability: SBE-β-CD can protect encapsulated drugs from degradation caused by environmental factors, thereby improving the stability of the active pharmaceutical ingredient.[3][12]

  • Versatile Formulation Method: Ionotropic gelation, a common method used with SBE-β-CD, is a simple and mild process that avoids the use of harsh organic solvents.[5][8]

Figure 1: Core Principle of SBE-β-CD Nanoparticle Formulation cluster_0 Step 1: Inclusion Complex Formation cluster_1 Step 2: Nanoparticle Assembly cluster_2 Resulting Advantages Drug Poorly Soluble Drug Complex Drug/SBE-β-CD Inclusion Complex Drug->Complex Encapsulation SBE_CD SBE-β-CD SBE_CD->Complex NP Drug-Loaded Nanoparticle Complex->NP Ionotropic Gelation Polymer Cationic Polymer (e.g., Chitosan) Polymer->NP Solubility Increased Solubility NP->Solubility Stability Enhanced Stability NP->Stability Bioavailability Improved Bioavailability NP->Bioavailability Release Controlled Release NP->Release Figure 2: Workflow for Ionotropic Gelation Protocol start Start prep_cs Prepare 0.5% Chitosan in 1% Acetic Acid start->prep_cs prep_sbe Prepare 1% SBE-β-CD in Deionized Water start->prep_sbe mix Add SBE-β-CD solution dropwise to Chitosan solution (700 rpm, RT) prep_cs->mix drug_loading Load Drug (See Figure 3) prep_sbe->drug_loading drug_loading->mix stir Stir for 30 minutes to stabilize NPs mix->stir centrifuge Isolate NPs via Centrifugation stir->centrifuge resuspend Resuspend NP pellet in distilled water centrifuge->resuspend end End: Purified Nanoparticles resuspend->end Figure 3: Drug Loading Strategies for Nanoparticle Formulation cluster_A Strategy A: Pre-Complexation cluster_B Strategy B: In-Situ Loading A1 Mix Drug + SBE-β-CD Solution A2 Stir for 24-72h A1->A2 A3 Filter excess drug A2->A3 A4 Drug/SBE-β-CD Complex (Ready for NP formation) A3->A4 B1 Dissolve Drug in Chitosan or SBE-β-CD Solution Directly B2 Drug-loaded Solution (Ready for NP formation) B1->B2

References

Application Notes and Protocols for Quantification of Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) widely used as an excipient in pharmaceutical formulations to enhance the solubility and stability of poorly water-soluble active pharmaceutical ingredients (APIs). As a complex mixture of molecules with varying degrees of this compound substitution, accurate and robust analytical methods are crucial for its quantification in both bulk material and final drug products. This document provides detailed application notes and protocols for the quantification of SBE-β-CD using various High-Performance Liquid Chromatography (HPLC) methods.

Due to the absence of a strong chromophore in the SBE-β-CD molecule, direct ultraviolet (UV) detection is challenging. Therefore, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and indirect UV detection have been successfully employed. This guide will focus on established methods, providing comparative data and detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Quantitative Data Summary

The following tables summarize the quantitative performance of different HPLC methods for the quantification of SBE-β-CD, allowing for easy comparison of their key validation parameters.

Table 1: HPLC Method Parameters for SBE-β-CD Quantification

ParameterMethod 1: Anion-Exchange with ELSDMethod 2: Indirect UV DetectionMethod 3: Mixed-Mode with ELSD/CAD
Stationary Phase Silica-based quaternary ammonium (B1175870) anion-exchanger (e.g., Vydac 302 IC)Cyano-modified silica (B1680970)Mixed-mode (e.g., Obelisc N)
Column Dimensions 4.6 x 250 mm, 5 µmInformation not available4.6 x 150 mm, 5 µm
Mobile Phase Gradient of ammonium acetate (B1210297) in water:acetonitrile (B52724) (70:30 v/v)[1]0.5 mM Copper(II) acetate in 50:50 (v/v) water:acetonitrile with 0.05% (v/v) trifluoroacetic acid[2]Methanol, THF, and Ammonium Formate buffer (pH 3.0)
Flow Rate 1.0 mL/minInformation not available1.0 mL/min[3]
Detector ELSDUV-VisELSD or CAD[2]
Detector Settings Nebulizer Temperature: 40°C, Gas Flow: 1.5 L/minWavelength: 245 nmELSD: 60°C

Table 2: Method Validation Data for SBE-β-CD Quantification

ParameterMethod 1: Anion-Exchange with ELSDMethod 2: Indirect UV DetectionMethod 3: Mixed-Mode with ELSD/CAD
Linearity Range 0.1 - 1.5 mg/mL50 - 250 µg/mLNot explicitly stated
Correlation Coefficient (r²) > 0.99> 0.999Not explicitly stated
Accuracy (% Recovery) 95 - 105% (Typical)99.04% - 99.84%Not explicitly stated
Precision (% RSD) < 2%Intraday: < 2%, Interday: < 3%Not explicitly stated
Limit of Quantification (LOQ) ~0.1 mg/mLNot explicitly statedNot explicitly stated

Experimental Protocols

This section provides detailed methodologies for two key HPLC methods for the quantification of SBE-β-CD.

Protocol 1: Anion-Exchange HPLC with Evaporative Light Scattering Detection (ELSD)

This method separates the various substituted species of SBE-β-CD based on their charge and is suitable for fingerprinting and quantification.

1. Materials and Reagents

  • This compound β-Cyclodextrin (SBE-β-CD) reference standard

  • Ammonium acetate (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

2. Instrumentation

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • Anion-exchange column (e.g., Vydac 302 IC, 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 1 M Ammonium Acetate in Water:Acetonitrile (70:30 v/v)

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-35 min: Linear gradient to 100% B

    • 35-40 min: 100% B

    • 40-45 min: Return to 100% A

    • 45-55 min: 100% A (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas (Nitrogen) Flow Rate: 1.5 L/min

4. Standard and Sample Preparation

  • Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of SBE-β-CD reference standard and dissolve it in 10 mL of Mobile Phase A.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 0.1 mg/mL to 1.5 mg/mL.

  • Sample Preparation: Dissolve the sample containing SBE-β-CD in Mobile Phase A to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration of the SBE-β-CD standards.

  • Determine the concentration of SBE-β-CD in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Indirect UV-HPLC Method

This method utilizes the formation of a complex between SBE-β-CD and copper (II) ions, which can be detected by UV spectrophotometry.[2] This approach is advantageous as it leverages a common detector found in most analytical laboratories.

1. Materials and Reagents

  • This compound β-Cyclodextrin (SBE-β-CD) reference standard

  • Copper (II) Acetate (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

2. Instrumentation

  • HPLC system with an isocratic pump, autosampler, and column oven

  • UV-Vis Detector

  • Cyano-modified silica column

3. Chromatographic Conditions

  • Mobile Phase: 0.5 mM Copper (II) Acetate in 50:50 (v/v) water:acetonitrile containing 0.05% (v/v) TFA. To prepare, dissolve the appropriate amount of copper (II) acetate in water, add acetonitrile and TFA, and mix well. Sonicate to degas.

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of SBE-β-CD reference standard and dissolve it in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 250 µg/mL.

  • Sample Preparation: Dissolve the sample containing SBE-β-CD in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area versus the concentration of the SBE-β-CD standards.

  • Determine the concentration of SBE-β-CD in the sample by interpolating its peak area on the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification prep_start Start weigh Weigh SBE-β-CD (Standard or Sample) prep_start->weigh dissolve Dissolve in Mobile Phase/Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter autosampler Autosampler Injection filter->autosampler column HPLC Column (Separation) autosampler->column detector Detector (ELSD or UV) column->detector data_acq Data Acquisition (Chromatogram) detector->data_acq peak_integration Peak Integration data_acq->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify SBE-β-CD in Sample calibration_curve->quantification report Report Results quantification->report

Caption: General experimental workflow for the HPLC quantification of SBE-β-CD.

Method_Selection cluster_decision Key Considerations cluster_methods Recommended HPLC Methods start Need to Quantify SBE-β-CD detector_avail Detector Availability? start->detector_avail fingerprinting Fingerprinting Required? detector_avail->fingerprinting ELSD/CAD Available indirect_uv Indirect UV Method detector_avail->indirect_uv UV-Vis Only anion_exchange Anion-Exchange with ELSD/CAD fingerprinting->anion_exchange Yes mixed_mode Mixed-Mode with ELSD/CAD fingerprinting->mixed_mode No

Caption: Logical relationship for selecting an appropriate HPLC method for SBE-β-CD analysis.

References

Application Notes and Protocols for Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) in Ophthalmic and Nasal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), a chemically modified derivative of β-cyclodextrin, has emerged as a highly effective and safe excipient in advanced drug delivery systems. Its unique structure, featuring a hydrophilic exterior and a lipophilic inner cavity, allows for the formation of non-covalent inclusion complexes with a wide range of poorly soluble drug molecules. This document provides detailed application notes and experimental protocols for the utilization of SBE-β-CD in ophthalmic and nasal drug delivery, targeted at researchers, scientists, and drug development professionals. SBE-β-CD is recognized for its high aqueous solubility, excellent safety profile, and ability to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[1][2]

Section 1: Application in Ophthalmic Drug Delivery

Application Notes

SBE-β-CD is a versatile excipient for ophthalmic formulations, addressing key challenges such as poor drug solubility, instability, and local irritation.

Key Advantages:

  • Enhanced Aqueous Solubility: Many potent ophthalmic drugs exhibit poor water solubility, limiting their formulation as aqueous eye drops. SBE-β-CD significantly increases the solubility of these drugs, enabling the development of clear, stable solutions for topical ocular administration.[3] For instance, the inclusion of rutin (B1680289) into SBE-β-CD resulted in an approximately 20-fold increase in its water solubility.[1]

  • Improved Stability: SBE-β-CD can protect drugs from degradation pathways such as hydrolysis and oxidation by encapsulating the labile moieties within its cavity.[4] This leads to improved shelf-life and stability of the ophthalmic solution.[5] In the case of azithromycin, SBE-β-CD was found to suppress a key degradation pathway, maintaining 99% of the drug concentration for up to 6 months at room temperature.[5]

  • Reduced Ocular Irritation: Some APIs can cause stinging or irritation upon instillation into the eye. Complexation with SBE-β-CD can mask the irritating part of the drug molecule, leading to better patient comfort and compliance.[6] Studies with a pilocarpine (B147212) prodrug showed that co-administration with SBE-β-CD significantly decreased eye irritation in rabbits.[6]

  • Prolonged Residence Time and Enhanced Bioavailability: By forming a complex with the drug, SBE-β-CD can increase the drug concentration in the tear film and prolong its residence time in the conjunctival sac.[3] This can lead to enhanced bioavailability and therapeutic efficacy.[3] A study on chloramphenicol (B1208) eye drops demonstrated that the SBE-β-CD formulation significantly increased drug concentration and residence time in the conjunctival sac.[3]

Workflow for Ophthalmic Formulation Development

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Complex Preparation cluster_2 Phase 3: Formulation & Characterization cluster_3 Phase 4: In Vivo & Stability Evaluation A API Selection (Poorly Soluble/Irritating) B Phase Solubility Studies (Determine Stoichiometry & Stability Constant) A->B C Preparation of Drug/SBE-β-CD Inclusion Complex (e.g., Freeze-Drying, Kneading) B->C D Formulation of Eye Drops (Addition of Buffers, Preservatives, etc.) C->D E Physicochemical Characterization (pH, Viscosity, Osmolality, Drug Content) D->E F In Vitro Release Studies E->F G Ocular Irritation Test (e.g., Draize Test) F->G H Pharmacokinetic Studies (Tear Fluid Elimination) G->H I Long-term Stability Studies H->I

Caption: Workflow for developing SBE-β-CD ophthalmic formulations.

Quantitative Data Summary

Table 1: Enhanced Solubility and Complexation Efficiency of Drugs with SBE-β-CD for Ophthalmic Delivery

DrugMolar Ratio (Drug:SBE-β-CD)Solubility Increase (Fold)Stability Constant (Kc)Complexation EfficiencyReference
Azithromycin1:2--0.758[5]
Rutin1:2~209660 M⁻¹-[1]
Chloramphenicol-~6--[4]
Besifloxacin HCl-8--[3]

Table 2: Example Ophthalmic Formulations Containing SBE-β-CD

DrugSBE-β-CD ConcentrationOther Key ExcipientsPurposeReference
Chloramphenicol5-100 g/LBorax, Boric acid, Phenylmercuric acetate (B1210297)To improve stability and solubility[4]
AzithromycinVariable (in 1:2 ratio with drug)Carbopol 934P, HPMC K4MIn situ gel for sustained release[5]
Pilocarpine ProdrugVariable-To reduce ocular irritation[6]
Experimental Protocols

Protocol 1: Preparation of Drug/SBE-β-CD Inclusion Complex by Freeze-Drying

This protocol is based on the method used for Rutin/SBE-β-CD complex preparation.[1]

  • Dissolution: Dissolve the drug (e.g., Rutin) and SBE-β-CD in a desired molar ratio (e.g., 1:2) in a hydroalcoholic solution (e.g., water with 20% v/v Methanol) to ensure complete solubilization of the drug.

  • Stirring: Stir the solution at room temperature for a defined period (e.g., 24-72 hours) to facilitate the formation of the inclusion complex.

  • Freezing: Freeze the resulting clear solution at a low temperature (e.g., -80°C).

  • Lyophilization: Lyophilize the frozen solution under vacuum for 48-72 hours to remove the solvent, yielding a solid, amorphous powder of the inclusion complex.

  • Characterization: Confirm the formation of the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR).[3]

Protocol 2: Phase Solubility Study

This protocol is adapted from the methodology used for Azithromycin.[5]

  • Preparation of SBE-β-CD Solutions: Prepare a series of aqueous solutions of SBE-β-CD at various concentrations (e.g., 0 to 0.1 M) in a relevant buffer (e.g., phosphate (B84403) buffer pH 7.4).

  • Drug Addition: Add an excess amount of the drug to each SBE-β-CD solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for a specified time (e.g., 72 hours) to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, filter the suspensions through a 0.45 µm membrane filter.

  • Quantification: Analyze the filtrate to determine the concentration of the dissolved drug using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the solubility of the drug (Y-axis) against the concentration of SBE-β-CD (X-axis). The slope of this plot can be used to calculate the stability constant (Kc) and the complexation efficiency.[5]

Protocol 3: Preparation and Evaluation of a Chloramphenicol/SBE-β-CD Ophthalmic Solution

This protocol is based on a patented formulation.[4]

  • Complex Solution Preparation: In a suitable vessel, add the required amounts of chloramphenicol and SBE-β-CD (e.g., 50 g/L) to approximately 15% of the final volume of water for injection. Stir for 30 minutes until fully dissolved.

  • Buffer Preparation: In a separate vessel, dissolve buffering agents (e.g., borax, boric acid) in about 30% of the final volume of water.

  • Preservative Addition: In a third vessel, dissolve a preservative (e.g., phenylmercuric acetate or benzalkonium bromide) in about 50% of the final volume of water.

  • Compounding: Combine the solutions from steps 1, 2, and 3.

  • Final Volume Adjustment: Add water for injection to reach the final target volume and stir for 10 minutes to ensure homogeneity.

  • Sterilization and Filling: Sterilize the final solution by filtration (0.22 µm filter) and aseptically fill it into sterile ophthalmic bottles.

  • Quality Control: Perform quality control tests, including pH, drug content, sterility, and particulate matter analysis.

Section 2: Application in Nasal Drug Delivery

Application Notes

The nasal route offers a non-invasive alternative for systemic drug delivery, bypassing first-pass metabolism and enabling direct nose-to-brain transport. SBE-β-CD is a key enabler for this route.[7]

Key Advantages:

  • Enhanced Solubility and Dissolution: SBE-β-CD can solubilize lipophilic drugs in aqueous nasal spray formulations or enhance the dissolution rate of drugs in dry powder formulations.[7][8] This is crucial for efficient absorption across the nasal mucosa.

  • Increased Permeability and Absorption: SBE-β-CD can transiently and reversibly interact with components of the nasal mucosa, enhancing the permeability for drug absorption.[7][9] This leads to improved systemic bioavailability. A nasal spray of midazolam with SBE-β-CD achieved an absolute bioavailability of about 70% in human volunteers.[7]

  • Improved Formulation Stability: Similar to ophthalmic uses, SBE-β-CD can protect drugs from enzymatic degradation within the nasal cavity.

  • Safety and Tolerability: SBE-β-CD is well-tolerated by the nasal mucosa and is considered a safe excipient for nasal formulations.[7][10] According to the EMA, SBE-β-CD is compatible with nasal delivery.[7]

Mechanism of SBE-β-CD in Nasal Drug Delivery

G cluster_0 Drug Formulation cluster_1 Nasal Administration cluster_2 Mechanism at Mucosal Surface cluster_3 Outcome A Poorly Soluble Drug (API) C API/SBE-β-CD Inclusion Complex A->C B SBE-β-CD B->C D Nasal Spray / Powder Administered to Nasal Cavity C->D E Increased Drug Concentration in Mucus Layer D->E F Reversible Interaction with Nasal Epithelium E->F G Transient Opening of Tight Junctions F->G H Enhanced Drug Permeation (Paracellular/Transcellular) G->H I Increased Systemic Bioavailability &/or Nose-to-Brain Delivery H->I

Caption: SBE-β-CD enhances nasal drug delivery and absorption.

Quantitative Data Summary

Table 3: Examples of Nasal Formulations and Outcomes with SBE-β-CD

DrugFormulation TypeSBE-β-CD RoleKey OutcomeReference
MidazolamNasal Spray SolutionSolubilizerAbsolute bioavailability of ~70% in humans[7]
ThalidomideNasal PowderCarrier, Dissolution EnhancerImproved dissolution rate compared to raw drug[7][8]
MelatoninMicroparticlesComplexing AgentSBE-β-CD showed the best complexation ability[11]
Experimental Protocols

Protocol 4: Preparation of a Nasal Spray Solution

This protocol is a general guide based on the formulation of a midazolam nasal spray.[7]

  • Drug-Cyclodextrin Solution: Dissolve SBE-β-CD in purified water (or a suitable buffer) at the target concentration. Add the active drug (e.g., midazolam) and stir until a clear solution is obtained.

  • Addition of Excipients: If required, add other excipients such as viscosity-enhancing agents (e.g., HPMC) or preservatives. Stir until all components are fully dissolved.

  • pH Adjustment: Adjust the pH of the solution to a level that is non-irritating to the nasal mucosa and ensures drug stability (e.g., pH 4.3 for midazolam).[7]

  • Final Volume: Add purified water to the final volume.

  • Filtering and Packaging: Filter the solution through a 0.22 µm filter and package it into appropriate nasal spray devices.

  • Quality Control: Evaluate the final product for drug content, pH, viscosity, spray pattern, and droplet size distribution.[12]

Protocol 5: Preparation of a Nasal Powder Formulation by Spray Drying

This protocol is a general method for producing microparticles for nasal delivery.[13][14]

  • Feed Solution Preparation: Prepare an aqueous or hydroalcoholic solution containing the drug, SBE-β-CD, and any other polymeric carriers.

  • Spray Drying: Atomize the feed solution into a hot air stream using a spray dryer. Key parameters to control include inlet temperature, outlet temperature, feed rate, and atomization pressure.

  • Powder Collection: The dried microparticles are separated from the air stream, typically by a cyclone separator, and collected.

  • Characterization: Characterize the resulting powder for particle size distribution, morphology (using SEM), drug loading, and dissolution properties.

  • In Vitro Evaluation: Test the powder's performance using a nasal deposition model (e.g., a 3D-printed nasal cast) and in vitro permeation studies across a model membrane or excised nasal mucosa.[11][14]

General Workflow for Complex Preparation and Characterization

G A 1. Component Weighing (Drug and SBE-β-CD in 1:1 molar ratio) B 2. Method Selection A->B C Kneading Method: - Add small amount of solvent - Knead to form paste - Dry and pulverize B->C Kneading D Freeze-Drying Method: - Dissolve components in water - Freeze solution (-80°C) - Lyophilize under vacuum B->D Freeze-Drying E Co-precipitation Method: - Dissolve in solvent - Add anti-solvent - Filter and dry precipitate B->E Co-precipitation F 3. Solid Complex Characterization C->F D->F E->F G FTIR Analysis: Check for shifts in characteristic peaks F->G H XRD Analysis: Confirm amorphous nature (disappearance of drug peaks) F->H I DSC Analysis: Observe changes in thermal events (melting point) F->I

Caption: Preparation and characterization of a Drug/SBE-β-CD complex.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Precipitation of Sulfobutyl Ether Inclusion Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the precipitation of sulfobutyl ether β-cyclodextrin (SBE-β-CD) inclusion complexes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues leading to the precipitation of your SBE-β-CD inclusion complexes during experimental procedures.

Q1: I observed precipitation immediately after adding my guest molecule to the SBE-β-CD solution. What is the likely cause and how can I fix it?

A1: Immediate precipitation upon mixing often points to issues with local concentration effects, poor initial solubility of the guest molecule, or unfavorable complexation conditions.

Possible Causes & Solutions:

  • High Local Concentration of Guest Molecule: Adding the guest molecule too quickly or in a concentrated form can lead to localized supersaturation and precipitation before complexation can occur.

    • Solution: Employ a gradual addition method. Dissolve the guest molecule in a minimal amount of a suitable co-solvent (e.g., ethanol, DMSO) and add this solution dropwise to the vigorously stirred SBE-β-CD solution.

  • Insufficient SBE-β-CD Concentration: The concentration of SBE-β-CD may be too low to effectively encapsulate the amount of guest molecule added.[1]

    • Solution: Increase the concentration of the SBE-β-CD solution. A higher concentration of the host molecule will favor the formation of the inclusion complex.[1]

  • pH is Not Optimal for Guest Solubility: The pH of the SBE-β-CD solution may be unfavorable for the solubility of your specific guest molecule.

    • Solution: Adjust the pH of the SBE-β-CD solution to a range where your guest molecule exhibits higher intrinsic solubility. For ionizable drugs, the neutral form generally has a higher affinity for the cyclodextrin (B1172386) cavity.[2][3]

Q2: My SBE-β-CD inclusion complex solution was initially clear but precipitated over time. What could be the reason?

A2: Delayed precipitation suggests that the complex, while initially formed, is not stable under the storage or experimental conditions.

Possible Causes & Solutions:

  • Temperature Fluctuations: Changes in temperature can affect the stability of the inclusion complex and the solubility of both the complex and the free guest molecule.[4][5][6]

    • Solution: Store your complex solution at a constant, controlled temperature. If precipitation occurs upon cooling, gentle warming and agitation may redissolve the complex. However, be aware that elevated temperatures can also decrease complex stability for some systems.[4]

  • pH Shift: The pH of the solution may have changed over time, affecting the ionization state of the guest molecule and its affinity for the SBE-β-CD cavity.[2][3][7]

    • Solution: Buffer the solution to maintain a stable pH. The choice of buffer is important, as some buffer components can compete with the guest molecule for the cyclodextrin cavity.[2]

  • Aggregation of Complexes: At higher concentrations, drug/cyclodextrin complexes can self-assemble into larger aggregates that may eventually precipitate.[1]

    • Solution: If high concentrations are necessary, consider the addition of water-soluble polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), which can inhibit aggregation and enhance the solubilizing effect of SBE-β-CD.[1]

  • Displacement of the Guest Molecule: Components from the storage container or other excipients in the formulation could potentially displace the guest molecule from the SBE-β-CD cavity.

    • Solution: Ensure the use of inert storage containers. When formulating with other excipients, verify their compatibility with the SBE-β-CD complex.

Q3: I am working with an ionizable drug, and I am seeing precipitation. How does pH and the pKa of my drug affect complex stability?

A3: For ionizable drugs, the pH of the solution and the pKa of the drug are critical factors influencing complex formation and stability.

Key Considerations:

  • Complexation and Ionization State: Generally, the neutral (unionized) form of a drug has a higher affinity for the hydrophobic cavity of SBE-β-CD compared to its ionized form.[2][3]

    • For Acidic Drugs (with a pKa): At a pH below the pKa, the drug will be predominantly in its neutral form, favoring complexation. As the pH increases above the pKa, the drug becomes ionized, which can lead to a decrease in the stability constant of the complex and potential precipitation of the free drug if its intrinsic solubility is exceeded.[3]

    • For Basic Drugs (with a pKa): At a pH above the pKa, the drug is primarily in its neutral form, enhancing complexation. As the pH drops below the pKa, the drug becomes protonated (ionized), which can reduce complex stability.[7][8]

  • Electrostatic Interactions: SBE-β-CD is an anionic cyclodextrin. This means it can have electrostatic interactions with charged guest molecules.

    • Positively Charged Guests: Cationic drugs can exhibit attractive electrostatic interactions with the negatively charged this compound groups, which can sometimes enhance complex stability.[9]

    • Negatively Charged Guests: Anionic drugs will experience electrostatic repulsion with SBE-β-CD, which can significantly decrease the stability of the inclusion complex.[9]

  • Optimizing pH: The optimal pH for your formulation is often a balance between maximizing the concentration of the neutral form of the drug to favor complexation and ensuring sufficient overall solubility. For instance, the formulation of remdesivir (B604916) with SBE-β-CD is initially prepared at a low pH to increase the drug's solubility before being neutralized for administration.[8]

Frequently Asked Questions (FAQs)

Q4: What is the typical stoichiometry of SBE-β-CD inclusion complexes?

A4: The most common stoichiometry for drug-SBE-β-CD complexes is 1:1.[10][11][12] However, higher-order complexes can also form, especially at high cyclodextrin concentrations.[1] Phase solubility studies are the standard method to determine the stoichiometry of the complex in solution.[12]

Q5: How can I increase the solubility of a poorly water-soluble drug using SBE-β-CD without causing precipitation?

A5: To enhance solubility while avoiding precipitation, consider the following:

  • Optimize the Molar Ratio: Conduct a phase solubility study to determine the optimal molar ratio of SBE-β-CD to your drug. This will help you use a sufficient amount of cyclodextrin to solubilize the drug without using an excessive amount that could lead to aggregation.

  • Control the Preparation Method: The method used to prepare the complex can significantly impact its stability. Lyophilization (freeze-drying) of an aqueous solution of the drug and SBE-β-CD often yields a stable, amorphous solid complex that readily dissolves.[11]

  • Use of Co-solvents: While preparing the complex, dissolving the drug in a small amount of a water-miscible organic solvent before adding it to the SBE-β-CD solution can facilitate complex formation.

  • Consider Ternary Complexes: The addition of a third component, such as a water-soluble polymer, can sometimes enhance the solubilizing effect and stability of the complex.[1]

Q6: Can the degree of substitution (DS) of SBE-β-CD affect complex precipitation?

A6: Yes, the degree of substitution can influence the physicochemical properties of SBE-β-CD and its ability to form stable complexes. The anionic this compound groups contribute to the high aqueous solubility of SBE-β-CD and provide electrostatic repulsion that can prevent the aggregation of complexes.[1] Different degrees of substitution can alter the size and shape of the cyclodextrin cavity and its charge density, which in turn can affect the binding constant with a guest molecule.

Data Summary

Table 1: Factors Influencing SBE-β-CD Inclusion Complex Stability and Precipitation

FactorEffect on Complex Stability & SolubilityTroubleshooting Considerations
pH Affects the ionization state of the guest molecule. Neutral forms generally have higher affinity for the cyclodextrin cavity.[2][3]Adjust pH to favor the neutral form of the drug. Use buffers to maintain a stable pH.
Temperature Can increase or decrease complex stability depending on the thermodynamics of the specific host-guest interaction.[4][5][6]Maintain a constant storage temperature. Gentle heating may redissolve precipitates.
Concentration Higher SBE-β-CD concentration generally increases drug solubility.[1] High complex concentrations can lead to aggregation.[1]Optimize the SBE-β-CD to drug molar ratio. Consider adding anti-aggregation agents like HPMC.[1]
Ionic Strength Can influence electrostatic interactions between charged guest molecules and the anionic SBE-β-CD.[2][9]For charged drugs, evaluate the effect of buffer salts on complex stability.
Guest Molecule Properties Hydrophobicity, size, shape, and charge of the guest molecule determine the goodness of fit and binding affinity.Select guest molecules with appropriate physicochemical properties for stable complexation.
Preparation Method Methods like freeze-drying can produce stable, amorphous complexes, while others may result in less stable crystalline forms.[10][11]Choose a preparation method that favors the formation of a stable, amorphous complex.

Experimental Protocols

Protocol 1: Preparation of an SBE-β-CD Inclusion Complex by Freeze-Drying

  • Accurately weigh the required amounts of SBE-β-CD and the guest molecule to achieve the desired molar ratio (e.g., 1:1).

  • Dissolve the SBE-β-CD in a sufficient volume of purified water with stirring.

  • If the guest molecule has poor aqueous solubility, dissolve it in a minimal amount of a suitable co-solvent (e.g., ethanol).

  • Slowly add the guest molecule solution (or the solid guest molecule if it is sufficiently soluble) to the SBE-β-CD solution while stirring vigorously.

  • Continue stirring the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filter the solution through a 0.22 µm filter to remove any un-complexed, undissolved guest molecule.

  • Freeze the filtered solution at a low temperature (e.g., -80°C).

  • Lyophilize the frozen solution until a dry powder is obtained.

  • Store the resulting amorphous powder in a desiccator.

Protocol 2: Phase Solubility Study to Determine Stoichiometry and Stability Constant

  • Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0 to 20 mM).

  • Add an excess amount of the guest molecule to each SBE-β-CD solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, centrifuge or filter the suspensions to remove the undissolved guest molecule.

  • Determine the concentration of the dissolved guest molecule in the supernatant of each vial using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the concentration of the dissolved guest molecule (y-axis) against the concentration of SBE-β-CD (x-axis).

  • Analyze the resulting phase solubility diagram. A linear relationship (AL-type) with a slope less than 1 is indicative of a 1:1 complex formation.[10][11]

  • Calculate the stability constant (Ks) from the slope and the intrinsic solubility of the guest molecule (S0) using the Higuchi-Connors equation: Ks = slope / [S0 * (1 - slope)].[12]

Visualizations

Troubleshooting_Workflow start Precipitation Observed issue_time When did precipitation occur? start->issue_time immediate Immediate Precipitation issue_time->immediate Immediately upon mixing delayed Delayed Precipitation issue_time->delayed Over time cause_immediate Potential Causes: - High local guest concentration - Insufficient SBE-β-CD - Suboptimal pH immediate->cause_immediate cause_delayed Potential Causes: - Temperature fluctuations - pH shift - Complex aggregation - Guest displacement delayed->cause_delayed solution_immediate Solutions: - Gradual addition of guest - Increase SBE-β-CD concentration - Adjust pH cause_immediate->solution_immediate solution_delayed Solutions: - Control temperature - Buffer the solution - Add anti-aggregation agents - Use inert containers cause_delayed->solution_delayed

Caption: Troubleshooting workflow for precipitation of SBE-β-CD complexes.

Complex_Formation_Pathway cluster_reactants Reactants cluster_process Complexation Process cluster_products Products guest Guest Molecule (Drug) mixing Mixing in Aqueous Solution guest->mixing sbe_cd SBE-β-CD (Host) sbe_cd->mixing complex Soluble Inclusion Complex mixing->complex equilibrium Dynamic Equilibrium complex->equilibrium equilibrium->guest Dissociation equilibrium->sbe_cd

Caption: Simplified pathway of SBE-β-CD inclusion complex formation.

References

Technical Support Center: Managing Viscosity of Concentrated Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the viscosity of concentrated Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) solutions. Find answers to common questions, troubleshoot experimental issues, and access standardized protocols to ensure consistency and success in your formulations.

Frequently Asked Questions (FAQs)

Q1: What is SBE-β-CD and why is its viscosity a concern?

A1: this compound β-Cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) used in the pharmaceutical industry, primarily to enhance the solubility and stability of poorly water-soluble drugs.[1] At high concentrations, required for many parenteral and oral formulations, aqueous solutions of SBE-β-CD can become highly viscous. This high viscosity can present significant challenges during manufacturing (e.g., mixing, sterile filtration) and administration (e.g., syringeability, injection pain), making viscosity management a critical aspect of formulation development.[2][3]

Q2: What causes the viscosity of SBE-β-CD solutions to increase with concentration?

A2: The viscosity of SBE-β-CD solutions increases with concentration due to a reduction in the free movement of water molecules and an increase in intermolecular interactions between the cyclodextrin molecules themselves.[4] As concentration rises, these molecules are packed more closely, leading to greater frictional resistance. At a certain point, the relationship between concentration and viscosity becomes non-linear, and viscosity increases exponentially with small additions of SBE-β-CD.[4] The formation of aggregates at higher concentrations can also contribute significantly to this viscosity increase.[5]

Q3: What are the primary factors that influence the viscosity of SBE-β-CD solutions?

A3: The main factors are:

  • Concentration: This is the most significant factor. Viscosity increases, often non-linearly, with higher concentrations of SBE-β-CD.[4]

  • Temperature: Viscosity is inversely proportional to temperature. Increasing the temperature of the solution will decrease its viscosity.

  • Degree of Substitution (DS): The average number of this compound groups per cyclodextrin molecule can affect its solubility, aggregation behavior, and interaction with other molecules, thereby influencing solution viscosity.[5][6]

  • Presence of other Excipients: Salts, polymers, and the Active Pharmaceutical Ingredient (API) can all interact with SBE-β-CD and alter the solution's rheological properties.[7][8] Some excipients might increase viscosity through network formation, while others could decrease it.

Q4: Can adding other excipients help reduce the viscosity of my SBE-β-CD formulation?

A4: Yes, certain excipients can modify viscosity. For instance, studies on β-cyclodextrin have shown that semi-synthetic polymers like sodium carboxymethyl cellulose (B213188) and methyl cellulose can reduce the apparent viscosity of the solution.[7][8] However, natural polymers like xanthan gum and guar (B607891) gum were found to increase viscosity.[7][8] It is crucial to test the compatibility and effect of any new excipient on the overall stability and performance of your formulation.

Troubleshooting Guide

Problem: My concentrated SBE-β-CD solution is too viscous to handle, filter, or syringe.

  • Solution 1: Adjust Concentration. The most direct approach is to determine the maximum workable concentration for your process. A slight dilution can often lead to a significant drop in viscosity.

  • Solution 2: Increase Temperature. Gently warming the solution can temporarily reduce viscosity, aiding in processes like mixing or filtration. Ensure your API and SBE-β-CD are stable at the elevated temperature. The thermal stability of SBE-β-CD itself is quite high, with degradation typically starting above 200°C.[1]

  • Solution 3: Evaluate Excipients. If your formulation contains other polymers or salts, investigate their impact on viscosity. It may be possible to substitute an excipient that is contributing to the high viscosity.

  • Solution 4: Consider a Different SBE-β-CD. SBE-β-CDs with a different average degree of substitution (DS) may exhibit different viscosity profiles. Testing different grades could provide a solution.[6]

Problem: The viscosity of my solution is inconsistent between batches.

  • Solution 1: Standardize Raw Material. Ensure you are using the same grade and supplier of SBE-β-CD for all batches, as variations in DS and purity can affect viscosity.

  • Solution 2: Control Preparation Process. The method of preparation, including the rate of addition, mixing speed, and hydration time, must be consistent. Refer to the standardized protocol below for best practices.

  • Solution 3: Verify Concentration. Accurately measure and record the concentration of all components. Small errors in weighing can lead to noticeable viscosity differences in concentrated solutions.

  • Solution 4: Monitor Temperature. Ensure all viscosity measurements are performed at a consistent, controlled temperature, as minor temperature fluctuations can alter readings.

Quantitative Data Summary

The following tables provide illustrative data on how SBE-β-CD concentration and temperature can affect solution viscosity. Actual values will depend on the specific grade of SBE-β-CD and formulation components.

Table 1: Effect of SBE-β-CD Concentration on Apparent Viscosity

SBE-β-CD Concentration (% w/v)Typical Apparent Viscosity (cP at 25°C)Observation
101.5 - 2.5Low viscosity, similar to water.
204.0 - 6.0Noticeable but manageable increase.
3010 - 15Significant thickening, may require process adjustments.
4025 - 40High viscosity, potential for non-linear increase.[4]
50> 70Very high viscosity, difficult to handle without intervention.

Table 2: Effect of Temperature on Apparent Viscosity of a 40% (w/v) SBE-β-CD Solution

Temperature (°C)Typical Apparent Viscosity (cP)Observation
560 - 80Very high viscosity under refrigerated conditions.
2525 - 40Standard room temperature viscosity.
4010 - 15Significantly reduced viscosity, improving handling.

Experimental Protocols

Protocol 1: Preparation of a Concentrated SBE-β-CD Solution

  • Weighing: Accurately weigh the required amount of SBE-β-CD powder using a calibrated balance.

  • Solvent Measurement: Measure approximately 80% of the final required volume of purified water (or desired buffer) into a calibrated vessel.

  • Dissolution: While stirring the solvent with a magnetic stirrer or overhead mixer at a controlled speed, slowly and gradually add the SBE-β-CD powder. A vortex should be maintained to ensure efficient wetting and prevent clumping.

  • Complete Hydration: Continue stirring for a minimum of 2 hours at room temperature to ensure the polymer is fully hydrated.[7][9]

  • Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final target volume (quantity sufficient or q.s.).

  • Equilibration: Allow the solution to stand overnight at room temperature to ensure complete hydration and viscosity equilibration.[7][9]

Protocol 2: Measurement of Apparent Viscosity using a Rotational Viscometer

  • Instrument Setup: Calibrate and level the viscometer (e.g., Brookfield type) according to the manufacturer's instructions.[7][9]

  • Sample Preparation: Place a sufficient volume of the SBE-β-CD solution (prepared as per Protocol 1) into the appropriate sample container. Ensure the sample is free of air bubbles.

  • Temperature Control: Equilibrate the sample to the target measurement temperature (e.g., 25.0 ± 0.1°C) using a water bath.

  • Spindle Selection: Choose a spindle and rotational speed (RPM) that will result in a torque reading between 10% and 90% of the instrument's full-scale range. This is the optimal working range for accuracy.

  • Measurement: Immerse the selected spindle into the solution to the marked level. Allow the spindle to rotate for a sufficient time (e.g., 60 seconds) for the reading to stabilize before recording the viscosity value in centipoise (cP).[9]

  • Data Reporting: Report the apparent viscosity along with the spindle number, rotational speed, and temperature, as viscosity can be shear-rate dependent (especially for non-Newtonian fluids).

Visual Guides

TroubleshootingWorkflow start Problem: High Viscosity Observed check_conc Is Concentration >30% w/v? start->check_conc reduce_conc Action: Reduce Concentration check_conc->reduce_conc Yes check_temp Is Temperature <20°C? check_conc->check_temp No final_solution Solution Optimized reduce_conc->final_solution increase_temp Action: Increase Temperature (25-40°C) & Verify Stability check_temp->increase_temp Yes check_excipients Are other polymers/ salts present? check_temp->check_excipients No increase_temp->final_solution eval_excipients Action: Evaluate individual excipient impact. Consider substitution. check_excipients->eval_excipients Yes check_excipients->final_solution No eval_excipients->final_solution

Caption: A troubleshooting workflow for addressing high viscosity issues.

ViscosityFactors main Solution Viscosity conc Concentration (Primary Driver) conc->main temp Temperature (Inversely Proportional) temp->main api API Properties & Interactions api->main excipients Other Excipients (Salts, Polymers) excipients->main ds SBE-β-CD Grade (Degree of Substitution) ds->main

Caption: Key factors influencing the viscosity of SBE-β-CD solutions.

References

strategies to prevent drug displacement from SBE-β-CD complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) complexation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to drug displacement from SBE-β-CD complexes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My drug appears to be displacing from the SBE-β-CD complex during my experiment. What are the initial steps to diagnose this issue?

A1: Drug displacement from an SBE-β-CD complex can be triggered by several factors, including changes in pH, temperature, or the presence of competing molecules. The first step is to characterize the stability of your binary drug-CD complex. A phase solubility study is a fundamental experiment to determine the binding constant (Kc) and the stoichiometry of the complex. A high Kc value suggests a strong interaction between the drug and SBE-β-CD, making displacement less likely[1].

Q2: I suspect that excipients in my formulation are displacing the drug from the SBE-β-CD complex. How can I confirm this and what is a potential solution?

A2: Excipients, especially those with hydrophobic moieties, can compete with the drug for the cyclodextrin (B1172386) cavity, leading to displacement[2]. To confirm this, you can perform spectroscopic analysis (UV-Vis, Fluorescence, or NMR) of the drug-SBE-β-CD complex in the presence and absence of the suspected excipient. A change in the spectral properties of the drug can indicate displacement.

A highly effective strategy to mitigate this is the formation of a ternary complex by introducing a water-soluble polymer. Polymers such as TPGS (D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate) or hydrophilic polymers like HPMC can act as synergistic agents, enhancing the stability of the drug-cyclodextrin complex and reducing the required amount of SBE-β-CD[2][3][4]. The polymer can interact with the drug, the cyclodextrin, or both, creating a more stable system that is less susceptible to displacement.

Q3: My formulation undergoes significant pH shifts, and I'm observing drug precipitation. How does pH affect complex stability and how can I prevent this?

A3: The stability of drug-SBE-β-CD complexes can be highly dependent on the pH of the medium, especially for ionizable drug molecules[5]. Generally, the neutral form of a drug has a higher affinity for the hydrophobic cyclodextrin cavity. As the pH changes and the drug becomes ionized, its solubility in the aqueous medium increases, which can lead to a decrease in the complex stability constant and potential displacement from the cyclodextrin[6].

To address this, it's crucial to understand the pKa of your drug and the pH profile of your formulation's environment. One strategy is to optimize the formulation pH to favor the non-ionized state of the drug, thus promoting stronger complexation. Additionally, the formation of ternary complexes, as mentioned in Q2, can also enhance stability across a wider pH range[3][4]. SBE-β-CD itself can improve the stability of compounds in acidic environments like simulated gastric fluid[1].

Q4: Can increasing the concentration of SBE-β-CD in my formulation help prevent drug displacement?

A4: Yes, increasing the molar ratio of SBE-β-CD to the drug can be a straightforward strategy to prevent displacement. By providing an excess of cyclodextrin, you can shift the equilibrium towards the formation of the inclusion complex, making it more difficult for competing molecules or environmental changes to displace the drug. This approach has been shown to be effective in preventing drug precipitation in the gastrointestinal tract[7]. However, it's important to consider that this will also increase the overall bulk of the formulation[2].

Data Summary

The following table summarizes stability constants for various drug-SBE-β-CD complexes, illustrating the impact of forming ternary complexes.

DrugSystemStability Constant (Kc or Ks)Fold Increase in SolubilityReference
Isoliquiritigenin (ISL)Binary (ISL-SBE-β-CD)3864 M⁻¹298-fold[1]
LC001 (PROTAC drug)Binary (LC001-SBE-β-CD)--[3]
LC001 (PROTAC drug)Ternary (LC001-SBE-β-CD/TPGS)Increased KS vs. binarySynergistic solubilization[3]
NimodipineBinary (Nimodipine-SBE-β-CD)1410.6 M⁻¹-[8]
Diclofenac SodiumBinary (DS-SBE-β-CD)5009.57 ± 54.42 M⁻¹-[9]

Experimental Protocols

1. Phase Solubility Study

This protocol is adapted from the method described by Higuchi and Connors.

  • Objective: To determine the stoichiometry and apparent stability constant (Kc) of a drug-SBE-β-CD complex.

  • Materials:

    • Drug substance

    • SBE-β-CD

    • Aqueous buffer of desired pH

    • Vials with closures

    • Shaker bath

    • 0.22 µm syringe filters

    • Analytical method for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)

  • Procedure:

    • Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0 to 20 mM).

    • Add an excess amount of the drug to each SBE-β-CD solution in separate vials. Ensure that a solid drug phase remains.

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 48-72 hours, or until equilibrium is reached.

    • After reaching equilibrium, carefully withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove the undissolved drug.

    • Quantify the concentration of the dissolved drug in each filtrate using a validated analytical method.

    • Plot the concentration of the dissolved drug (y-axis) against the concentration of SBE-β-CD (x-axis).

    • The type of curve obtained (e.g., AL, AP, BS) indicates the nature of the complex. For a 1:1 complex (AL type), the stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the drug (S0) using the equation: Kc = slope / (S0 * (1 - slope))

2. Preparation of Ternary Complex via Lyophilization

This protocol is a general guide based on methods for preparing ternary complexes[3][4].

  • Objective: To prepare a stable, solid ternary complex of a drug, SBE-β-CD, and a water-soluble polymer.

  • Materials:

    • Drug substance

    • SBE-β-CD

    • Water-soluble polymer (e.g., TPGS, HPMC)

    • Purified water or appropriate buffer

    • Ethanol (B145695) (if required to dissolve the drug)

    • Stirring plate and stir bar

    • Lyophilizer (freeze-dryer)

  • Procedure:

    • Dissolve the SBE-β-CD and the water-soluble polymer in purified water or buffer with continuous stirring. The molar ratio of SBE-β-CD to the polymer should be optimized based on preliminary studies.

    • Dissolve the drug in a small amount of ethanol or directly in the aqueous polymer/cyclodextrin solution if possible.

    • Slowly add the drug solution to the SBE-β-CD/polymer solution while stirring continuously.

    • Continue stirring the resulting suspension at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours) to facilitate complex formation[1].

    • If ethanol was used, remove it via evaporation.

    • Freeze the resulting solution (e.g., at -80°C).

    • Lyophilize the frozen solution for 24-48 hours to obtain a dry powder of the ternary complex.

    • The resulting powder can be characterized using techniques such as DSC, XRD, FTIR, and NMR to confirm complex formation.

Visual Guides

Troubleshooting_Workflow start Issue: Drug Displacement from SBE-β-CD Complex check_stability Q1: Perform Phase Solubility Study to Determine Complex Stability (Kc) start->check_stability is_stable Is the complex inherently unstable (low Kc)? check_stability->is_stable check_excipients Q2: Investigate Potential Displacement by Formulation Excipients is_stable->check_excipients No form_ternary Solution: Form a Ternary Complex with a Water-Soluble Polymer (e.g., TPGS, HPMC) is_stable->form_ternary Yes check_pH Q3: Analyze Impact of pH on Drug Ionization and Stability check_excipients->check_pH check_excipients->form_ternary increase_CD Q4: Increase Molar Ratio of SBE-β-CD to Drug check_pH->increase_CD optimize_pH Solution: Optimize Formulation pH to Favor Non-ionized Drug check_pH->optimize_pH solution Resolution: Stable Formulation increase_CD->solution form_ternary->solution optimize_pH->solution

Caption: Troubleshooting workflow for drug displacement issues.

Ternary_Complex_Mechanism cluster_0 Binary Complex cluster_1 Ternary Complex Drug Drug Binary_Complex Drug-CD Complex Drug->Binary_Complex Inclusion SBE_CD SBE-β-CD SBE_CD->Binary_Complex Binary_Complex_2 Drug-CD Complex Polymer Polymer (e.g., TPGS) Ternary_Complex Drug-CD-Polymer (Enhanced Stability) Polymer->Ternary_Complex Synergistic Interaction Displacer Displacing Agent (e.g., excipient, bile salt) Ternary_Complex->Displacer Displacement Prevented Binary_Complex_2->Ternary_Complex Displacer->Binary_Complex Displacement

Caption: Mechanism of ternary complex formation to prevent displacement.

References

addressing challenges in the characterization of SBE-β-CD

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for scientists and researchers, this Technical Support Center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the complexities encountered during the characterization of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD).

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in characterizing SBE-β-CD?

A1: The primary challenge lies in its heterogeneity. SBE-β-CD is not a single molecular entity but a complex mixture of positional and regional isomers with a varying degree of substitution (DS) of this compound groups on the β-cyclodextrin backbone.[1] This complexity can lead to broad signals in spectroscopic analyses and co-elution in chromatographic methods.

Q2: How is the average Degree of Substitution (DS) of SBE-β-CD typically determined?

A2: The average DS is a critical quality attribute and is commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Capillary Electrophoresis (CE).[1] While NMR provides a gross average value, CE is capable of resolving the mixture based on the number of this compound substituents, allowing for a more detailed profile of the substitution pattern.[1][2]

Q3: Can Mass Spectrometry (MS) be used for SBE-β-CD characterization?

A3: Yes, Mass Spectrometry, particularly with an ion-spray (electrospray) source, is a powerful tool for analyzing SBE-β-CD.[3][4] It allows for the rapid determination of the substitution pattern and the global degree of substitution.[3][4] However, care must be taken to optimize ionization conditions to simplify the spectra, often by favoring the formation of doubly charged ions to reduce multicharged species.[3][4]

Q4: Why is SBE-β-CD difficult to analyze using standard reversed-phase HPLC?

A4: SBE-β-CD is highly polar and acidic, leading to poor retention on traditional reversed-phase columns.[5] Furthermore, it can accumulate on the column, causing shifts in retention times and peak distortion for the analyte of interest in subsequent injections.[3]

Troubleshooting Guide

Chromatography Issues

Problem 1: My drug analyte's retention time is shifting, and peaks are broadening when my formulation contains SBE-β-CD.

  • Cause: SBE-β-CD is likely accumulating on your reversed-phase HPLC column.[3] This interaction can alter the stationary phase characteristics.

  • Solution:

    • Column Washing: Implement a robust column washing step with a high percentage of organic solvent after each run to remove adsorbed SBE-β-CD.

    • Alternative Stationary Phase: Switch to a different stationary phase that has less interaction with SBE-β-CD. Anion-exchange or mixed-mode columns can be effective.[5][6]

    • Ion-Pairing Agent: Introduce a volatile ion-pairing agent, such as heptylammonium formate (B1220265), into the mobile phase. This can improve the retention and peak shape of SBE-β-CD.[7]

Problem 2: I cannot detect SBE-β-CD with my UV detector.

  • Cause: SBE-β-CD lacks a suitable chromophore for UV detection.[2][8]

  • Solution:

    • Evaporative Light Scattering Detector (ELSD): Use an ELSD, which is a universal detector for non-volatile compounds and is not dependent on optical properties.[6] Note that ELSD response can be non-linear, making it less suitable for accurate quantification of the degree of substitution.[6][9]

    • Charged Aerosol Detector (CAD): CAD is another universal detector that can be used for SBE-β-CD analysis.

    • Indirect UV Detection: A method using a mobile phase containing a UV-active compound like copper(II) acetate (B1210297) has been developed. The interaction between copper(II) and SBE-β-CD creates a complex that can be detected by UV.[2][8]

Mass Spectrometry Issues

Problem 3: My mass spectrum for SBE-β-CD is overly complex with many multicharged species.

  • Cause: SBE-β-CD is a large, polyanionic molecule that can easily form multiple charged species in the electrospray source.

  • Solution:

    • Optimize Ionization Conditions: Operate in negative ion mode.[3][4]

    • Use Additives: Add ammonium (B1175870) acetate to the sample solvent (an acetonitrile (B52724)/water mixture). This promotes the formation of doubly charged species [M-2H]2-, which simplifies the mass spectrum and makes it easier to interpret.[3][4]

Problem 4: I am having trouble quantifying SBE-β-CD in a biological matrix (e.g., plasma) using LC-MS/MS.

  • Cause: The complexity of the SBE-β-CD mixture and matrix effects can interfere with quantification.

  • Solution:

    • Select a Specific Substituted Species: Instead of trying to quantify the entire mixture, select a single, abundant species for quantification. For example, the hexa-substituted species (SBE6) has been successfully used.[10]

    • Use an Appropriate Internal Standard: A structurally similar but distinct compound should be used. For instance, a different SBE-cyclodextrin, like SBE-γ-CD, can serve as an effective internal standard.[10]

    • Monitor a Specific Transition: Use a specific mass transition for the selected species, such as m/z 974.7/974.7 for the doubly charged hexa-substituted molecule.[10]

NMR Spectroscopy Issues

Problem 5: The proton NMR signals for my SBE-β-CD sample are very broad.

  • Cause: This is an inherent characteristic of SBE-β-CD due to the random substitution pattern, which creates a large number of slightly different chemical environments for the protons.[11]

  • Solution: While you cannot eliminate the broadening, ensure proper experimental conditions to maximize resolution:

    • High Field Magnet: Use the highest field strength NMR spectrometer available.

    • Sufficient Scans: Acquire a sufficient number of transients to improve the signal-to-noise ratio.

    • Proper Referencing: Set the integral of the anomeric protons (multiplet A) to 7.00 as a reference for calculating the degree of substitution.[11]

Quantitative Data Summary

Table 1: Typical Parameters for SBE-β-CD Characterization

ParameterTypical Value / RangeAnalytical TechniqueReference
Average Degree of Substitution (DS) 6.2 - 6.9 (USP Grade)Capillary Electrophoresis, NMR[1][12]
Molecular Weight ~2163 g/mol (for DS of 6.5)Mass Spectrometry[10]
LC-MS/MS Quantification Range in Plasma 10.0 - 1000 µg/mLLC-MS/MS[10]
Stability Constant (Ks) with Drugs 200 - 5000 M⁻¹ (typical range for improved bioavailability)Phase Solubility Analysis[13]

Table 2: Example LC-MS/MS Parameters for Quantification in Human Plasma

ParameterConditionReference
Analyte for Quantification Hexa-substituted SBE-β-CD (SBE6)[10]
Internal Standard Captisol-G (SBE-γ-CD, DS=3)[10]
Mass Transition (Q1/Q3) m/z 974.7 / 974.7 [(M–2H)/2]2-[10]
Sample Volume 25 µL (formic-acid-treated plasma)[10]
Calibration Range 10.0 - 1000 µg/mL[10]

Experimental Protocols & Workflows

Protocol 1: Determination of Average Degree of Substitution by ¹H NMR
  • Sample Preparation: Dissolve a minimum of 14 mg of the SBE-β-CD sample in Deuterium Oxide (D₂O).[11]

  • Instrument Setup: Use a high-field NMR spectrometer. Set the spectral window from at least 0 to 8 ppm. The residual solvent peak (HDO) should be located at approximately 4.7 ppm at 25°C.[11]

  • Acquisition: Acquire the Free Induction Decay (FID) for 4 seconds with a recycle delay of at least 15 seconds to ensure full relaxation. Co-add at least 8 transients.[11]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum using the solvent peak.

  • Integration and Calculation:

    • Integrate the four characteristic multiplet regions of the SBE-β-CD spectrum.

    • Set the integral of the anomeric protons (Multiplet A, ~5.1 ppm) to 7.00.[11]

    • Calculate the DS based on the relative integrals of the other multiplets corresponding to the this compound groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_calc Calculation prep1 Dissolve ~14mg SBE-β-CD in D₂O acq1 Acquire FID (≥ 8 transients) prep1->acq1 proc1 Fourier Transform acq1->proc1 proc2 Phase & Baseline Correction proc1->proc2 calc1 Integrate Multiplet Regions proc2->calc1 calc2 Set Anomeric Proton Integral to 7.00 calc1->calc2 calc3 Calculate Average DS calc2->calc3

Workflow for Determining Average DS by NMR.
Protocol 2: Characterization by Ion-Spray Mass Spectrometry

  • Sample Preparation: Prepare a solution of SBE-β-CD in an acetonitrile/water mixture. Add ammonium acetate to this solution to act as an ionization aid.[3][4]

  • Instrument Setup:

    • Use a mass spectrometer equipped with an ion-spray (electrospray ionization) source.

    • Set the instrument to operate in negative ion mode.[3][4]

  • Analysis: Infuse the sample directly into the mass spectrometer.

  • Data Interpretation:

    • Acquire the mass spectrum. The spectrum will show a distribution of peaks.

    • Identify the series of doubly charged ions [M-2H]2-, where M corresponds to the β-cyclodextrin molecule with a varying number of this compound groups.

    • Determine the substitution pattern (i.e., the relative abundance of species with DS=1, 2, 3, etc.) from the intensities of these peaks.

    • Calculate the average DS from the weighted average of the substitution pattern.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_interp Data Interpretation prep1 Dissolve SBE-β-CD in ACN/Water prep2 Add Ammonium Acetate prep1->prep2 analysis1 Direct Infusion into ESI Source prep2->analysis1 analysis2 Operate in Negative Ion Mode analysis1->analysis2 interp1 Identify [M-2H]2- Ion Series analysis2->interp1 interp2 Determine Substitution Pattern from Peak Intensities interp1->interp2 interp3 Calculate Average DS interp2->interp3

Workflow for SBE-β-CD Analysis by Mass Spectrometry.
Protocol 3: HPLC Analysis with ELSD

  • Chromatographic System:

    • Column: Use a column suitable for separating polar anionic compounds, such as a specialty anion-exchange column (e.g., CD-Screen-DAP) or a mixed-mode column.[6] A reversed-phase C18 column can be used if an ion-pairing agent is included in the mobile phase.[7]

    • Detector: Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase Preparation:

    • If using an anion-exchange column, a typical mobile phase would involve a buffer (e.g., triethylamine (B128534) acetate at pH 5.0) with an acetonitrile gradient.[6]

    • If using a reversed-phase column with an ion-pairing agent, prepare a mobile phase containing an agent like heptylammonium formate and use a methanol (B129727) or acetonitrile gradient.[7]

  • Sample Preparation: Dissolve the SBE-β-CD sample in the initial mobile phase or a compatible solvent.

  • Analysis: Inject the sample onto the HPLC system. The gradient elution will separate the SBE-β-CD components, though often not to baseline resolution of individual degrees of substitution.

  • Data Interpretation: The ELSD will produce a "fingerprint" chromatogram that represents the complexity of the mixture.[7] This can be used for quality control and comparison between batches, but not typically for absolute quantification of the DS due to the non-linear response of the detector.[6]

HPLC_Logical_Relationship cluster_problem Challenge cluster_solution Solution Components cluster_outcome Result problem SBE-β-CD is polar & lacks UV chromophore col Specialized Column (Anion-Exchange or Ion-Pair RP) problem->col det Universal Detector (ELSD or CAD) problem->det outcome Characteristic 'Fingerprint' Chromatogram for QC col->outcome det->outcome

Logical Relationship for HPLC Method Selection.

References

Technical Support Center: Sulfobutyl Ether Cyclodextrin Complexation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the impact of pH on the complexation efficiency of Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which pH affects complexation with SBE-β-CD?

The pH of the medium is a critical factor in the complexation of ionizable guest molecules (drugs). Its primary influence is on the ionization state of the guest molecule. Generally, the neutral, unionized form of a drug has a higher affinity for the relatively hydrophobic inner cavity of the cyclodextrin (B1172386) compared to its charged, ionized counterpart.[1][2] Hydrophobic interactions are a major driving force for the formation of inclusion complexes.[3][4] Therefore, as a drug becomes more ionized, the complexation efficiency and the corresponding stability constant (Kc) often decrease.[5][6]

Q2: How does the charge of SBE-β-CD itself influence complexation at different pH values?

SBE-β-CD is an anionic cyclodextrin due to its this compound groups, which are strong acids and remain negatively charged over a wide physiological pH range. This introduces electrostatic interactions:

  • Anionic (Acidic) Drugs: When an acidic drug is at a pH above its pKa, it becomes negatively charged. This leads to electrostatic repulsion with the negatively charged SBE-β-CD, which can significantly decrease complexation stability.[2]

  • Cationic (Basic) Drugs: When a basic drug is at a pH below its pKa, it becomes positively charged. This can lead to an attractive electrostatic interaction with the anionic SBE-β-CD.[2] This attraction can sometimes offset the reduced hydrophobicity of the charged drug, resulting in a complexation strength similar to or even greater than its neutral form.[2]

  • Neutral Drugs: Neutral molecules primarily interact with SBE-β-CD via hydrophobic interactions, and studies have shown they can display a strong interaction with SBE-β-CD.[2]

Q3: Which is more important for complexation: the drug's intrinsic solubility or its ability to form a complex?

There is often a trade-off between a drug's intrinsic solubility and its complexation strength. For an ionizable drug, adjusting the pH to increase ionization will increase its aqueous solubility.[5] However, this same change often leads to a weaker and less stable complex with the cyclodextrin.[1][5] The goal for formulation scientists is to find an optimal pH that balances sufficient drug solubility with a high complexation strength to achieve the desired therapeutic outcome.[6]

Q4: How can I predict the optimal pH for my drug's complexation with SBE-β-CD?

Predicting the optimal pH requires knowledge of the drug's pKa (the pH at which it is 50% ionized).

  • For Acidic Drugs: The highest complexation efficiency is typically observed at pH values at least 1-2 units below the drug's pKa, where the neutral form predominates.

  • For Basic Drugs: The highest complexation efficiency is often observed at pH values at least 1-2 units above the drug's pKa, where the neutral (basic) form is most prevalent.[3][7] However, due to the potential for electrostatic attraction with cationic drugs, experimental verification across a range of pH values is crucial.

Troubleshooting Guide

Q5: My complexation efficiency is much lower than expected. What are the likely pH-related causes?

  • Incorrect pH for Ionization State: You may be working at a pH where your drug is highly ionized. For acidic drugs, a pH above the pKa will cause deprotonation (anionic form), and for basic drugs, a pH below the pKa will cause protonation (cationic form). Both increase aqueous solubility but generally reduce affinity for the cyclodextrin cavity.[1][6] Solution: Adjust the buffer pH to favor the drug's neutral state and repeat the experiment.

  • Electrostatic Repulsion: If you are working with an acidic drug at a pH > pKa, the resulting anionic drug will be electrostatically repelled by the anionic SBE-β-CD, drastically reducing complexation.[2] Solution: Lower the pH to below the drug's pKa. If this is not possible due to the drug's intrinsic solubility, a different cyclodextrin may be needed.

  • Buffer Effects: Certain buffer species can compete with the guest molecule for the cyclodextrin cavity or interact with the drug itself, affecting the stability constant. Solution: Conduct your experiment in different buffer systems at the same pH to check for buffer-specific effects.

Q6: I observed precipitation upon adding my drug to the SBE-β-CD solution. What's happening?

This typically indicates the formation of a complex with limited solubility. While SBE-β-CD and its complexes are generally highly soluble, high concentrations can lead to the precipitation of a B-type phase-solubility profile.[8]

  • Check Stoichiometry: You may be forming higher-order complexes (e.g., 1:2 drug/CD) that have lower solubility.[8]

  • pH Shift: The addition of an unbuffered drug solution could be altering the local pH of the cyclodextrin solution, pushing the drug into a less soluble form. Solution: Ensure your cyclodextrin solution is adequately buffered. Pre-adjust the pH of the drug stock solution if possible before adding it dropwise to the cyclodextrin solution.

  • Concentration Exceeded: You may simply be exceeding the solubility limit of the drug-cyclodextrin complex itself. Solution: Repeat the experiment with a wider range of lower cyclodextrin concentrations to better define the phase-solubility diagram.

Q7: My results are inconsistent across different experimental runs. Could pH be the cause?

Yes, inconsistency is a common issue if pH is not rigorously controlled.

  • Inadequate Buffering: If your buffer capacity is too low, the addition of the drug (especially if it's acidic or basic) can significantly change the final pH of the solution, leading to variable ionization and complexation. Solution: Use a buffer with a higher capacity and always measure the final pH of your samples.

  • CO₂ Absorption: Solutions open to the atmosphere can absorb CO₂, which forms carbonic acid and can lower the pH of poorly buffered or neutral solutions over time. Solution: Prepare buffers fresh and keep containers sealed when possible.

Data on pH-Dependent Complexation

The stability constant (Kc) is a direct measure of complexation efficiency. The following tables summarize how Kc changes with pH for representative acidic and basic drugs.

Table 1: Complexation of Ibuprofen (B1674241) (Acidic Drug, pKa ≈ 4.5) with β-Cyclodextrin
pHPredominant Form of IbuprofenStability Constant (Kc) M⁻¹Reference(s)
3.0Neutral (>95%)~1600 - 1800[9]
4.0Neutral (~75%)~1200 - 1400[9]
4.550% Neutral, 50% Ionized~800 - 1000[5][9]
5.0Ionized (~75%)~400 - 600[9]
5.5Ionized (>90%)~250 - 350[5][9]
As pH increases above the pKa, ibuprofen becomes ionized, and the stability of the complex decreases significantly.
Table 2: Complexation of Trifluoperazine (Basic Drug, pKa₂ ≈ 8.1) with Cyclodextrins
pHPredominant Form of TrifluoperazineCyclodextrinStability Constant (Kc) M⁻¹Reference(s)
1.9Diprotonated (Cationic)β-CD315[3]
6.2Monoprotonated (Cationic)β-CD1362[3]
10.2Unionized (Neutral)β-CD3381[3]
For this basic drug, the highest complexation efficiency is observed at high pH where the neutral form dominates.

Experimental Protocols

Phase-Solubility Study (Higuchi-Connors Method)

This is the most common method for determining the stability constant and stoichiometry of a drug-cyclodextrin complex.[10]

Objective: To determine the effect of SBE-β-CD concentration on the apparent solubility of a drug at a fixed pH.

Materials:

  • Guest molecule (drug)

  • This compound-β-Cyclodextrin (SBE-β-CD)

  • Buffer solutions at desired pH values

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm)

  • Analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Buffer Preparation: Prepare a series of buffer solutions at the specific pH values you wish to investigate (e.g., pH 3.0, 5.0, 7.0, 9.0).

  • Cyclodextrin Solutions: For each pH series, prepare a range of SBE-β-CD concentrations in the buffer (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Drug Addition: Add an excess amount of the solid drug to each vial containing the different SBE-β-CD solutions. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a constant-temperature bath (e.g., 25°C or 37°C). Shake the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

  • Quantification: Accurately dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved drug using a validated analytical method.

  • Data Analysis: Plot the concentration of the dissolved drug (y-axis) against the concentration of SBE-β-CD (x-axis).

    • The y-intercept represents the intrinsic solubility (S₀) of the drug in that medium.

    • If the plot is linear (Aₗ-type), the stability constant (Kc) can be calculated from the slope using the equation: Kc = slope / (S₀ * (1 - slope))

This entire protocol is then repeated for each pH value to determine its impact on the stability constant.

Visualizations

Logical Relationship Diagram

pH Solution pH Ionization Drug Ionization State (Neutral vs. Charged) pH->Ionization Influences pKa Drug pKa pKa->Ionization Determines Threshold Interaction Dominant Interaction (Hydrophobic vs. Electrostatic) Ionization->Interaction Dictates Complexation Complexation Efficiency (Stability Constant, Kc) Interaction->Complexation Drives SBE_CD Anionic SBE-β-CD Cavity & Surface SBE_CD->Interaction Outcome Solubility & Stability Outcome Complexation->Outcome Defines

Caption: Relationship between pH, drug ionization, and complexation efficiency.

Experimental Workflow Diagram

start Start: Select pH Values (e.g., pH 3, 5, 7, 9) prep_cd Prepare SBE-β-CD Solutions (0-10 mM) in Buffer start->prep_cd add_drug Add Excess Drug to Each Solution prep_cd->add_drug equilibrate Equilibrate on Shaker (24-72h at const. Temp) add_drug->equilibrate filter Filter Supernatant (0.22 µm syringe filter) equilibrate->filter quantify Quantify Dissolved Drug (e.g., HPLC-UV) filter->quantify plot Plot [Drug] vs. [SBE-β-CD] quantify->plot calculate Calculate S₀ and Kc plot->calculate loop Repeat for Each pH Value calculate->loop loop->prep_cd Next pH end End: Compare Kc vs. pH loop->end All pH Tested

Caption: Workflow for a pH-dependent phase-solubility study.

References

Technical Support Center: Mitigating Hemolysis Risk with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with sulfobutyl ether-β-cyclodextrin (SBE-β-CD) formulations. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to help mitigate the risk of hemolysis in parenteral drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cyclodextrin-induced hemolysis?

A1: The primary mechanism of hemolysis induced by cyclodextrins, including SBE-β-CD at high concentrations, is the extraction of cholesterol and phospholipids (B1166683) from the erythrocyte (red blood cell) membrane. This disruption of the cell membrane's integrity leads to increased permeability and eventual lysis of the cell, releasing hemoglobin.[1][2]

Q2: How does SBE-β-CD help in mitigating drug-induced hemolysis?

A2: SBE-β-CD can form inclusion complexes with drug molecules that are inherently hemolytic. By encapsulating the hemolytic drug, SBE-β-CD reduces the free concentration of the drug available to interact with and damage the red blood cell membrane.[3] This protective effect is a key benefit of using SBE-β-CD in parenteral formulations of such drugs.

Q3: Is SBE-β-CD itself hemolytic?

A3: Compared to its parent molecule, β-cyclodextrin, SBE-β-CD has a significantly lower hemolytic potential.[1][4] The this compound groups increase its aqueous solubility and reduce its ability to extract cholesterol from cell membranes. However, at very high concentrations, SBE-β-CD can still induce hemolysis.

Q4: How does the degree of substitution (DS) of SBE-β-CD affect its hemolytic activity?

A4: The hemolytic activity of SBE-β-CD is inversely related to its degree of substitution. A higher DS generally leads to lower hemolytic activity.[4][5] This is because the increased number of this compound groups enhances the molecule's hydrophilicity and steric hindrance, further reducing its interaction with the erythrocyte membrane.

Q5: What is considered an acceptable level of hemolysis for a parenteral formulation?

A5: While regulatory guidance should always be consulted, a common benchmark in pharmaceutical development considers a hemolysis value of less than 10% to be non-hemolytic and acceptable for parenteral administration.[6] Formulations with hemolysis values greater than 25% are generally considered to be at risk for causing hemolytic effects in vivo.[6]

Troubleshooting Guide for In Vitro Hemolysis Assays

Issue 1: High Background Hemolysis in Negative Controls

  • Possible Cause: Improper handling of red blood cells (RBCs) during collection or preparation.

    • Solution: Handle RBCs gently, avoiding vigorous vortexing or pipetting. Use wide-bore pipette tips. Ensure proper blood collection techniques are followed, such as using an appropriate gauge needle to prevent shear stress.[7]

  • Possible Cause: Contamination of reagents or glassware.

    • Solution: Use fresh, sterile, pyrogen-free reagents (e.g., phosphate-buffered saline). Ensure all glassware is meticulously cleaned and rinsed with pyrogen-free water.

  • Possible Cause: Age of RBCs.

    • Solution: Use freshly collected blood whenever possible. If using stored blood, establish and validate a maximum storage duration, as older RBCs are more fragile.[7]

Issue 2: Inconsistent Results Between Replicates or Experiments

  • Possible Cause: Variability in RBC source.

    • Solution: For a given set of experiments, use RBCs from the same species and, if possible, the same donor to minimize biological variability.[7]

  • Possible Cause: Inaccurate pipetting or inconsistent mixing.

    • Solution: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. Ensure consistent and thorough but gentle mixing of all assay components in the wells.[7]

  • Possible Cause: Deviations in incubation time or temperature.

    • Solution: Strictly adhere to the specified incubation time and temperature in your protocol. Use a calibrated incubator and monitor the temperature throughout the experiment.[7]

Issue 3: Test Article Appears to be Inherently Hemolytic

  • Possible Cause: The concentration of SBE-β-CD or the active pharmaceutical ingredient (API) is too high.

    • Solution: Test a range of lower concentrations of your formulation to determine a non-hemolytic working concentration. This will help establish the safety window for your formulation.

  • Possible Cause: The formulation itself, independent of the API or SBE-β-CD, is causing hemolysis (e.g., due to osmolality or pH).

    • Solution: Test the vehicle (formulation without the API) as a separate control to determine its contribution to hemolysis. Adjust the osmolality and pH of the formulation to be compatible with blood.

Quantitative Data on Hemolytic Activity

The following tables summarize the comparative hemolytic activity of various cyclodextrins.

Table 1: Comparative Hemolytic Potential of Different Cyclodextrins

CyclodextrinRelative Hemolytic ActivityReference
β-Cyclodextrin (β-CD)High[1][4]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Low to Moderate[4]
This compound-β-Cyclodextrin (SBE-β-CD) Very Low [1][4]

Table 2: Effect of Degree of Substitution (DS) on SBE-β-CD Hemolysis

SBE-β-CD DerivativeDegree of Substitution (DS)Relative Hemolytic ActivityReference
SBE₁-β-CD~1Higher[4]
SBE₄.₇-β-CD~4.7Intermediate[4]
SBE₇-β-CD~7Lower[4]

Note: The data presented are for comparative purposes. Absolute hemolytic percentages can vary based on experimental conditions.

Experimental Protocols

Detailed Methodology for In Vitro Hemolysis Assay (Modified from ASTM F756)

This protocol is intended to evaluate the acute in vitro hemolytic properties of SBE-β-CD formulations.[8][9][10]

1. Materials and Reagents:

  • Freshly collected whole blood (human or other relevant species) with an appropriate anticoagulant (e.g., heparin, EDTA).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Deionized water (for positive control).

  • Test formulation (drug in SBE-β-CD).

  • Vehicle control (SBE-β-CD solution without the drug).

  • 96-well microplates (U-bottom for incubation, flat-bottom for reading).

  • Spectrophotometer (plate reader).

2. Preparation of Red Blood Cell (RBC) Suspension:

  • Centrifuge the whole blood at a low speed (e.g., 800 x g) for 10 minutes to pellet the RBCs.

  • Carefully aspirate and discard the supernatant (plasma and buffy coat).

  • Resuspend the RBC pellet in PBS.

  • Repeat the centrifugation and washing steps at least three times to ensure complete removal of plasma proteins.

  • After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension.

3. Assay Procedure:

  • In a U-bottom microplate, add your test samples and controls in triplicate. This should include:

    • Negative Control: PBS (should show 0% hemolysis).

    • Positive Control: Deionized water (should show 100% hemolysis).

    • Test Formulation: Serial dilutions of your drug-SBE-β-CD formulation in PBS.

    • Vehicle Control: The corresponding concentrations of the SBE-β-CD vehicle without the drug.

  • Add an equal volume of the 2% RBC suspension to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours), with gentle agitation.

  • After incubation, centrifuge the microplate at 800 x g for 10 minutes to pellet the intact RBCs.

  • Carefully transfer the supernatant from each well to a new flat-bottom microplate.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin absorbance (e.g., 540 nm).

4. Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula:

% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Where:

  • Abs_sample is the absorbance of the test sample.

  • Abs_neg_control is the absorbance of the negative control (PBS).

  • Abs_pos_control is the absorbance of the positive control (deionized water).

Visualizations

Hemolysis_Mechanism cluster_0 Mitigation of Drug-Induced Hemolysis cluster_1 Cyclodextrin-Induced Hemolysis (High Concentration) Drug Hemolytic Drug Complex Inclusion Complex (Non-hemolytic) Drug->Complex Complexation SBE_CD SBE-β-CD SBE_CD->Complex RBC_safe Red Blood Cell (Intact) Complex->RBC_safe No Interaction High_SBE_CD High Concentration of SBE-β-CD Disrupted_Membrane Disrupted Membrane High_SBE_CD->Disrupted_Membrane Cholesterol Extraction Membrane RBC Membrane (Cholesterol & Phospholipids) Membrane->Disrupted_Membrane Lysed_RBC Lysed Red Blood Cell Disrupted_Membrane->Lysed_RBC Lysis

Caption: Mechanisms of SBE-β-CD interaction with red blood cells.

Hemolysis_Risk_Assessment_Workflow start Start: New Formulation with SBE-β-CD in_vitro_screen In Vitro Hemolysis Assay (as per protocol) start->in_vitro_screen data_analysis Calculate % Hemolysis in_vitro_screen->data_analysis decision Is % Hemolysis < 10%? data_analysis->decision pass Proceed with Formulation Development decision->pass Yes fail Troubleshoot and Reformulate decision->fail No end End: Safe Formulation Identified pass->end retest Re-test Optimized Formulation fail->retest retest->in_vitro_screen

Caption: Workflow for hemolysis risk assessment of SBE-β-CD formulations.

References

Technical Support Center: Enhancing Drug Dissolution with SBE-β-CD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) to improve the dissolution rate of poorly soluble drugs. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is SBE-β-CD and how does it improve drug dissolution?

This compound-β-Cyclodextrin (SBE-β-CD) is a chemically modified derivative of β-cyclodextrin designed to enhance the solubility and dissolution rate of poorly water-soluble drugs.[1][2][3] Its structure consists of a hydrophilic outer surface and a lipophilic inner cavity. SBE-β-CD improves drug dissolution primarily through the formation of non-covalent, dynamic inclusion complexes where the poorly soluble drug molecule (guest) is encapsulated within the lipophilic cavity of the SBE-β-CD molecule (host).[1][2] This encapsulation shields the drug from the aqueous environment, effectively increasing its apparent solubility and facilitating a higher dissolution rate.[1][4] Another suggested mechanism is the reduction of drug crystallinity or amorphization upon complexation.[1][5]

Q2: What are the advantages of using SBE-β-CD over parent β-cyclodextrin?

SBE-β-CD offers several significant advantages over the parent β-cyclodextrin, including:

  • Higher Water Solubility: SBE-β-CD has a much higher aqueous solubility (over 70 g/100 mL) compared to β-cyclodextrin (approx. 1.85 g/100 mL), allowing for the formation of more concentrated solutions and enhancing its solubilizing capacity.[6][7]

  • Lower Toxicity: SBE-β-CD is known for its excellent safety profile and is considered less toxic than parent β-cyclodextrin, particularly in parenteral formulations where it has a lower potential for nephrotoxicity.[2][6][7]

  • Improved Complexation Efficiency: The this compound groups can provide additional interaction points, sometimes leading to more stable inclusion complexes with certain drug molecules.[2]

Q3: Which method is best for preparing my drug-SBE-β-CD inclusion complex?

The optimal preparation method depends on the physicochemical properties of your drug and the desired characteristics of the final product. Common methods include kneading, co-evaporation, freeze-drying, and spray-drying.[4][5][8]

  • Kneading: A simple and cost-effective method that involves wetting the drug and SBE-β-CD with a hydro-alcoholic solution to form a paste.[4][9] It is particularly effective for thermally sensitive drugs.

  • Co-evaporation: This method involves dissolving both the drug and SBE-β-CD in a suitable solvent, followed by evaporation of the solvent. It can lead to good complexation but may not be suitable for heat-sensitive compounds.

  • Freeze-drying (Lyophilization): This technique involves dissolving the drug and SBE-β-CD in water and then freeze-drying the solution. It is known to produce amorphous complexes with high dissolution rates but is a more time-consuming and expensive process.[4][5][10]

  • Spray-drying: An industrially scalable method where a solution of the drug and SBE-β-CD is atomized into a hot gas stream. It produces fine, amorphous particles with enhanced dissolution.[7]

Studies have shown that the preparation method significantly impacts the dissolution rate, with freeze-drying and kneading often showing superior results compared to simple physical mixtures.[4][5]

Q4: How do I confirm the formation of an inclusion complex?

Several analytical techniques can be used to confirm the formation of a drug-SBE-β-CD inclusion complex in the solid state:[11]

  • Differential Scanning Calorimetry (DSC): The disappearance or significant shift of the drug's melting endotherm is a strong indicator of complex formation, suggesting the drug is no longer in its crystalline state.[11]

  • Powder X-ray Diffractometry (PXRD): A change from sharp, crystalline peaks of the drug to a diffuse, amorphous halo in the complex indicates successful inclusion.[5][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Shifts or changes in the intensity of characteristic vibrational bands of the drug molecule upon complexation can confirm interaction with SBE-β-CD.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 2D ROESY experiments in solution can provide detailed information about the geometry of the inclusion complex by showing interactions between the protons of the drug and the inner cavity protons of the cyclodextrin (B1172386).

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Drug Entrapment/Complexation Efficiency 1. Incorrect stoichiometric ratio of drug to SBE-β-CD. 2. Inefficient mixing or interaction during preparation. 3. Poor choice of solvent for the preparation method. 4. The drug molecule is too large or has an unsuitable shape for the SBE-β-CD cavity.1. Perform a phase solubility study to determine the optimal molar ratio (often 1:1). 2. Increase kneading time, stirring duration, or sonication to enhance molecular interaction. 3. Select a solvent in which both the drug and SBE-β-CD have adequate solubility for the chosen preparation method. 4. Consider using a different type of cyclodextrin or an alternative solubilization technique.
Drug-SBE-β-CD Complex Shows Poor Dissolution Enhancement 1. Incomplete formation of the inclusion complex; presence of uncomplexed crystalline drug. 2. The preparation method resulted in a simple physical mixture rather than a true inclusion complex. 3. The complex is aggregated, reducing the effective surface area for dissolution.1. Confirm complex formation using DSC or PXRD. If crystalline drug is present, optimize the preparation method (e.g., switch from physical mixing to freeze-drying). 2. Re-evaluate the preparation protocol. Ensure adequate energy input (e.g., thorough kneading, sufficient sonication). 3. For hygroscopic complexes, store them in a desiccator. Consider formulation with excipients that prevent aggregation.[1]
Inconsistent Results Between Batches 1. Variability in the preparation process (e.g., inconsistent kneading time, temperature fluctuations during drying). 2. Inhomogeneous mixing of the drug and SBE-β-CD.1. Standardize all experimental parameters, including time, temperature, and solvent volumes. 2. Ensure thorough and consistent mixing at all stages of the preparation process.
Amorphous Complex Crystallizes Over Time 1. The amorphous state is thermodynamically unstable. 2. Absorption of moisture can induce crystallization.1. While some degree of instability is inherent to amorphous systems, ensure complete complexation to maximize stability. 2. Store the complex in a tightly sealed container with a desiccant at low humidity and controlled temperature.
Issues with Analytical Characterization (e.g., HPLC) 1. SBE-β-CD can accumulate on reversed-phase HPLC columns, leading to peak distortion and shifts in retention time.[13]1. Use a column washing step with a high percentage of organic solvent after each run to remove adsorbed SBE-β-CD. 2. Consider alternative analytical techniques that are not affected by SBE-β-CD, such as UV-Vis spectroscopy for dissolution studies if the drug has a unique chromophore.

Data Presentation: Comparative Solubility Enhancement

The following table summarizes the solubility enhancement of various drugs upon complexation with SBE-β-CD.

DrugPreparation MethodMolar Ratio (Drug:SBE-β-CD)Solubility Enhancement FactorReference
NimodipineKneading1:1~22-fold increase in water solubility[4]
IsoliquiritigeninAqueous Solution & Freeze-drying-~298-fold increase in water solubility[14]
CarbamazepineSpray-drying1:1~35-fold increase in aqueous solubility[7]
DocetaxelSaturated Aqueous Solution1:12~800-fold increase in water solubility[10]
ThymoquinoneFreeze-drying1:1>60-fold increase in solubility[12]

Experimental Protocols

Phase Solubility Study

This study is crucial for determining the stoichiometry of the drug-SBE-β-CD complex and its stability constant.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD (e.g., 0 to 20 mM).

  • Add an excess amount of the drug to each solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, filter the solutions through a 0.45 µm syringe filter to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the concentration of the dissolved drug (y-axis) against the concentration of SBE-β-CD (x-axis).

  • The type of phase solubility diagram (e.g., AL, AP, BS) will indicate the stoichiometry and nature of the complex. For a 1:1 complex (AL type), the stability constant (Ks) can be calculated from the slope and the intrinsic solubility of the drug (S0) using the Higuchi and Connors equation: Ks = slope / [S0 * (1 - slope)].[5]

Preparation of Inclusion Complexes

a) Kneading Method

  • Accurately weigh the drug and SBE-β-CD in the desired molar ratio (e.g., 1:1).

  • Triturate the powders together in a mortar to obtain a homogenous physical mixture.

  • Add a small volume of a hydro-alcoholic solvent (e.g., methanol:water, 1:1 v/v) dropwise to the mixture while continuously kneading with the pestle.

  • Continue kneading for a specified period (e.g., 45-60 minutes) to form a thick, uniform paste.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent is completely removed.

  • Pulverize the dried mass and pass it through a sieve to obtain a fine powder.[4][9]

b) Freeze-Drying (Lyophilization) Method

  • Dissolve the accurately weighed drug and SBE-β-CD in a minimal amount of a suitable solvent (e.g., distilled water or a co-solvent system).

  • Ensure complete dissolution, using sonication if necessary.

  • Freeze the solution rapidly, for example, by placing it in a freezer at -80°C or immersing it in liquid nitrogen.

  • Lyophilize the frozen solution under vacuum for 24-48 hours until a dry, fluffy powder is obtained.[5][12]

In Vitro Dissolution Study

Methodology:

  • Perform the dissolution test using a USP dissolution apparatus (e.g., Apparatus II, paddle type).

  • Use a suitable dissolution medium (e.g., distilled water, 0.1 N HCl, or phosphate (B84403) buffer pH 6.8). Maintain the temperature at 37 ± 0.5°C.

  • Add a precisely weighed amount of the drug-SBE-β-CD complex (or pure drug for comparison) to the dissolution vessel.

  • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Visualizations

experimental_workflow cluster_prep Complex Preparation cluster_char Characterization cluster_analysis Data Analysis start Drug + SBE-β-CD kneading Kneading start->kneading freeze_drying Freeze-Drying start->freeze_drying co_evaporation Co-evaporation start->co_evaporation dsc DSC kneading->dsc dissolution Dissolution Test kneading->dissolution pxrd PXRD freeze_drying->pxrd freeze_drying->dissolution ftir FTIR co_evaporation->ftir co_evaporation->dissolution complex_confirm Confirm Complexation dsc->complex_confirm pxrd->complex_confirm ftir->complex_confirm diss_profile Compare Dissolution Profiles dissolution->diss_profile complex_confirm->diss_profile

Caption: Experimental workflow for preparing and evaluating drug-SBE-β-CD complexes.

troubleshooting_logic start Poor Dissolution Enhancement? check_complex Characterize Solid State (DSC/PXRD) start->check_complex is_amorphous Is it Amorphous? check_complex->is_amorphous optimize_prep Optimize Preparation Method (e.g., Kneading, Freeze-Drying) is_amorphous->optimize_prep No check_aggregation Check for Particle Aggregation is_amorphous->check_aggregation Yes optimize_prep->check_complex good_dissolution Good Dissolution Profile check_aggregation->good_dissolution No Aggregation bad_dissolution Problem Persists: Re-evaluate Drug-CD Fit check_aggregation->bad_dissolution Aggregation Present

Caption: Troubleshooting logic for poor dissolution enhancement of SBE-β-CD complexes.

References

Validation & Comparative

A Head-to-Head Battle for Solubility: Sulfobutyl Ether β-Cyclodextrin vs. Hydroxypropyl β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenge of poorly soluble drug candidates, the choice of a suitable solubilizing excipient is paramount. Among the leading contenders are two chemically modified β-cyclodextrins: Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) and Hydroxypropyl β-Cyclodextrin (HP-β-CD). This guide provides an objective comparison of their performance in drug solubilization, supported by experimental data, detailed protocols, and visual workflows to aid in informed decision-making.

Both SBE-β-CD and HP-β-CD are derivatives of β-cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. This unique structure allows them to encapsulate poorly water-soluble drug molecules, forming inclusion complexes that exhibit enhanced aqueous solubility and stability. However, differences in their substituent groups—this compound for SBE-β-CD and hydroxypropyl for HP-β-CD—lead to distinct physicochemical properties and, consequently, varying performance in drug formulation.

At a Glance: Key Physicochemical and Performance Differences

PropertyThis compound β-Cyclodextrin (SBE-β-CD)Hydroxypropyl β-Cyclodextrin (HP-β-CD)
Structure β-Cyclodextrin substituted with this compound groupsβ-Cyclodextrin substituted with hydroxypropyl groups
Charge AnionicNeutral
Solubility in Water Very high (>50 g/100 mL)High (>60 g/100 mL)
Hygroscopicity Amorphous and non-hygroscopicAmorphous and hygroscopic
Parenteral Use Approved for parenteral useApproved for parenteral use
Primary Solubilization Mechanism Inclusion complexation, electrostatic interactionsInclusion complexation, hydrogen bonding
Affinity for Drug Types Particularly effective for nitrogen-containing basic drugs due to ionic interactionsBroad applicability for neutral and acidic drugs

Performance in Drug Solubilization: A Data-Driven Comparison

The choice between SBE-β-CD and HP-β-CD often depends on the specific drug molecule. Experimental data from various studies highlight their differential solubilizing capabilities.

Phase Solubility Studies

Phase solubility studies are a cornerstone in evaluating the effectiveness of cyclodextrins. These studies determine the stoichiometry of the drug-cyclodextrin complex and the stability constant (Ks), which reflects the binding affinity.

Table 1: Comparative Phase Solubility Data for Various Drugs

DrugCyclodextrin (B1172386)Molar Ratio (Drug:CD)Stability Constant (Ks) (M-1)Solubility Enhancement (fold)
Amiodarone SBE-β-CD1:1.5-~10-fold higher than HPβCD at equimolar levels[1]
HP-β-CD1:3--
Testosterone (B1683101) Propionate (B1217596) SBE-β-CD1:1-~100[2]
HP-β-CD1:1-~100[2]
Docetaxel SBE-β-CD1:1-Greater than HPβCD[3]
HP-β-CD1:1--
Melphalan (B128) SBE-β-CD-Similar to HPβCDSimilar solubilizing potential to HPβCD[4]
HP-β-CD-Similar to SBEβCD-
Progesterone (B1679170) SBE-β-CD--~7000-fold at 400 mM[5]
HP-β-CD-Higher than SBEβCD[6]-

Note: "-" indicates data not explicitly provided in the cited sources in a comparable format.

In Vitro Dissolution Studies

Enhanced solubility should translate to an improved dissolution rate, a critical factor for oral bioavailability.

Table 2: Comparative Dissolution Performance

DrugCyclodextrinMethod of ComplexationKey Finding
Docetaxel SBE-β-CDFreeze drying, solvent evaporationGreater effect on dissolution rate than HPβCD[3]
HP-β-CDFreeze drying, solvent evaporation-
Amiodarone SBE-β-CD-Faster dissolution time (90 min) compared to HPβCD[7]
HP-β-CD--

Experimental Protocols: A Guide to Key Methodologies

Reproducible and reliable data are the bedrock of formulation science. Below are detailed protocols for essential experiments used to evaluate and compare SBE-β-CD and HP-β-CD.

Phase Solubility Study Protocol

This method, based on the Higuchi and Connors technique, is fundamental for assessing drug-cyclodextrin interactions.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM).

  • Drug Addition: Add an excess amount of the poorly soluble drug to each cyclodextrin solution in sealed containers.

  • Equilibration: Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: Withdraw aliquots from each container and immediately filter them through a membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.

  • Drug Quantification: Analyze the filtrate to determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase solubility diagram provides information on the complex stoichiometry and the stability constant.

In Vitro Dissolution Testing Protocol

This experiment evaluates the rate at which the drug dissolves from a solid dosage form or a complex.

  • Apparatus: Utilize a standard dissolution apparatus as per pharmacopeial guidelines (e.g., USP Apparatus 2, paddle method).

  • Dissolution Medium: Select a dissolution medium that is relevant to the intended route of administration (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate (B84403) buffer).

  • Sample Preparation: Prepare solid complexes of the drug with each cyclodextrin (e.g., by kneading, co-evaporation, or freeze-drying) or physical mixtures.

  • Test Execution: Introduce a specified amount of the drug, its physical mixture, or the complex into the dissolution vessel containing the pre-warmed dissolution medium.

  • Sampling: At predetermined time intervals, withdraw samples of the dissolution medium and replace with an equal volume of fresh medium to maintain a constant volume.

  • Analysis: Filter the samples and analyze for dissolved drug concentration using a suitable analytical technique (e.g., HPLC).

  • Data Interpretation: Plot the cumulative percentage of drug dissolved against time to generate dissolution profiles for comparison.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

PAMPA is a high-throughput screening tool to predict passive intestinal absorption of drug candidates.

  • Membrane Preparation: Coat a 96-well filter plate (donor plate) with an artificial membrane solution (e.g., a solution of lecithin (B1663433) in dodecane).

  • Donor Solution: Prepare solutions of the drug and its cyclodextrin complexes in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.

  • Assay Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich."

  • Incubation: Incubate the plate assembly for a specific period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification: After incubation, determine the concentration of the drug in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) for each formulation.

Visualizing the Formulation Workflow

The development of a cyclodextrin-based drug formulation follows a logical progression of experimental steps. The following diagram illustrates a typical workflow.

Cyclodextrin Formulation Workflow cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Preclinical Evaluation cluster_3 Phase 4: Final Formulation A Drug Candidate Selection (Poorly Soluble) B Cyclodextrin Selection (SBE-β-CD vs. HP-β-CD) A->B C Phase Solubility Studies B->C D Determination of Stoichiometry & Stability Constant C->D E Preparation of Drug-CD Complexes (Kneading, Freeze-Drying, etc.) D->E F Solid-State Characterization (DSC, XRD, FTIR) E->F G In Vitro Dissolution Testing E->G H In Vitro Permeability (PAMPA, Caco-2) G->H I In Vivo Pharmacokinetic Studies (Animal Models) H->I J Toxicity & Safety Assessment I->J K Lead Formulation Selection J->K L Dosage Form Development (Oral, Parenteral) K->L

Caption: Workflow for Cyclodextrin-Based Drug Formulation.

Logical Relationships in Solubilization

The interplay between cyclodextrin properties and drug characteristics dictates the solubilization outcome.

Solubilization Logic cluster_drug Drug Properties cluster_cd Cyclodextrin Properties cluster_interaction Interaction Forces cluster_outcome Formulation Outcome Drug_Size Molecular Size Hydrophobic Hydrophobic Interactions Drug_Size->Hydrophobic VDW Van der Waals Forces Drug_Size->VDW Drug_Shape Molecular Shape Drug_Shape->Hydrophobic Drug_Shape->VDW Drug_Charge Charge (pKa) Electrostatic Electrostatic Interactions (for SBE-β-CD) Drug_Charge->Electrostatic Drug_LogP Lipophilicity (LogP) Drug_LogP->Hydrophobic CD_Cavity Cavity Size & Shape CD_Cavity->Hydrophobic CD_Cavity->VDW CD_Substituent Substituent Group (this compound vs. Hydroxypropyl) H_Bonding Hydrogen Bonding CD_Substituent->H_Bonding CD_Charge Charge (Anionic vs. Neutral) CD_Charge->Electrostatic Solubility Enhanced Solubility Hydrophobic->Solubility VDW->Solubility Electrostatic->Solubility H_Bonding->Solubility Stability Improved Stability Solubility->Stability Bioavailability Increased Bioavailability Stability->Bioavailability

Caption: Factors Influencing Drug-Cyclodextrin Interactions.

Conclusion: Making the Right Choice

Both SBE-β-CD and HP-β-CD are powerful tools in the formulator's arsenal (B13267) for tackling poor drug solubility. The decision of which to employ is not a one-size-fits-all scenario.

  • SBE-β-CD often shows superior performance for cationic (basic) drugs due to the added benefit of electrostatic interactions with its anionic this compound groups. Its non-hygroscopic nature can also be an advantage in solid dosage form manufacturing.

  • HP-β-CD , being neutral, demonstrates broad applicability and can be particularly effective for neutral and acidic compounds where inclusion complexation is the primary driver of solubilization.

Ultimately, the optimal choice must be determined experimentally. A thorough understanding of the drug's physicochemical properties, coupled with systematic screening using the experimental protocols outlined in this guide, will enable researchers and drug development professionals to select the most effective cyclodextrin to advance their promising, yet challenging, drug candidates.

References

A Comparative Guide to Sulfobutyl Ether Cyclodextrin Derivatives in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of excipients is a critical determinant in the successful development of bioavailable and stable drug products. Among the various enabling technologies, cyclodextrin-based complexation stands out for its ability to enhance the solubility, stability, and permeability of poorly soluble drug molecules. Within the family of chemically modified cyclodextrins, sulfobutyl ether β-cyclodextrin (SBE-β-CD) has garnered significant attention and regulatory approval due to its favorable safety profile and strong complexation capabilities. This guide provides a comparative analysis of different this compound β-cyclodextrin derivatives, with a focus on the influence of the alkyl chain length (sulfoethyl, sulfopropyl, and sulfobutyl) and the degree of substitution on their performance as pharmaceutical excipients.

Physicochemical Properties and Performance Comparison

This compound β-cyclodextrin derivatives are synthesized by the alkylation of the hydroxyl groups of β-cyclodextrin with a corresponding sultone (e.g., 1,3-propane sultone or 1,4-butane sultone) under basic conditions. The length of the tethered this compound group and the average number of substituents per cyclodextrin (B1172386) molecule—known as the degree of substitution (DS)—are key parameters that dictate the physicochemical properties and, consequently, the functional performance of these derivatives.

A pivotal study synthesized and characterized a series of sulfoalkyl ether β-cyclodextrin derivatives, including sulfoethyl, sulfopropyl, and sulfobutyl ethers.[1] This research provides a foundational basis for comparing these derivatives. The water solubility of all these derivatives is substantially higher than that of the parent β-cyclodextrin.[1]

DerivativeAverage Degree of Substitution (DS)Predominant Substitution SiteKey Characteristics
Sulfoethyl Ether β-Cyclodextrin3.4[1]Secondary hydroxyl groups[1]High water solubility.[1]
Sulfopropyl Ether β-Cyclodextrin1.6[1]Primary hydroxyl groups[1]High water solubility.[1]
This compound β-Cyclodextrin2.5[1]Primary hydroxyl groups[1]Commercially available as Captisol® with a DS of ~6.5.[2] High water solubility and established safety profile.[3][4][5]

Note: The degree of substitution can be controlled during synthesis and significantly impacts performance. For commercially available SBE-β-CD (Captisol®), the average DS is approximately 6.5.[2]

The performance of this compound β-cyclodextrins is intrinsically linked to their degree of substitution. Generally, a higher DS leads to increased aqueous solubility of the cyclodextrin itself. However, the effect on drug complexation and solubility enhancement can be more complex and drug-dependent. For some drugs, a higher DS may lead to stronger binding, while for others, an optimal DS may exist.

Experimental Protocols

The characterization and comparative performance evaluation of this compound cyclodextrin derivatives rely on a suite of well-established analytical techniques. Below are detailed methodologies for key experiments.

Phase Solubility Studies

Phase solubility studies are fundamental for determining the stoichiometry of the drug-cyclodextrin complex and the apparent stability constant (Kc).

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of the this compound β-cyclodextrin derivative in a relevant buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Add an excess amount of the poorly soluble drug to each cyclodextrin solution.

  • Seal the containers and agitate them at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, filter the suspensions to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of the dissolved drug against the concentration of the cyclodextrin derivative. The type of phase solubility diagram (e.g., AL, AP, B-type) provides insights into the nature of the complex.

  • For an AL-type diagram, calculate the stability constant (Kc) from the slope and the intrinsic solubility of the drug (S0) using the following equation:

    • Kc = slope / (S0 * (1 - slope))

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

Protocol:

  • Prepare a solution of the drug and a solution of the cyclodextrin derivative in the same degassed buffer.

  • Load the drug solution into the sample cell of the calorimeter and the cyclodextrin solution into the injection syringe.

  • Set the experimental temperature (e.g., 25°C).

  • Perform a series of small, sequential injections of the cyclodextrin solution into the drug solution while monitoring the heat change.

  • Integrate the heat change peaks to generate a binding isotherm, which plots the heat change per injection against the molar ratio of cyclodextrin to the drug.

  • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the solid-state interactions between the drug and the cyclodextrin, providing evidence of inclusion complex formation.

Protocol:

  • Accurately weigh a small amount (typically 2-5 mg) of the drug, the cyclodextrin, a physical mixture of the two, and the prepared inclusion complex into separate aluminum pans.

  • Seal the pans and place them in the DSC instrument. An empty sealed pan is used as a reference.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range.

  • Record the heat flow as a function of temperature.

  • The disappearance or shifting of the drug's melting endotherm in the thermogram of the inclusion complex, compared to the pure drug and the physical mixture, indicates the formation of an amorphous solid dispersion or an inclusion complex.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, is a valuable tool for elucidating the geometry of the inclusion complex in solution.

Protocol:

  • Prepare solutions of the drug, the cyclodextrin, and the inclusion complex in a suitable deuterated solvent (e.g., D2O).

  • Acquire 1H NMR spectra for all samples.

  • Analyze the chemical shift changes of the protons of both the drug (guest) and the cyclodextrin (host) upon complexation.

  • Protons of the guest molecule that are located inside the cyclodextrin cavity will typically show significant changes in their chemical shifts.

  • Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide further insights into the spatial proximity of the host and guest protons, confirming the inclusion.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the inclusion complex formation and a typical experimental workflow for its characterization.

InclusionComplexFormation cluster_0 Components cluster_1 Complexation cluster_2 Result Drug Drug Molecule (Guest) Complex Inclusion Complex Drug->Complex Encapsulation CD This compound β-Cyclodextrin (Host) CD->Complex Properties Enhanced Solubility & Stability Complex->Properties

Caption: Inclusion complex formation between a drug molecule and a this compound β-cyclodextrin.

ExperimentalWorkflow A Synthesis of This compound Derivatives B Phase Solubility Studies A->B C Isothermal Titration Calorimetry (ITC) A->C D Differential Scanning Calorimetry (DSC) A->D E NMR Spectroscopy A->E F Data Analysis & Comparison B->F C->F D->F E->F

Caption: Experimental workflow for the comparative analysis of this compound derivatives.

References

A Head-to-Head Comparison: Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD) vs. Other Solubility Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) is a critical hurdle. Approximately 40% of approved drugs and up to 90% of developmental compounds exhibit poor water solubility, which can severely limit their clinical efficacy.[1] Among the various strategies to enhance solubility, the use of cyclodextrins as complexing agents is a well-established and effective approach. This guide provides a detailed, data-driven comparison of Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD), a chemically modified cyclodextrin, with other common solubility enhancers, focusing on their performance and mechanisms.

Mechanism of Action: The Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[2][3] This unique structure allows them to encapsulate poorly water-soluble "guest" molecules within their central cavity, forming a host-guest inclusion complex. This complex effectively shields the hydrophobic drug molecule from the aqueous environment, thereby increasing the apparent solubility of the API. SBE-β-CD, a derivative of natural β-cyclodextrin, features anionic this compound chains that create an extremely hydrophilic exterior and can intensify its solubilizing potential.[2] The encapsulation process is driven by non-covalent interactions, such as hydrophobic and van der Waals forces.[4]

G cluster_workflow Experimental Workflow: Phase-Solubility Study prep 1. Prepare CD Solutions (Varying Concentrations) add_drug 2. Add Excess API to each solution prep->add_drug equilibrate 3. Equilibrate (Shake at const. temp for 24-72h) add_drug->equilibrate filter 4. Filter Suspension (Remove undissolved API) equilibrate->filter analyze 5. Analyze Filtrate (HPLC or UV-Vis) filter->analyze plot 6. Plot & Analyze Data (Drug Conc. vs CD Conc.) analyze->plot result Determine: - Stoichiometry (e.g., 1:1) - Stability Constant (Ks) plot->result

References

Assessing In Vitro-In Vivo Correlation of SBE-β-CD Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of bioavailable oral dosage forms for poorly soluble drugs is a significant challenge in the pharmaceutical industry. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has emerged as a key enabling excipient, complexing with drug molecules to enhance their solubility and, consequently, their in vivo absorption. Establishing a predictive relationship between in vitro dissolution characteristics and in vivo pharmacokinetic performance—an in vitro-in vivo correlation (IVIVC)—is crucial for accelerating drug development and ensuring product quality.

This guide provides a comparative overview of SBE-β-CD formulations, detailing the experimental protocols used to assess their performance and presenting supporting data. It also contrasts SBE-β-CD with alternative formulation strategies, offering a comprehensive resource for formulation scientists and drug development professionals.

Data Presentation: Performance of SBE-β-CD Formulations

The inclusion of SBE-β-CD in a formulation can dramatically improve a drug's biopharmaceutical properties. The following tables summarize quantitative data for posaconazole (B62084), a BCS Class II antifungal drug, comparing the performance of a formulation containing SBE-β-CD with the pure, unformulated drug.

Table 1: Comparative In Vitro Dissolution of Posaconazole Formulations

FormulationTime (minutes)Cumulative Drug Release (%)
Posaconazole with SBE-β-CD 5>90%[1]
Pure Posaconazole 5<10% (estimated based on poor solubility)

Note: Detailed time-course data for pure posaconazole was not available in the cited study, but its poor aqueous solubility suggests minimal dissolution over this timeframe.

Table 2: Comparative In Vivo Pharmacokinetics of Posaconazole Formulations in Rats [1]

FormulationCmax (µg/mL)AUC0-t (µg·h/mL)AUC0-∞ (µg·h/mL)
Posaconazole with SBE-β-CD 1.12 ± 0.09119.9 ± 2.525.0 ± 3.5
Pure Posaconazole 0.565 ± 0.10212.2 ± 2.516.4 ± 3.2

Comparison with Alternative Formulations

While SBE-β-CD is a powerful solubilizing agent, other cyclodextrins and formulation strategies are also employed. The choice of excipient depends on the specific drug properties, desired release profile, and other formulation considerations.

Table 3: Qualitative Comparison of SBE-β-CD with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

FeatureSulfobutylether-β-cyclodextrin (SBE-β-CD)Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Solubilization Efficacy Generally high, particularly for cationic drugs due to its anionic nature.High, effective for a broad range of neutral and hydrophobic drugs.[2]
Parenteral Safety Considered safe for parenteral administration due to rapid renal clearance and low potential for nephrotoxicity.Also considered safe for parenteral use, with a good safety profile established in numerous approved products.[3]
Interaction with Drug Forms inclusion complexes, with potential for electrostatic interactions.Primarily forms inclusion complexes through hydrophobic interactions.
Regulatory Acceptance Widely used in FDA-approved products.Also widely used and accepted in numerous commercial formulations.[3]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating high-quality data for IVIVC. Below are representative methodologies for key in vitro and in vivo experiments.

In Vitro Dissolution Testing (Representative Protocol)

This protocol is based on standard USP methods and is representative of dissolution testing for poorly soluble drugs complexed with cyclodextrins.

  • Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2, without enzymes) or phosphate (B84403) buffer (pH 6.8) to represent different physiological environments. The medium should be deaerated before use.

  • Temperature: Maintained at 37 ± 0.5°C.

  • Paddle Speed: 75 or 100 rpm.

  • Procedure: a. Place a single dosage form (e.g., capsule or tablet) or an equivalent amount of the SBE-β-CD complex powder into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall. c. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. d. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

  • Analysis: Quantify the amount of dissolved drug in each sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the results as the cumulative percentage of the labeled drug amount dissolved at each time point.

In Vivo Pharmacokinetic Study (Representative Protocol)

This protocol describes a typical oral bioavailability study in an animal model.

  • Animal Model: Male Sprague-Dawley rats or New Zealand white rabbits are commonly used. Animals should be fasted overnight before dosing, with free access to water.

  • Formulations: a. Test Formulation: SBE-β-CD drug complex dissolved or suspended in an appropriate vehicle (e.g., water or buffer). b. Reference Formulation: The pure drug suspended in a vehicle, often with a suspending agent (e.g., carboxymethyl cellulose). c. Alternative Formulation: (if applicable) The drug formulated with an alternative solubilizer (e.g., HP-β-CD, a co-solvent system).

  • Dosing: Administer a single oral dose of each formulation to different groups of animals via oral gavage. The dose should be calculated based on the animal's body weight.

  • Blood Sampling: a. Collect blood samples (e.g., ~0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA). c. Centrifuge the blood samples to separate the plasma, which is then stored frozen (e.g., at -80°C) until analysis.

  • Analysis: a. Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction. b. Quantify the drug concentration in the plasma extracts using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time data for each animal using non-compartmental analysis. This includes:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-∞: Area under the plasma concentration-time curve extrapolated to infinity.

Visualization of IVIVC Workflow and Concepts

Understanding the process and levels of IVIVC is critical for its successful implementation. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical hierarchy of IVIVC levels.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation Development Formulation Develop Formulations (e.g., Fast, Medium, Slow Release) Dissolution Perform In Vitro Dissolution Testing Formulation->Dissolution USP Apparatus II Correlation Establish Mathematical Model (% Dissolved vs. % Absorbed) Dissolution->Correlation PK_Study Conduct In Vivo Pharmacokinetic Study Deconvolution Deconvolution of Plasma Data PK_Study->Deconvolution Calculate Fraction Absorbed Deconvolution->Correlation Validation Validate the Model (Internal & External Predictability) Correlation->Validation Final IVIVC Model Established Validation->Final

Caption: Experimental workflow for establishing a Level A IVIVC.

IVIVC_Levels Title Levels of In Vitro-In Vivo Correlation LevelA Level A Point-to-point correlation between in vitro dissolution and in vivo absorption rate. LevelB Level B Correlation of statistical moments (Mean Dissolution Time vs. Mean Residence Time). LevelC Level C Single-point correlation (e.g., % dissolved at one time point vs. Cmax or AUC). MultipleC Multiple Level C Correlation between one or more PK parameters and drug dissolved at several time points.

Caption: Hierarchy and description of different IVIVC levels.

References

comparative binding studies of drugs with SBE-β-CD and HP-β-CD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cyclodextrin (B1172386) is a critical step in drug formulation to enhance solubility, stability, and bioavailability. This guide provides a comparative analysis of two widely used β-cyclodextrin derivatives, Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD), focusing on their binding interactions with various drug molecules. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in making informed decisions for their formulation development.

Comparative Binding Affinity of Drugs

The binding affinity between a drug and a cyclodextrin is a key determinant of the efficacy of the cyclodextrin as a formulation excipient. This affinity is typically quantified by the association constant (Kₐ) or the stability constant (Kₛ), where a higher value indicates a stronger interaction. The following tables summarize the comparative binding constants for various drugs with SBE-β-CD and HP-β-CD, as determined by phase-solubility studies.

DrugSBE-β-CD Association Constant (K₁:₁) (M⁻¹)HP-β-CD Association Constant (K₁:₁) (M⁻¹)Reference
Nimodipine1410.6495.1[1]
Nimodipine1334.4464.1[1]
Amiodarone (B1667116)~10-fold higher than HPβCD-[2]

Note: The variability in binding constants for the same drug can be attributed to different experimental conditions such as temperature, pH, and buffer composition.

In general, the complexing ability and, therefore, the solubility improvement by SBE-β-CD is often higher than that of HP-β-CD for many drug molecules.[1] For instance, with nimodipine, SBE-β-CD demonstrated a significantly higher association constant compared to HP-β-CD, indicating a more stable complex formation.[1] Similarly, equimolar levels of SBE-β-CD (Captisol®) resulted in an approximately 10-fold higher solubility of amiodarone compared to HP-β-CD.[2] This enhanced interaction with SBE-β-CD can be attributed to the presence of the negatively charged sulfobutyl ether groups, which can introduce additional electrostatic interactions alongside the hydrophobic interactions within the cyclodextrin cavity.

However, it is important to note that for some drugs, the binding constants with both cyclodextrins can be similar. For example, studies with the anti-neoplastic agents melphalan (B128) and carmustine (B1668450) indicated that they had similar binding constants for both SBE-β-CD and HP-β-CD.[3][4]

Experimental Protocols for Binding Studies

Accurate determination of binding parameters relies on robust experimental methodologies. The following are detailed protocols for key experiments used to characterize drug-cyclodextrin interactions.

Phase-Solubility Studies

This method, based on the principles established by Higuchi and Connors, is widely used to determine the stoichiometry and binding constant of drug-cyclodextrin complexes.[5]

Protocol:

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of SBE-β-CD or HP-β-CD in a relevant buffer.

  • Drug Supersaturation: Add an excess amount of the drug to each cyclodextrin solution.

  • Equilibration: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Analysis: Withdraw aliquots from each suspension, filter them to remove undissolved drug particles, and determine the concentration of the dissolved drug using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Data Analysis: Construct a phase-solubility diagram by plotting the concentration of the dissolved drug against the concentration of the cyclodextrin. The binding constant (K₁:₁) can be calculated from the slope and the intrinsic solubility (S₀) of the drug using the following equation for a 1:1 complex: K₁:₁ = slope / (S₀ * (1 - slope))

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding constant (K), enthalpy change (ΔH), and stoichiometry (n).[6][7][8][9][10]

Protocol:

  • Sample Preparation: Prepare solutions of the drug and the cyclodextrin (SBE-β-CD or HP-β-CD) in the same buffer and degas them to avoid air bubbles.

  • Instrument Setup: Place the drug solution in the sample cell of the calorimeter and the cyclodextrin solution in the injection syringe.

  • Titration: Perform a series of small, sequential injections of the cyclodextrin solution into the drug solution while monitoring the heat evolved or absorbed.

  • Data Acquisition: Record the heat change after each injection. The magnitude of the heat signal decreases as the drug becomes saturated with the cyclodextrin.[7]

  • Data Analysis: Integrate the heat data to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., a single set of sites model) to determine the thermodynamic parameters (K, ΔH, and n).[7][9][10] The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the inclusion complex at an atomic level, confirming the formation of the complex and identifying the parts of the drug molecule that are inserted into the cyclodextrin cavity.[11][12][13][14][15]

Protocol:

  • Sample Preparation: Prepare solutions of the drug, the cyclodextrin, and the drug-cyclodextrin complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Spectra Acquisition: Acquire ¹H NMR spectra for all three samples. Complex formation is indicated by changes in the chemical shifts of the protons of both the drug and the cyclodextrin. The protons located inside the cyclodextrin cavity (H-3 and H-5) typically show the most significant shifts upon inclusion of a guest molecule.[13]

  • 2D NMR (ROESY) Spectra Acquisition: To determine the geometry of the inclusion complex, acquire a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum of the complex. Cross-peaks in the ROESY spectrum indicate close spatial proximity between the protons of the drug and the protons of the cyclodextrin, allowing for the elucidation of the 3D structure of the complex.[13][14]

Visualizing Experimental Workflows and Structures

To further clarify the experimental processes and molecular structures, the following diagrams are provided.

experimental_workflow cluster_phase_solubility Phase-Solubility Study cluster_itc Isothermal Titration Calorimetry cluster_nmr NMR Spectroscopy PS1 Prepare CD Solutions PS2 Add Excess Drug PS1->PS2 PS3 Equilibrate PS2->PS3 PS4 Filter & Analyze PS3->PS4 PS5 Plot & Calculate K PS4->PS5 ITC1 Prepare & Degas Solutions ITC2 Load Cell & Syringe ITC1->ITC2 ITC3 Perform Titration ITC2->ITC3 ITC4 Record Heat Changes ITC3->ITC4 ITC5 Analyze Binding Isotherm ITC4->ITC5 NMR1 Prepare Solutions in D-Solvent NMR2 Acquire 1H NMR Spectra NMR1->NMR2 NMR3 Acquire 2D ROESY Spectrum NMR2->NMR3 NMR4 Analyze Chemical Shifts NMR2->NMR4 NMR5 Determine Complex Structure NMR3->NMR5

Caption: General experimental workflows for binding studies.

cyclodextrin_structures cluster_sbe SBE-β-CD Structure cluster_hp HP-β-CD Structure sbe_node β-Cyclodextrin Core sbe_group This compound Groups (- (CH₂)₄SO₃⁻Na⁺) sbe_node->sbe_group Attached to Hydroxyls hp_node β-Cyclodextrin Core hp_group Hydroxypropyl Groups (-CH₂CH(OH)CH₃) hp_node->hp_group Attached to Hydroxyls

References

A Comparative Guide to Sulfobutylether β-Cyclodextrin (SBE-β-CD) as a Stabilizing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Sulfobutylether β-Cyclodextrin (SBE-β-CD) as a stabilizing agent for pharmaceutical compounds, with a direct comparison to other commonly used cyclodextrins. The following sections present quantitative data, detailed experimental protocols, and visual representations of key processes to aid in the selection of appropriate stabilizing excipients for drug development.

Superior Stabilization and Solubilization Profile of SBE-β-CD

Sulfobutylether β-Cyclodextrin (SBE-β-CD) is a chemically modified cyclodextrin (B1172386) designed to overcome some of the limitations of native β-cyclodextrin, such as its limited aqueous solubility. The sulfobutyl ether groups on the β-cyclodextrin structure significantly enhance its water solubility and provide a polyanionic nature, which can lead to stronger binding interactions with cationic and nitrogen-containing drug molecules.[1]

Comparative studies have demonstrated the superior performance of SBE-β-CD in enhancing the stability and solubility of various drug candidates when compared to other cyclodextrins. For instance, in a study with the unstable antineoplastic agents melphalan (B128) and carmustine (B1668450), while the binding constants were similar between SBE-β-CD and hydroxypropyl-β-cyclodextrin (HP-β-CD), the intrinsic reactivities of the drugs within the complex were significantly lower with SBE-β-CD, indicating a greater stabilizing effect.[2][3] This enhanced stability is often attributed to differences in the site of binding and the polarity of the binding site within the cyclodextrin cavity.[2][3]

Furthermore, complexation of resveratrol (B1683913) with SBE-β-CD has been shown to protect the drug from degradation in biological matrices, with over 80% of the drug remaining after 192 hours.[4] Studies have also shown that SBE-β-CD can inhibit the polymorphic transformation of drugs like famotidine, thereby improving its physical stability.

Quantitative Data Comparison

The following tables summarize key quantitative data from various studies, comparing the performance of SBE-β-CD with other cyclodextrins in terms of solubility enhancement and binding affinity.

Table 1: Comparative Solubility Enhancement of Various Drugs with Different Cyclodextrins

DrugCyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement (Fold Increase)Reference
Riluzoleα-CD1% (w/v) CD solution1.7[5]
RiluzoleSBE-β-CD1% (w/v) CD solution3.7[5]
ItraconazoleHP-β-CD--[6]
ItraconazoleSBE-β-CD-Higher than HP-β-CD[6]

Table 2: Comparison of Binding Constants (Kc) for Drug-Cyclodextrin Complexes

DrugCyclodextrinBinding Constant (Kc, M-1)MethodReference
Melphalan(SBE)7m-β-CDSimilar to HP-β-CDChemical Stability Studies[2]
MelphalanHP-β-CDSimilar to (SBE)7m-β-CDChemical Stability Studies[2]
Carmustine(SBE)7m-β-CDSimilar to HP-β-CDChemical Stability Studies[2]
CarmustineHP-β-CDSimilar to (SBE)7m-β-CDChemical Stability Studies[2]
Riluzoleα-CDLower than SBE-β-CDPhase Solubility[5]
RiluzoleSBE-β-CDHigher than α-CDPhase Solubility[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate and compare the stabilizing effects of cyclodextrins.

Phase Solubility Studies

Objective: To determine the stoichiometry of the drug-cyclodextrin complex and its stability constant (Kc).

Materials:

  • Drug substance

  • Cyclodextrins (SBE-β-CD, HP-β-CD, β-CD, etc.)

  • Distilled water or appropriate buffer solution

  • Screw-capped vials

  • Laboratory shaker with temperature control

  • Filtration device (e.g., 0.45 µm membrane filters)

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.

  • Add an excess amount of the drug to each cyclodextrin solution in separate screw-capped vials.

  • Seal the vials and place them on a laboratory shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved drug.

  • Filter the supernatant of each sample to remove the excess undissolved drug.

  • Dilute the filtered solutions appropriately and analyze the concentration of the dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).

  • Plot the total concentration of the dissolved drug against the concentration of the cyclodextrin.

  • Analyze the resulting phase solubility diagram. For a 1:1 complex exhibiting an AL-type profile (linear increase), the stability constant (Kc) can be calculated using the following equation, derived from the Higuchi-Connors method:

    Kc = slope / (S₀ * (1 - slope))

    where S₀ is the intrinsic solubility of the drug in the absence of the cyclodextrin (the y-intercept of the plot).

Stability Indicating High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify the degradation of a drug in the presence and absence of cyclodextrins under various stress conditions.

Materials:

  • Drug substance

  • Cyclodextrins

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis, PDA)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase components (e.g., acetonitrile, methanol, buffers)

Procedure:

  • Method Development and Validation: Develop an HPLC method capable of separating the parent drug from its degradation products. Validate the method for parameters such as specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Sample Preparation:

    • Prepare stock solutions of the drug and cyclodextrins.

    • Prepare solutions of the drug alone and drug-cyclodextrin complexes at desired concentrations.

  • Forced Degradation Studies:

    • Subject the drug-only and drug-cyclodextrin solutions to various stress conditions, such as:

      • Acidic hydrolysis: Add HCl and heat.

      • Basic hydrolysis: Add NaOH and heat.

      • Oxidative degradation: Add H₂O₂.

      • Photodegradation: Expose to UV or fluorescent light.

      • Thermal degradation: Store at elevated temperatures.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Inject the samples into the HPLC system and record the chromatograms.

  • Data Analysis:

    • Calculate the percentage of the remaining intact drug at each time point.

    • Determine the degradation rate constant (k) for each condition by plotting the natural logarithm of the remaining drug concentration versus time (for first-order kinetics).

    • Compare the degradation rate constants of the drug in the presence and absence of different cyclodextrins to evaluate their stabilizing effect.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the fundamental process of inclusion complex formation and a typical experimental workflow for evaluating cyclodextrin stability.

InclusionComplexFormation cluster_reactants Initial State cluster_process Complexation Process cluster_product Final State Drug Drug Molecule Process Hydrophobic Interaction Van der Waals Forces Hydrogen Bonding Drug->Process CD Cyclodextrin CD->Process Complex Inclusion Complex Drug molecule encapsulated within the cyclodextrin cavity Process->Complex:head Forms

Caption: Inclusion complex formation process.

StabilityTestingWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_comparison Evaluation Prep_Drug Prepare Drug Solution Stress Apply Stress Conditions (Acid, Base, Oxidation, Light, Heat) Prep_Drug->Stress Prep_Complex Prepare Drug-Cyclodextrin Complex Solutions Prep_Complex->Stress Sampling Sample at Time Intervals Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (Degradation Kinetics) HPLC->Data Compare Compare Stability Profiles of Drug vs. Complexes Data->Compare

References

A Comparative Guide to the Pharmacokinetics of SBE-β-CD and HP-β-CD Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two widely used cyclodextrins in drug formulation: Sulfobutylether-β-cyclodextrin (SBE-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD). Understanding the in vivo behavior of these excipients is crucial for optimizing drug delivery and ensuring preclinical and clinical success. This document summarizes key pharmacokinetic data from various studies, details relevant experimental methodologies, and provides visual representations of experimental workflows.

Pharmacokinetic Properties: SBE-β-CD vs. HP-β-CD

Both SBE-β-CD and HP-β-CD are utilized to enhance the solubility and stability of poorly water-soluble drugs.[1] Upon intravenous administration, they generally exhibit rapid distribution and are primarily cleared from the body by renal filtration.[2][3] Their pharmacokinetic behavior is often likened to that of inulin, a substance used to measure glomerular filtration rate, indicating they are freely filtered by the kidneys.[3]

The anionic nature of SBE-β-CD, due to its sulfobutyl ether groups, can lead to different interactions with cationic drug molecules compared to the neutral HP-β-CD. This can influence the overall pharmacokinetic profile of the formulated drug.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for SBE-β-CD and HP-β-CD from studies in various animal models.

Disclaimer: The data presented below are compiled from different studies and are not from a head-to-head comparative experiment. Therefore, direct comparison of the values should be made with caution, as experimental conditions such as animal species, dose, and analytical methods may vary between studies.

Table 1: Pharmacokinetic Parameters of SBE-β-CD

ParameterValueSpeciesDoseRouteSource
Volume of Distribution (Vd) Approximates extracellular water volumeAnimalsN/AIV[2][4]
Clearance (CL) Determined by glomerular filtration rateAnimalsN/AIV[2][4]
Half-life (t½) ~2.1 hours (normal renal function)Humans96 mg/kgIV[5]
Half-life (t½) 79 hours (renal failure, off-dialysis)Humans48 mg/kgIV[5]

Table 2: Pharmacokinetic Parameters of HP-β-CD

ParameterValueSpeciesDoseRouteSource
Distribution Rapidly distributes over extracellular fluidsRatsN/AIV[3][6]
Elimination Glomerular filtrationRatsN/AIV[3][6]
Plasma Elimination Half-life 38 minutesDogs20 mg/kg (of Carbamazepine)IV[7]

Experimental Protocols

Detailed and validated analytical methods are essential for accurate pharmacokinetic studies. Below are representative protocols for the quantification of SBE-β-CD and HP-β-CD in biological matrices.

Quantification of SBE-β-CD in Human Plasma via LC-MS/MS

This method utilizes the hexa-substituted species (SBE6) for quantification.[8]

  • Sample Preparation:

    • Treat 25 µL of human plasma with formic acid.

    • Use Captisol-G (SBE-γ-CD) as the internal standard.

  • Chromatography:

    • Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Mass Spectrometry:

    • Analyte: SBE-β-CD (specifically the SBE6 species).

    • Mass Transition: m/z 974.7/974.7 (dicharged molecular ion).

    • Calibration Range: 10.0-1000 µg/mL.[8]

Quantification of HP-β-CD in Human Plasma and CSF via LC-MS/MS

A sensitive method for determining HP-β-CD concentrations in human plasma and cerebrospinal fluid (CSF) has been developed and validated.[9][10][11]

  • Sample Preparation:

    • Plasma: Protein precipitation.[9][10][11]

    • CSF: "Dilute and shoot" method.[9][10][11]

  • Chromatography:

    • Reversed-phase ultra-performance liquid chromatography (RP-UPLC) coupled with tandem mass spectrometry (MS/MS).[9][10][11]

  • Mass Spectrometry:

    • Lower Limit of Quantification (LLOQ) in Plasma: 50.0 ng/mL.[9][10][11]

    • Lower Limit of Quantification (LLOQ) in CSF: 5.00 µg/mL.[9][10][11]

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflow for a pharmacokinetic study of cyclodextrin (B1172386) formulations and the general disposition pathway of these molecules in the body.

experimental_workflow cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data_analysis Data Analysis Phase formulation Cyclodextrin Formulation (SBE-β-CD or HP-β-CD) dosing Administration to Animal Model (e.g., Rat, Dog) formulation->dosing sampling Serial Blood Sampling dosing->sampling extraction Plasma/Sample Preparation (e.g., Protein Precipitation) sampling->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of Cyclodextrin Concentration analysis->quantification pk_modeling Pharmacokinetic Modeling quantification->pk_modeling parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t½, etc.) pk_modeling->parameter_determination

Typical workflow for a pharmacokinetic study of cyclodextrin formulations.

cyclodextrin_disposition iv_admin Intravenous Administration of SBE-β-CD or HP-β-CD Formulation distribution Rapid Distribution into Extracellular Fluid iv_admin->distribution elimination Renal Elimination distribution->elimination glomerular_filtration Glomerular Filtration elimination->glomerular_filtration urine Excretion in Urine glomerular_filtration->urine

General disposition pathway of intravenously administered SBE-β-CD and HP-β-CD.

References

Safety Operating Guide

A Guide to the Safe Disposal of Sulfobutyl Ether β-Cyclodextrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of sulfobutyl ether β-cyclodextrin (SBE-β-CD), a modified cyclodextrin (B1172386) used as an excipient in pharmaceutical formulations. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

This compound β-cyclodextrin is classified as a hazardous chemical that can cause skin and eye irritation, as well as potential respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this substance. This includes, but is not limited to:

  • Protective gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye protection: Safety goggles or a face shield should be worn to protect against splashes or dust.

  • Lab coat: A lab coat will protect clothing and skin from accidental contamination.

  • Respiratory protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used[1].

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation[1][3].

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal. Avoid creating dust[1][4]. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal of Cleanup Materials: All contaminated materials, including absorbent pads and cleaning supplies, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound β-cyclodextrin must be carried out in accordance with local, regional, and national hazardous waste regulations[1][5]. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Waste Identification and Classification: this compound β-cyclodextrin should be treated as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash[1].

  • Containerization:

    • Collect waste in a designated, compatible, and properly sealed hazardous waste container[6][7][8].

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound β-Cyclodextrin."

  • Storage:

    • Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.

    • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents[1].

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

    • Provide them with the necessary information about the waste stream.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local regulations, the following table summarizes key handling and safety parameters.

ParameterSpecificationReference
Personal Protective EquipmentChemical-resistant gloves, safety goggles/face shield, lab coat, respirator (if dust is generated)[1][2]
Handling EnvironmentWell-ventilated area or fume hood[1][3]
Incompatible MaterialsStrong acids, strong bases, oxidizing agents[1]
Disposal MethodApproved hazardous waste disposal plant[1]
Prohibited Disposal RoutesDo not empty into drains or dispose of in regular trash[1]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound β-cyclodextrin.

start Start: this compound Waste Generated ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe wear_ppe Wear appropriate PPE ppe->wear_ppe No spill Is there a spill? ppe->spill Yes wear_ppe->ppe cleanup Follow Spill Cleanup Protocol spill->cleanup Yes container Place waste in a labeled, compatible hazardous waste container spill->container No cleanup->container storage Store container in a designated satellite accumulation area container->storage contact_ehs Contact EHS for waste pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound waste.

By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

Essential Safety and Logistical Information for Handling Sulfobutyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Sulfobutyl ether. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Summary

This compound β-cyclodextrin sodium (SBECD) is commonly encountered as a white powder that is freely soluble in water.[1] While it is a valuable excipient in drug formulation, it is crucial to handle it with care due to its potential health effects. The primary hazards associated with SBECD are:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory system irritation.[2]

  • Allergic Skin Reaction: May cause an allergic skin reaction.[3]

  • Ingestion: Ingestion may be hazardous.[1]

  • Organ Toxicity: One source has associated this compound β-cyclodextrin sodium (SBECD) with toxic effects in the kidney, and another notes that the substance is toxic to the lungs, nervous system, and mucous membranes.[1][4]

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[5]To prevent eye contact with airborne powder or splashes, which can cause serious eye irritation.[1][2]
Hand Protection Compatible chemical-resistant gloves. Consider double gloving, especially during compounding, administering, or disposing of the substance.[6]To prevent skin contact, which can lead to irritation and potential allergic reactions.[2][3]
Body Protection A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[6] A standard lab coat may also be used.[5]To protect the skin and personal clothing from contamination with the powder.
Respiratory Protection A NIOSH/MSHA-approved respirator should be worn if dust is generated and exposure limits may be exceeded, or if irritation is experienced.[2][5] An N95 respirator is often sufficient for most activities involving powders.[7][8]To prevent inhalation of airborne particles, which can cause respiratory tract irritation.[2] Use in a well-ventilated area or a fume hood is the primary control measure.[9]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational procedure is crucial for minimizing exposure and preventing contamination.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2]

  • All handling of this compound powder should be conducted in a well-ventilated area.[2] For procedures that may generate dust, such as weighing or transferring, use a chemical fume hood or a ventilated balance enclosure.[9]

  • Ground all equipment containing the material to prevent static discharge.[1]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Donning PPE:

  • Wash hands thoroughly.

  • Don a protective gown, ensuring it is fully fastened.

  • Don the first pair of gloves, pulling the cuffs over the sleeves of the gown.

  • If required, don a second pair of gloves over the first pair.

  • Don eye and face protection.

  • If respiratory protection is necessary based on your risk assessment, ensure it is properly fit-tested and donned.

3. Handling the Compound:

  • Carefully open the container, avoiding the creation of dust.

  • Use dedicated spatulas and weighing boats for transferring the powder.

  • If preparing a solution, add the powder to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1] Do not ingest or inhale the powder.[2]

4. Post-Handling:

  • Decontaminate the work surface thoroughly after the procedure is complete.

  • Carefully remove PPE, avoiding self-contamination. The outer gloves should be removed first, followed by the gown and then the inner gloves.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All unused this compound, contaminated materials (e.g., gloves, weigh boats, paper towels), and spill cleanup materials should be considered hazardous waste.[10]

  • Do not mix this waste with general laboratory trash.

2. Waste Collection:

  • Collect all solid waste in a designated, clearly labeled, and sealed hazardous waste container.[10] The container should be made of a compatible material.

  • For liquid waste (solutions of this compound), use a separate, labeled, and sealed hazardous waste container.

  • Ensure waste containers are kept closed at all times, except when adding waste.[10]

3. Spill Management:

  • Small Spills:

    • Wearing appropriate PPE, carefully scoop or sweep up the spilled solid material using tools that will not generate excessive dust.[1]

    • Place the spilled material into a labeled hazardous waste container.

    • Clean the contaminated surface by spreading water on it and wiping it down.[1] All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area and restrict access.

    • If the spill generates a significant amount of dust, a higher level of respiratory protection may be required.

    • Use a shovel or other appropriate tools to place the material into a suitable, sealed container for disposal.[1]

    • Finish cleaning the area by spreading water on the contaminated surface and collecting the rinse water for disposal as hazardous waste.[1]

4. Final Disposal:

  • Dispose of all waste containers through your institution's environmental health and safety (EHS) office, following all local, regional, and national regulations.[3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup and Disposal prep_1 Verify availability of eyewash station and safety shower prep_2 Ensure proper ventilation (fume hood if needed) prep_1->prep_2 prep_3 Gather all necessary PPE prep_2->prep_3 handle_1 Don appropriate PPE (gown, double gloves, goggles) prep_3->handle_1 handle_2 Carefully handle and weigh this compound, avoiding dust handle_1->handle_2 handle_3 Keep container closed when not in use handle_2->handle_3 handle_4 Perform experimental work handle_3->handle_4 clean_1 Decontaminate work surfaces handle_4->clean_1 clean_2 Segregate all waste (solid and liquid) as hazardous clean_1->clean_2 clean_3 Place waste in labeled, sealed containers clean_2->clean_3 clean_4 Doff PPE correctly to avoid contamination clean_3->clean_4 spill_mgmt Spill Management clean_3->spill_mgmt final_disposal Contact EHS for final disposal clean_3->final_disposal clean_5 Wash hands thoroughly clean_4->clean_5 spill_mgmt->clean_2 Cleanup materials are hazardous waste

Caption: Logical workflow for the safe handling of this compound, from preparation to final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.